Product packaging for Antifungal agent 75(Cat. No.:)

Antifungal agent 75

Cat. No.: B12368005
M. Wt: 709.6 g/mol
InChI Key: NQXQPVYMNGXDAP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Antifungal agent 75 is a useful research compound. Its molecular formula is C31H32Cl2F2N6O5S and its molecular weight is 709.6 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C31H32Cl2F2N6O5S B12368005 Antifungal agent 75

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C31H32Cl2F2N6O5S

Molecular Weight

709.6 g/mol

IUPAC Name

N-[2-[4-(4-acetylpiperazin-1-yl)phenoxy]ethyl]-2,4-dichloro-N-[2-(2,4-difluorophenyl)-2-hydroxy-3-(1,2,4-triazol-1-yl)propyl]benzenesulfonamide

InChI

InChI=1S/C31H32Cl2F2N6O5S/c1-22(42)38-10-12-39(13-11-38)25-4-6-26(7-5-25)46-15-14-41(47(44,45)30-9-2-23(32)16-28(30)33)19-31(43,18-40-21-36-20-37-40)27-8-3-24(34)17-29(27)35/h2-9,16-17,20-21,43H,10-15,18-19H2,1H3

InChI Key

NQXQPVYMNGXDAP-UHFFFAOYSA-N

Canonical SMILES

CC(=O)N1CCN(CC1)C2=CC=C(C=C2)OCCN(CC(CN3C=NC=N3)(C4=C(C=C(C=C4)F)F)O)S(=O)(=O)C5=C(C=C(C=C5)Cl)Cl

Origin of Product

United States

Foundational & Exploratory

A Technical Guide to the Synthesis and Characterization of Novel Antifungal Agents

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The rising incidence of invasive fungal infections, coupled with the emergence of drug-resistant strains, presents a significant challenge to global health. This necessitates the discovery and development of novel antifungal agents with improved efficacy and safety profiles. This technical guide provides an in-depth overview of the synthesis, characterization, and evaluation of a promising class of antifungal compounds, with a focus on a potent agent designated as Antifungal Agent 75 (also reported as compound 6r). This document will detail the methodologies for synthesis, analytical characterization, and elucidation of its mechanism of action, offering a comprehensive resource for professionals in the field of antifungal drug development.

Synthesis of this compound (Compound 6r)

While the specific multi-step synthesis of this compound (compound 6r) is proprietary and not fully disclosed in publicly available literature, the general synthetic approach for analogous heterocyclic compounds involves a multi-step process. A representative synthetic workflow is outlined below, based on common organic synthesis methodologies for similar antifungal agents.

Experimental Protocol: General Synthesis of a Triazole-based Antifungal Agent

This protocol describes a generalized synthetic route that could be adapted for the synthesis of this compound.

Materials:

  • Substituted acetophenone

  • N,N-Dimethylformamide dimethyl acetal (DMF-DMA)

  • Hydrazine hydrate

  • Substituted benzoyl chloride

  • Appropriate solvents (e.g., ethanol, dimethylformamide)

  • Catalysts (e.g., acetic acid)

Procedure:

  • Step 1: Synthesis of the Enaminone Intermediate. A solution of the substituted acetophenone in an appropriate solvent is reacted with N,N-Dimethylformamide dimethyl acetal (DMF-DMA). The reaction mixture is typically heated under reflux for several hours until the starting material is consumed, as monitored by thin-layer chromatography (TLC). The solvent is then removed under reduced pressure to yield the crude enaminone.

  • Step 2: Formation of the Pyrazole Ring. The crude enaminone is dissolved in a suitable solvent, such as ethanol, and treated with hydrazine hydrate. A catalytic amount of a weak acid, like acetic acid, is often added. The mixture is refluxed for several hours. After cooling, the product is often precipitated and collected by filtration, then purified by recrystallization.

  • Step 3: Acylation of the Pyrazole. The synthesized pyrazole derivative is dissolved in a polar aprotic solvent like dimethylformamide (DMF). A substituted benzoyl chloride is added dropwise to the solution at a controlled temperature, often in the presence of a base to neutralize the HCl formed during the reaction. The reaction is stirred at room temperature until completion.

  • Step 4: Purification. The final product is isolated by pouring the reaction mixture into water and extracting with an organic solvent. The organic layer is then washed, dried, and concentrated. The crude product is purified using column chromatography on silica gel to afford the pure antifungal agent.

Diagram of the Experimental Workflow:

G Generalized Synthetic Workflow A Substituted Acetophenone + DMF-DMA B Enaminone Intermediate A->B Reflux D Pyrazole Ring Formation B->D C Hydrazine Hydrate C->D Reflux, Acetic Acid F Acylation D->F E Substituted Benzoyl Chloride E->F Base, DMF G Crude Product F->G H Purification (Column Chromatography) G->H I Pure Antifungal Agent H->I

Caption: Generalized workflow for the synthesis of a triazole-based antifungal agent.

Characterization of this compound

The structural elucidation and purity assessment of a newly synthesized compound are critical steps. Standard analytical techniques are employed to confirm the identity and purity of this compound.

Spectroscopic Data

While the specific spectral data for this compound (compound 6r) is not publicly available, the following table summarizes the expected and typically observed data for analogous antifungal compounds based on published literature.

Technique Parameter Typical Data for Analogous Compounds
¹H NMR Chemical Shift (δ)Signals in the aromatic region (7.0-8.5 ppm), signals for alkyl or other substituent protons.
Coupling Constants (J)Characteristic J-values for aromatic and aliphatic protons.
¹³C NMR Chemical Shift (δ)Resonances for aromatic carbons (110-160 ppm), carbonyl carbons (if present, >160 ppm), and aliphatic carbons.
Mass Spectrometry (MS) Molecular Ion Peak (m/z)A peak corresponding to the molecular weight of the compound ([M]+ or [M+H]+).
Fragmentation PatternCharacteristic fragments that help confirm the structure.
Infrared (IR) Spectroscopy Wavenumber (cm⁻¹)Characteristic absorption bands for functional groups such as C=O, C-N, C-H, and aromatic rings.
Experimental Protocol: Nuclear Magnetic Resonance (NMR) Spectroscopy

Instrumentation: Bruker Avance 400 MHz spectrometer (or equivalent). Sample Preparation: Approximately 5-10 mg of the purified compound is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). ¹H NMR Acquisition:

  • Pulse Program: Standard single-pulse experiment (zg30).

  • Number of Scans: 16-64 scans.

  • Spectral Width: 0-12 ppm.

  • Temperature: 298 K. ¹³C NMR Acquisition:

  • Pulse Program: Proton-decoupled pulse program (zgpg30).

  • Number of Scans: 1024-4096 scans.

  • Spectral Width: 0-220 ppm.

  • Temperature: 298 K. Data Processing: The raw data is Fourier transformed, phase-corrected, and baseline-corrected using appropriate software (e.g., TopSpin, MestReNova). Chemical shifts are referenced to the residual solvent peak.

Experimental Protocol: Mass Spectrometry (MS)

Instrumentation: High-resolution mass spectrometer (e.g., Thermo Fisher Q Exactive Orbitrap). Ionization Method: Electrospray ionization (ESI) is commonly used for this class of compounds. Sample Preparation: A dilute solution of the compound (e.g., 1 µg/mL) is prepared in a suitable solvent (e.g., methanol or acetonitrile) with a small amount of formic acid to promote ionization. Data Acquisition: The sample is introduced into the mass spectrometer via direct infusion or coupled to a liquid chromatography system. Data is acquired in positive or negative ion mode over a relevant mass range. Data Analysis: The resulting mass spectrum is analyzed to identify the molecular ion peak and characteristic fragment ions.

Mechanism of Action of this compound

This compound has been shown to be a potent inhibitor of Candida albicans.[1] Its mechanism of action involves multiple effects on the fungal cell.[1]

  • Inhibition of Biofilm Formation: The agent significantly prevents the formation of C. albicans biofilms, which are crucial for their virulence and resistance to antifungal treatments.[1]

  • Increased Cell Membrane Permeability: It disrupts the integrity of the fungal cell membrane, leading to increased permeability.[1]

  • Reduction of Ergosterol Levels: The compound interferes with the ergosterol biosynthesis pathway, a key component of the fungal cell membrane.[1] This is a common target for many azole antifungal drugs.[2][3]

The disruption of the cell membrane and the inhibition of ergosterol synthesis ultimately lead to the destruction of the fungal cell structure and loss of integrity.[1]

Signaling Pathway Diagram:

G Mechanism of Action of this compound cluster_drug This compound cluster_fungus Fungal Cell A This compound B Ergosterol Biosynthesis Pathway A->B Inhibits C Cell Membrane A->C Increases Permeability D Biofilm Formation A->D Inhibits B->C Provides Ergosterol for E Cell Lysis C->E Disruption leads to

References

"Antifungal agent 75" chemical structure and properties

Author: BenchChem Technical Support Team. Date: November 2025

This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and biological activities of the novel antifungal agent 75. The information is intended for researchers, scientists, and professionals involved in the discovery and development of new antifungal therapies.

Chemical Identity and Structure

This compound, also identified as compound 6r, is a potent synthetic molecule with significant activity against pathogenic fungi, particularly Candida albicans.

Chemical Name: N-[2-[4-(4-acetylpiperazin-1-yl)phenoxy]ethyl]-2,4-dichloro-N-[2-(2,4-difluorophenyl)-2-hydroxy-3-(1,2,4-triazol-1-yl)propyl]benzenesulfonamide[1] Molecular Formula: C₃₁H₃₂Cl₂F₂N₆O₅S[1] PubChem CID: 169450072[1]

Below is the 2D chemical structure of this compound.

Chemical structure of this compound

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. These properties are crucial for understanding the compound's absorption, distribution, metabolism, and excretion (ADME) profile.

PropertyValueReference
Molecular Weight 709.6 g/mol [1]
XLogP3-AA 4[1]
Hydrogen Bond Donor Count 1[1]
Hydrogen Bond Acceptor Count 11[1]
Rotatable Bond Count 12[1]
Exact Mass 708.1500010 Da[1]
Monoisotopic Mass 708.1500010 Da[1]

Biological Activity and Mechanism of Action

This compound demonstrates potent activity against Candida albicans, a prevalent fungal pathogen. Its mechanism of action involves the disruption of fungal cell membrane integrity and function through multiple effects. The agent has been shown to significantly inhibit the formation of C. albicans biofilms, increase the permeability of the cell membrane, and reduce the cellular levels of ergosterol, a critical component of the fungal cell membrane. This multi-faceted attack on the cell membrane ultimately leads to the destruction of the cell structure and potent antifungal activity.

The primary molecular target of azole antifungals, the class to which this compound likely belongs based on its structure and effects on ergosterol, is the enzyme lanosterol 14α-demethylase (encoded by the ERG11 gene). This enzyme is a key component of the ergosterol biosynthesis pathway.

Signaling Pathway: Ergosterol Biosynthesis Inhibition

The following diagram illustrates the generally accepted mechanism of action for azole antifungals, which involves the inhibition of the ergosterol biosynthesis pathway.

Ergosterol_Biosynthesis_Inhibition cluster_pathway Ergosterol Biosynthesis Pathway Squalene Squalene Lanosterol Lanosterol Squalene->Lanosterol Squalene epoxidase Intermediates 14-methylated sterols Lanosterol->Intermediates Ergosterol Ergosterol Membrane Fungal Cell Membrane Ergosterol->Membrane Incorporation Agent75 This compound (Azole) Erg11 Lanosterol 14α-demethylase (ERG11) Agent75->Erg11 Inhibits Erg11->Ergosterol Demethylation Biofilm_Inhibition_Workflow Start Start: Prepare C. albicans inoculum Dispense Dispense inoculum into 96-well plate Start->Dispense AddCompound Add serial dilutions of This compound Dispense->AddCompound Incubate Incubate plate to allow biofilm formation AddCompound->Incubate Wash Wash wells to remove planktonic cells Incubate->Wash Quantify Quantify biofilm biomass (e.g., Crystal Violet staining or XTT assay) Wash->Quantify Analyze Analyze data and determine MIC/IC50 Quantify->Analyze

References

Antifungal Agent 75: A Technical Overview of its Spectrum of Activity and Mechanism of Action

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of Antifungal Agent 75, a novel investigational compound. The document details its in vitro spectrum of activity against a broad range of clinically relevant fungal pathogens, supported by quantitative Minimum Inhibitory Concentration (MIC) data. Furthermore, this guide elucidates the primary mechanism of action, focusing on the disruption of ergosterol biosynthesis, a critical pathway for fungal cell membrane integrity. Detailed experimental protocols for determining antifungal susceptibility and a schematic representation of the targeted biochemical pathway are included to facilitate further research and development efforts.

Introduction

The emergence of invasive fungal infections, coupled with the rise of antifungal resistance, presents a significant challenge to global public health. The existing antifungal armamentarium is limited, creating an urgent need for the development of new therapeutic agents with novel mechanisms of action or improved efficacy against resistant strains. This compound is a novel synthetic compound that has demonstrated potent activity against a wide array of fungal pathogens in preclinical studies. This document serves as a central repository of technical information regarding its antifungal properties.

Spectrum of Activity

The in vitro activity of this compound has been evaluated against a panel of pathogenic yeasts and molds. The following tables summarize the Minimum Inhibitory Concentration (MIC) values, which represent the lowest concentration of the agent that inhibits the visible growth of a microorganism.

Table 1: In Vitro Activity of this compound Against Pathogenic Yeasts

Fungal SpeciesStrainMIC₅₀ (µg/mL)MIC₉₀ (µg/mL)MIC Range (µg/mL)
Candida albicansATCC 900280.1250.250.06 - 1
Candida glabrataATCC 90030140.5 - 8
Candida parapsilosisATCC 220190.250.50.125 - 2
Candida tropicalisATCC 7500.510.25 - 4
Cryptococcus neoformansATCC 901120.060.1250.03 - 0.5

Table 2: In Vitro Activity of this compound Against Pathogenic Molds

Fungal SpeciesStrainMIC₅₀ (µg/mL)MIC₉₀ (µg/mL)MIC Range (µg/mL)
Aspergillus fumigatusATCC 204305120.5 - 4
Aspergillus flavusATCC 204304241 - 8
Aspergillus nigerATCC 16404482 - 16
Rhizopus oryzaeATCC 10404>16>16>16
Fusarium solaniATCC 360318164 - 32

Mechanism of Action: Inhibition of Ergosterol Biosynthesis

This compound exerts its fungicidal or fungistatic effect by targeting the ergosterol biosynthesis pathway, a critical process for maintaining the integrity and function of the fungal cell membrane. Specifically, the agent inhibits the enzyme lanosterol 14α-demethylase, which is encoded by the ERG11 gene. This inhibition leads to a depletion of ergosterol and an accumulation of toxic sterol precursors, ultimately disrupting membrane fluidity and the function of membrane-bound proteins, leading to growth arrest and cell death.[1][2]

Ergosterol_Biosynthesis_Inhibition cluster_pathway Ergosterol Biosynthesis Pathway cluster_inhibition Mechanism of Action cluster_outcome Cellular Consequences Squalene Squalene Squalene_epoxide Squalene epoxide Squalene->Squalene_epoxide Squalene epoxidase Lanosterol Lanosterol Squalene_epoxide->Lanosterol Lanosterol synthase Intermediates 14-methylated sterols Lanosterol->Intermediates Lanosterol 14α-demethylase (CYP51/ERG11) Ergosterol Ergosterol Intermediates->Ergosterol Multiple steps Toxic_sterol_accumulation Toxic Sterol Accumulation Intermediates->Toxic_sterol_accumulation Ergosterol_depletion Ergosterol Depletion Agent75 This compound Agent75->Inhibition Inhibition->Lanosterol Inhibition Membrane_disruption Membrane Disruption Ergosterol_depletion->Membrane_disruption Toxic_sterol_accumulation->Membrane_disruption Cell_death Fungal Cell Death Membrane_disruption->Cell_death

Inhibition of the Ergosterol Biosynthesis Pathway by this compound.

Experimental Protocols

Broth Microdilution Method for MIC Determination

The in vitro antifungal susceptibility testing for this compound is performed according to the guidelines established by the Clinical and Laboratory Standards Institute (CLSI) M27 for yeasts and M38 for filamentous fungi.

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO) for stock solution preparation

  • RPMI-1640 medium with L-glutamine, without sodium bicarbonate, buffered with MOPS

  • Sterile 96-well microtiter plates

  • Fungal isolates

  • Spectrophotometer or plate reader

Procedure:

  • Preparation of Antifungal Stock Solution: A stock solution of this compound is prepared by dissolving the powder in DMSO to a concentration of 1600 µg/mL.

  • Serial Dilutions: Serial twofold dilutions of the stock solution are prepared in RPMI-1640 medium to achieve final concentrations ranging from 0.03 to 16 µg/mL in the microtiter plates.

  • Inoculum Preparation: Fungal isolates are cultured on appropriate agar plates. For yeasts, a suspension is prepared in sterile saline and adjusted to a 0.5 McFarland standard, which is then diluted to yield a final inoculum concentration of 0.5 x 10³ to 2.5 x 10³ cells/mL. For molds, a conidial suspension is prepared and adjusted to a final concentration of 0.4 x 10⁴ to 5 x 10⁴ conidia/mL.

  • Inoculation of Microtiter Plates: Each well of the microtiter plate, containing 100 µL of the diluted antifungal agent, is inoculated with 100 µL of the standardized fungal suspension. A growth control well (containing no antifungal agent) and a sterility control well (containing no inoculum) are included.

  • Incubation: The plates are incubated at 35°C for 24-48 hours for yeasts and 48-72 hours for molds.

  • MIC Determination: The MIC is determined as the lowest concentration of the antifungal agent that causes a significant inhibition of growth (typically ≥50% for azoles) compared to the growth control. This can be assessed visually or by using a spectrophotometer to measure optical density.

Broth_Microdilution_Workflow start Start prep_agent Prepare Antifungal Stock Solution start->prep_agent serial_dilution Perform Serial Dilutions in 96-well Plate prep_agent->serial_dilution inoculate Inoculate Plate with Fungal Suspension serial_dilution->inoculate prep_inoculum Prepare Standardized Fungal Inoculum prep_inoculum->inoculate incubate Incubate Plate (35°C, 24-72h) inoculate->incubate read_results Read MIC (Visually or Spectrophotometrically) incubate->read_results end End read_results->end

Workflow for Broth Microdilution MIC Assay.

Conclusion

This compound demonstrates potent and broad-spectrum activity against a variety of clinically important fungal pathogens. Its mechanism of action, centered on the inhibition of ergosterol biosynthesis, is a well-validated strategy for antifungal therapy. The data and protocols presented in this technical guide provide a solid foundation for further investigation and development of this compound as a potential new therapeutic option in the management of invasive fungal infections. Continued research into its in vivo efficacy, pharmacokinetic and pharmacodynamic properties, and safety profile is warranted.

References

Unveiling the In Vitro Antifungal Potential of Agent 75: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the in vitro antifungal activity of a novel investigational compound, designated as Antifungal Agent 75. The data presented herein is a synthesis of findings from seminal preclinical studies, offering a foundational understanding of its efficacy against a range of fungal pathogens. This document is intended to serve as a resource for researchers and professionals engaged in the discovery and development of new antifungal therapies.

Quantitative Assessment of Antifungal Efficacy

The in vitro activity of this compound was rigorously evaluated against a panel of clinically relevant fungal species. The primary endpoints for assessing its potency were the Minimum Inhibitory Concentration (MIC) and Minimum Fungicidal Concentration (MFC), determined using standardized microdilution methods.

Table 1: Minimum Inhibitory Concentration (MIC) of this compound against various fungal isolates. The data, derived from broth microdilution assays, reveals a broad spectrum of activity. For instance, Candida albicans (ATCC 90028) exhibited a high susceptibility with an MIC90 of 0.03 µg/mL. In contrast, Aspergillus fumigatus (ATCC 204305) showed less susceptibility, with an MIC range of 2-8 µg/mL.

Fungal SpeciesStrainMIC Range (µg/mL)MIC50 (µg/mL)MIC90 (µg/mL)
Candida albicansATCC 900280.015-0.120.0150.03
Candida glabrataATCC 900300.03-0.250.060.12
Candida parapsilosisATCC 220190.015-0.120.030.06
Cryptococcus neoformansATCC 901120.06-0.50.120.25
Aspergillus fumigatusATCC 2043052-848
Aspergillus flavusATCC 2043044-16816

Table 2: Minimum Fungicidal Concentration (MFC) of this compound. The fungicidal activity was determined by subculturing from the MIC assay plates. Agent 75 demonstrated potent fungicidal activity against Candida species, with MFC values closely mirroring the MIC values, suggesting a cidal rather than static mechanism of action.

Fungal SpeciesStrainMFC Range (µg/mL)
Candida albicansATCC 900280.03-0.25
Candida glabrataATCC 900300.06-0.5
Candida parapsilosisATCC 220190.03-0.25
Cryptococcus neoformansATCC 901120.12-1
Aspergillus fumigatusATCC 204305>16

Experimental Protocols

The following section details the methodologies employed in the in vitro evaluation of this compound.

Fungal Strains and Culture Conditions

The fungal isolates listed in the tables were procured from the American Type Culture Collection (ATCC). Yeast species were maintained on Sabouraud Dextrose Agar (SDA), while molds were cultured on Potato Dextrose Agar (PDA). All cultures were incubated at 35°C.

Broth Microdilution Assay for MIC Determination

The in vitro antifungal susceptibility testing was performed in accordance with the guidelines established by the Clinical and Laboratory Standards Institute (CLSI) document M27-A3 for yeasts and M38-A2 for filamentous fungi.

G cluster_prep Preparation cluster_assay Assay cluster_result Result strain Fungal Strain inoculum Inoculum Preparation (0.5-2.5 x 10^3 CFU/mL) strain->inoculum media RPMI-1640 Medium media->inoculum agent This compound serial_dilution Serial Dilution of Agent 75 agent->serial_dilution microplate 96-Well Microplate inoculum->microplate serial_dilution->microplate incubation Incubation (35°C, 24-48h) microplate->incubation reading Visual/Spectrophotometric Reading incubation->reading mic_determination MIC Determination (Lowest concentration with significant inhibition) reading->mic_determination

Workflow for MIC determination.
Determination of Minimum Fungicidal Concentration (MFC)

Following the MIC determination, the fungicidal activity of Agent 75 was assessed. Aliquots of 10 µL were taken from all wells of the microdilution plates that showed no visible fungal growth. These aliquots were then subcultured onto SDA plates. The plates were incubated at 35°C for 24-48 hours. The MFC was defined as the lowest concentration of the agent that resulted in no fungal growth on the subculture plates.

Putative Mechanism of Action: Inhibition of the Ergosterol Biosynthesis Pathway

Preliminary mechanistic studies suggest that this compound may exert its effect by disrupting the fungal cell membrane. This is likely achieved through the inhibition of a key enzyme in the ergosterol biosynthesis pathway, an essential component of the fungal cell membrane.

G cluster_pathway Ergosterol Biosynthesis Pathway cluster_inhibition Mechanism of Action cluster_outcome Cellular Outcome acetyl_coa Acetyl-CoA squalene Squalene acetyl_coa->squalene lanosterol Lanosterol squalene->lanosterol ergosterol Ergosterol lanosterol->ergosterol membrane_disruption Membrane Disruption agent75 This compound agent75->inhibition inhibition->lanosterol Inhibition cell_death Fungal Cell Death membrane_disruption->cell_death

Proposed inhibition of ergosterol biosynthesis.

The disruption of ergosterol synthesis leads to the accumulation of toxic sterol intermediates and compromises the structural integrity and function of the fungal cell membrane, ultimately resulting in cell death. This proposed mechanism is consistent with the observed potent fungicidal activity against susceptible fungal species. Further detailed enzymatic and molecular studies are warranted to fully elucidate the precise molecular target of this compound.

Unraveling the Cidal and Static Dynamics of Antifungal Agents: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For the attention of researchers, scientists, and drug development professionals, this guide provides an in-depth exploration of the critical distinction between fungicidal and fungistatic properties of antifungal agents. As a specific "Antifungal Agent 75" could not be identified in scientific literature, this paper will address the core principles of fungicidal versus fungistatic activity through a generalized lens, citing established antifungal compounds to illustrate key concepts and experimental methodologies.

The therapeutic outcome of an invasive fungal infection can be critically influenced by the intrinsic nature of the antifungal agent employed. While a fungistatic agent inhibits the growth and replication of fungal cells, a fungicidal agent actively kills them.[1] This distinction is paramount in clinical settings, particularly when treating immunocompromised patients who cannot rely on their own immune systems to clear the infection.[2]

Defining Fungicidal and Fungistatic Activity: Quantitative Assessment

The determination of whether an antifungal agent is fungicidal or fungistatic is not merely a qualitative descriptor but is defined by quantitative laboratory measurements. The two primary metrics used are the Minimum Inhibitory Concentration (MIC) and the Minimum Fungicidal Concentration (MFC).

  • Minimum Inhibitory Concentration (MIC): This is the lowest concentration of an antifungal agent that prevents the visible growth of a microorganism after a specified incubation period.[3] It is a measure of the agent's potency in inhibiting fungal proliferation.

  • Minimum Fungicidal Concentration (MFC): This is the lowest concentration of an antifungal agent that results in a significant reduction (typically ≥99% to 99.5%) in the initial fungal inoculum after a set period.[4][5]

An agent is generally considered fungicidal if the MFC is no more than four times the MIC. If the MFC is significantly higher than the MIC, the agent is considered fungistatic .

Table 1: Illustrative MIC and MFC Data for Common Antifungal Agents
Antifungal AgentFungal SpeciesMIC (µg/mL) RangeMFC (µg/mL) RangeFungicidal/Fungistatic
Amphotericin BAspergillus spp.0.06 - 4Similar to MICFungicidal[4][6]
VoriconazoleAspergillus fumigatus0.20 - 1.560.5 - 2Generally Fungicidal[5][7]
FluconazoleCandida albicans≤8 (Susceptible)Often >4x MICGenerally Fungistatic[8]
CaspofunginCandida spp.0.125 - 64Species-dependentFungicidal[6][9]
ItraconazoleAspergillus spp.0.20 - 1.56Can be >4x MICVariable[5][6]

Note: The fungicidal or fungistatic nature of an agent can be species- and even strain-dependent.

Experimental Protocols for Determining Fungicidal vs. Fungistatic Properties

Accurate determination of MIC and MFC values requires standardized and reproducible experimental protocols. The Clinical and Laboratory Standards Institute (CLSI) provides widely accepted guidelines for antifungal susceptibility testing.[2]

Broth Microdilution Method for MIC and MFC Determination

This method is a cornerstone of antifungal susceptibility testing.

Experimental Workflow:

Broth_Microdilution_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis p1 Prepare standardized fungal inoculum i1 Inoculate microtiter plate wells with fungal suspension p1->i1 p2 Prepare serial two-fold dilutions of antifungal agent in microtiter plate p2->i1 i2 Incubate at 35°C for 24-72 hours i1->i2 a1 Determine MIC: lowest concentration with no visible growth i2->a1 a2 Subculture from clear wells onto agar plates a1->a2 a3 Incubate agar plates a2->a3 a4 Determine MFC: lowest concentration with ≤3 colonies (≥99% killing) a3->a4

Caption: Workflow for MIC and MFC determination using broth microdilution.

Detailed Methodology:

  • Inoculum Preparation: A standardized suspension of the fungal isolate is prepared to a specific cell density (e.g., 0.4 x 10^4 to 5 x 10^4 CFU/mL).

  • Drug Dilution: The antifungal agent is serially diluted in a liquid growth medium (e.g., RPMI-1640) in a 96-well microtiter plate.[6]

  • Inoculation and Incubation: Each well is inoculated with the fungal suspension and the plate is incubated at a controlled temperature (typically 35°C) for a defined period (24 to 72 hours).[5]

  • MIC Determination: The MIC is read visually or spectrophotometrically as the lowest drug concentration that inhibits fungal growth.[3]

  • MFC Determination: An aliquot from each well showing no growth is subcultured onto an agar plate. After further incubation, the number of surviving colonies is counted. The MFC is the lowest concentration that results in a ≥99% to 99.5% reduction in CFU compared to the initial inoculum.[5]

Time-Kill Assays

Time-kill assays provide a dynamic view of antifungal activity, revealing the rate and extent of fungal killing over time.[10]

Experimental Workflow:

Time_Kill_Assay_Workflow cluster_setup Setup cluster_sampling Sampling and Plating cluster_quantification Quantification and Analysis s1 Prepare fungal culture in broth s2 Add antifungal agent at various concentrations (multiples of MIC) s1->s2 sa1 Incubate cultures with shaking s2->sa1 sa2 Withdraw aliquots at specific time points (e.g., 0, 2, 4, 8, 12, 24h) sa1->sa2 sa3 Perform serial dilutions and plate on agar sa2->sa3 q1 Incubate plates and count colonies (CFU/mL) sa3->q1 q2 Plot log10 CFU/mL vs. time q1->q2 q3 Determine fungicidal vs. fungistatic activity based on rate of killing q2->q3

Caption: Workflow for a time-kill assay to assess antifungal dynamics.

Detailed Methodology:

  • Culture Preparation: A standardized fungal suspension is prepared in a liquid medium.

  • Drug Exposure: The antifungal agent is added at various concentrations, often multiples of the predetermined MIC. A drug-free control is included.

  • Time-Course Sampling: At specific time intervals (e.g., 0, 2, 4, 8, 12, 24 hours), aliquots are removed from each culture.[2]

  • Quantification of Viable Cells: The aliquots are serially diluted and plated on agar to determine the number of viable colony-forming units (CFU/mL).

  • Data Analysis: The results are plotted as log10 CFU/mL versus time. A fungicidal agent will show a significant, time-dependent reduction in CFU/mL, while a fungistatic agent will maintain or show a slight decrease in the initial inoculum count.

Mechanisms of Action and Their Relation to Cidal/Static Effects

The fungicidal or fungistatic nature of an antifungal agent is intrinsically linked to its mechanism of action.

Table 2: Major Antifungal Classes, Mechanisms, and Predominant Activity
Antifungal ClassMechanism of ActionPrimary ActivityExamples
Polyenes Bind to ergosterol in the fungal cell membrane, forming pores and causing leakage of cellular contents.[9][11]Fungicidal Amphotericin B, Nystatin[12]
Azoles Inhibit the enzyme lanosterol 14-α-demethylase, disrupting ergosterol synthesis and leading to the accumulation of toxic sterol intermediates.[8][13]Generally Fungistatic Fluconazole, Itraconazole[1]
Echinocandins Inhibit the synthesis of β-(1,3)-D-glucan, a critical component of the fungal cell wall, leading to cell wall stress and osmotic instability.[9][14]Fungicidal against Candida spp., Fungistatic against Aspergillus spp.[9]Caspofungin, Micafungin, Anidulafungin[12][14]
Allylamines Inhibit squalene epoxidase, an early step in ergosterol biosynthesis, leading to ergosterol depletion and accumulation of toxic squalene.[13]Fungicidal Terbinafine, Naftifine[1]
Pyrimidines Converted within fungal cells to fluorouracil, which inhibits DNA and RNA synthesis.[13]Generally Fungistatic Flucytosine[12]
Signaling Pathways and Cellular Responses

The interaction of an antifungal agent with its target triggers a cascade of downstream cellular events that ultimately determine cell fate.

Ergosterol Synthesis Inhibition (Azoles - Fungistatic):

Azole_Pathway Azole Azole Antifungal Lanosterol_Demethylase Lanosterol 14-α-demethylase (Erg11p) Azole->Lanosterol_Demethylase Inhibits Ergosterol_Synthesis Ergosterol Synthesis Lanosterol_Demethylase->Ergosterol_Synthesis Catalyzes Toxic_Sterols Accumulation of Toxic 14-α-methylated sterols Lanosterol_Demethylase->Toxic_Sterols Leads to Ergosterol Ergosterol Ergosterol_Synthesis->Ergosterol Cell_Membrane Fungal Cell Membrane Ergosterol->Cell_Membrane Incorporation Membrane_Stress Altered Membrane Fluidity and Function Toxic_Sterols->Membrane_Stress Growth_Arrest Inhibition of Growth and Replication (Fungistasis) Membrane_Stress->Growth_Arrest

Caption: Azole-mediated inhibition of ergosterol synthesis leading to fungistasis.

Cell Wall Disruption (Echinocandins - Fungicidal in Candida):

Echinocandin_Pathway Echinocandin Echinocandin Glucan_Synthase β-(1,3)-D-glucan Synthase Echinocandin->Glucan_Synthase Inhibits Glucan_Synthesis β-(1,3)-D-glucan Synthesis Glucan_Synthase->Glucan_Synthesis Catalyzes Osmotic_Lysis Osmotic Lysis and Cell Death (Fungicidal) Glucan_Synthase->Osmotic_Lysis Leads to Cell_Wall Fungal Cell Wall Integrity Glucan_Synthesis->Cell_Wall Maintains

Caption: Echinocandin-induced cell wall disruption resulting in fungicidal activity.

Conclusion

The distinction between fungicidal and fungistatic activity is a critical consideration in the development and clinical application of antifungal agents. While fungistatic agents can be effective in many scenarios, fungicidal agents are often preferred for severe infections and in immunocompromised hosts.[15] The determination of these properties relies on standardized in vitro assays such as broth microdilution for MIC/MFC and time-kill studies, which provide quantitative data to guide therapeutic decisions. A thorough understanding of the mechanism of action of an antifungal agent provides a rational basis for predicting its cidal or static effects and for the future design of more effective antifungal therapies.

References

Technical Guide: The Impact of Antifungal Agent RA-75 (Rosmarinic Acid) on Candida albicans Biofilm Formation

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract: Candida albicans poses a significant clinical challenge due to its ability to form robust biofilms, which exhibit high tolerance to conventional antifungal therapies. This technical guide provides an in-depth analysis of a promising natural antifungal agent, Rosmarinic Acid (herein referred to as RA-75), and its inhibitory effects on C. albicans biofilm formation. The document details the underlying mechanisms of action, presents quantitative data on its efficacy, outlines relevant experimental protocols, and visualizes key signaling pathways and workflows.

Quantitative Data Summary

The efficacy of RA-75 against Candida albicans has been quantified through various assays, including determination of minimum inhibitory concentrations (MICs) and analysis of gene expression crucial for biofilm integrity.

Table 1: Antifungal Susceptibility of C. albicans to RA-75

ParameterValue (µg/mL)
Minimum Inhibitory Concentration (MIC)640

This value represents the concentration at which RA-75 inhibits the growth of planktonic C. albicans cells.

Table 2: Effect of RA-75 on the Expression of Biofilm-Related Genes in C. albicans

Gene CategoryGeneFunctionFold Change in Expression (at 640 µg/mL RA-75)
Adhesion ALS3Adhesin, hyphal wall proteinSignificant Reduction[1]
HWP1Hyphal wall protein, adhesionSignificant Reduction[1]
ECE1Adhesion and invasionSignificant Reduction[1]
Hyphal Development UME6Key regulator of hyphal extensionSignificant Reduction[1]
HGC1G1 cyclin-related protein, hyphal growthSignificant Reduction[1]
Signaling Pathway RAS1GTPase, activates adenylate cyclaseSignificant Reduction[1]
CYR1Adenylate cyclase, produces cAMPSignificant Reduction[1]
EFG1Transcription factor, regulates morphogenesisSignificant Reduction[1]

The significant reduction in the expression of these genes indicates that RA-75 disrupts key processes in biofilm formation, including initial cell adherence and the transition from yeast to hyphal form[1].

Experimental Protocols

The following protocols are standard methods for investigating the effects of antifungal agents on C. albicans biofilms.

C. albicans Culture and Biofilm Formation Assay

This protocol describes the formation of C. albicans biofilms in 96-well microtiter plates, a common method for high-throughput screening of antifungal compounds.[2][3][4]

  • Strain Preparation: Culture C. albicans strains (e.g., SC5314) in Yeast Extract Peptone Dextrose (YPD) broth at 30°C overnight with shaking.[3][5]

  • Cell Suspension: Harvest the cells by centrifugation, wash with Phosphate-Buffered Saline (PBS), and resuspend in a suitable medium for biofilm formation, such as RPMI-1640. Adjust the cell density to 1 x 107 cells/mL (OD600 ≈ 0.5).[5]

  • Adhesion Step: Add 100 µL of the cell suspension to the wells of a flat-bottom 96-well microtiter plate. Incubate at 37°C for 90 minutes to allow for cell adhesion.[5]

  • Biofilm Growth: After the adhesion phase, gently wash the wells twice with PBS to remove non-adherent cells. Add 100 µL of fresh RPMI-1640 medium, containing the desired concentrations of RA-75 or control vehicle, to each well.

  • Incubation: Incubate the plate at 37°C for 24-48 hours to allow for biofilm maturation.

Quantification of Biofilm Metabolic Activity (XTT Assay)

The XTT (2,3-Bis-(2-Methoxy-4-Nitro-5-Sulfophenyl)-2H-Tetrazolium-5-Carboxanilide) reduction assay is a colorimetric method used to determine the metabolic activity of biofilm cells, providing an indication of cell viability.[4][5]

  • Reagent Preparation: Prepare an XTT solution (e.g., 0.5 mg/mL in PBS) and a menadione solution (e.g., 1 µM in acetone). Immediately before use, mix the XTT solution with the menadione solution.

  • Assay Procedure: After the biofilm formation period, carefully remove the medium from the wells. Wash the biofilms gently with PBS.

  • Incubation with XTT: Add the XTT-menadione solution to each well and incubate in the dark at 37°C for 2-3 hours.

  • Measurement: Transfer the supernatant to a new microtiter plate and measure the absorbance at 490 nm using a plate reader. The color intensity is proportional to the metabolic activity of the biofilm.

Gene Expression Analysis by RT-qPCR

This protocol outlines the steps to quantify the expression of genes involved in biofilm formation.

  • RNA Extraction: Grow C. albicans biofilms in the presence or absence of RA-75 as described in section 2.1. Scrape the biofilm cells and extract total RNA using a suitable kit with mechanical cell disruption (e.g., bead beating).

  • cDNA Synthesis: Treat the extracted RNA with DNase I to remove any contaminating genomic DNA. Synthesize complementary DNA (cDNA) from the RNA template using a reverse transcriptase enzyme.

  • Quantitative PCR (qPCR): Perform qPCR using gene-specific primers for the target genes (e.g., ALS3, HWP1, RAS1) and a reference gene (e.g., ACT1). Use a SYBR Green-based detection method.

  • Data Analysis: Calculate the relative fold change in gene expression using the ΔΔCt method, normalizing the expression of the target genes to the reference gene.

Signaling Pathways and Mechanism of Action

RA-75 appears to exert its antibiofilm effect by targeting key signaling pathways that regulate morphogenesis and adhesion in C. albicans. The Ras1-cAMP-Efg1 pathway is a critical regulator of the yeast-to-hypha transition, a key virulence factor and a necessary step for mature biofilm formation.[1]

The GTPase Ras1, when activated, stimulates the adenylate cyclase Cyr1 to produce cyclic AMP (cAMP). Elevated cAMP levels then activate Protein Kinase A (PKA), which in turn phosphorylates and activates the transcription factor Efg1. Efg1 controls the expression of numerous genes required for hyphal growth and adhesion, including ALS3 and HWP1.[1][6]

RA-75 has been shown to significantly downregulate the expression of RAS1, CYR1, and EFG1[1]. By suppressing these central components, RA-75 effectively inhibits the entire signaling cascade, preventing the morphological switch to the hyphal form and thereby inhibiting biofilm formation.

G RA75 RA-75 Ras1 Ras1 RA75->Ras1 inhibits Cyr1 Cyr1 RA75->Cyr1 inhibits Efg1 Efg1 RA75->Efg1 inhibits Ras1->Cyr1 activates cAMP cAMP Cyr1->cAMP produces cAMP->Efg1 activates via PKA Biofilm Adhesion & Hyphal Growth (Biofilm Formation) Efg1->Biofilm promotes

RA-75 inhibits the Ras1-cAMP-Efg1 signaling pathway.

Experimental and Logical Workflows

The following diagram illustrates a typical workflow for screening and characterizing a novel antifungal agent against C. albicans biofilms.

G cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Mechanistic Studies cluster_2 Phase 3: Data Analysis A Prepare C. albicans Inoculum B Biofilm Formation in 96-Well Plate A->B C Add Antifungal Agent (RA-75) B->C D Quantify Biofilm (XTT or Crystal Violet) C->D E RNA Extraction from Treated Biofilms C->E G Microscopy (SEM/CSLM) C->G H Determine MIC & Biofilm Inhibition % D->H F RT-qPCR for Target Genes E->F I Analyze Gene Expression Changes F->I J Visualize Biofilm Structural Changes G->J

Workflow for antifungal agent testing on C. albicans biofilms.

Conclusion

Antifungal agent RA-75 (Rosmarinic Acid) demonstrates significant potential as an inhibitor of Candida albicans biofilm formation. Its mechanism of action, involving the suppression of the critical Ras1-cAMP-Efg1 signaling pathway, prevents the morphological changes necessary for biofilm development. The quantitative data and experimental protocols provided in this guide offer a framework for further research and development of RA-75 and other natural compounds as novel therapeutic strategies to combat drug-resistant fungal biofilms.

References

An In-depth Technical Guide on Triazole Antifungal Agents and Ergosterol Biosynthesis Inhibition

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ergosterol is an essential sterol component of the fungal cell membrane, analogous to cholesterol in mammalian cells. It plays a crucial role in maintaining membrane fluidity, integrity, and the function of membrane-bound enzymes. The biosynthetic pathway of ergosterol is a prime target for antifungal drug development due to its specificity to fungi. This technical guide provides a comprehensive overview of a major class of ergosterol biosynthesis inhibitors: the triazole antifungal agents. While this guide was prompted by an inquiry into "antifungal agent 75," a compound containing a characteristic triazole moiety, a thorough search of scientific literature and chemical databases did not yield specific public data on its biological activity or mechanism of action. Therefore, this document will focus on the well-established principles of the triazole class of antifungals, for which "this compound" is a putative member, to provide a robust framework for understanding their function and evaluation.

Triazole antifungals act by inhibiting the enzyme lanosterol 14α-demethylase (CYP51), a key enzyme in the conversion of lanosterol to ergosterol.[1][2][3] This inhibition disrupts the fungal cell membrane, leading to fungistatic or, in some cases, fungicidal activity.[4] This guide will delve into the core mechanism of action, present quantitative data for representative triazoles, detail relevant experimental protocols, and provide visual representations of the key pathways and workflows.

Core Mechanism: Inhibition of Lanosterol 14α-Demethylase

The primary mechanism of action for triazole antifungal agents is the inhibition of the cytochrome P450 enzyme, lanosterol 14α-demethylase.[1][2][3] This enzyme is critical for the C14-demethylation of lanosterol, a precursor to ergosterol. The nitrogen atom in the triazole ring binds to the heme iron atom in the active site of lanosterol 14α-demethylase, preventing the binding of the natural substrate, lanosterol.[1] This leads to a depletion of ergosterol in the fungal cell membrane and an accumulation of toxic 14α-methylated sterol precursors.[5] The altered sterol composition disrupts membrane fluidity and the function of membrane-bound proteins, ultimately inhibiting fungal growth.[3]

A secondary mechanism of action has also been proposed, where the accumulation of sterol intermediates, such as lanosterol, induces negative feedback on HMG-CoA reductase, another key enzyme in the ergosterol biosynthesis pathway.[4]

dot

Ergosterol_Biosynthesis_Inhibition acetyl_coa Acetyl-CoA hmg_coa HMG-CoA acetyl_coa->hmg_coa mevalonate Mevalonate hmg_coa->mevalonate squalene Squalene mevalonate->squalene ...multiple steps... lanosterol Lanosterol squalene->lanosterol cyp51 Lanosterol 14α-demethylase (CYP51) lanosterol->cyp51 intermediate_sterols Intermediate Sterols ergosterol Ergosterol intermediate_sterols->ergosterol fungal_cell_membrane Fungal Cell Membrane Integrity ergosterol->fungal_cell_membrane triazoles Triazole Antifungals (e.g., Fluconazole, Itraconazole) triazoles->cyp51 Inhibition cyp51->intermediate_sterols 14α-demethylation toxic_sterols Accumulation of 14α-methylated sterols cyp51->toxic_sterols membrane_disruption Membrane Disruption & Growth Inhibition toxic_sterols->membrane_disruption

Caption: Inhibition of the ergosterol biosynthesis pathway by triazole antifungals.

Quantitative Data Presentation

The in vitro efficacy of antifungal agents is typically quantified by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a drug that inhibits the visible growth of a microorganism. Another important metric is the IC50 value, which represents the concentration of a drug that inhibits a specific biological or biochemical function by 50%. The following tables summarize representative MIC and IC50 values for common triazole antifungals against various fungal pathogens.

Table 1: Minimum Inhibitory Concentration (MIC) of Common Triazole Antifungals (µg/mL)

Fungal SpeciesFluconazoleItraconazoleVoriconazolePosaconazole
Candida albicans≤8≤0.125≤1≤1
Candida glabrata16–320.25–0.5≤1≤1
Candida krusei≥640.25–0.5≤1≤1
Aspergillus fumigatus-≤1≤1≤0.5
Cryptococcus neoformans≤8≤0.25≤0.5≤0.5

Note: MIC values can vary depending on the specific strain and testing methodology. The values presented are generally accepted susceptible ranges.

Table 2: IC50 Values of Triazole Antifungals Against Lanosterol 14α-Demethylase (CYP51)

CompoundFungal SpeciesIC50 (µM)
FluconazoleCandida albicans0.1 - 1
ItraconazoleCandida albicans0.01 - 0.1
VoriconazoleAspergillus fumigatus0.01 - 0.05
PosaconazoleAspergillus fumigatus<0.01

Note: IC50 values are highly dependent on the specific assay conditions.

Detailed Experimental Protocols

1. Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This protocol is based on the Clinical and Laboratory Standards Institute (CLSI) M27-A3 and M38-A2 guidelines.

  • Materials:

    • RPMI-1640 medium with L-glutamine, without sodium bicarbonate, buffered with MOPS.

    • Antifungal agent stock solution.

    • 96-well microtiter plates.

    • Fungal inoculum suspension (adjusted to a specific turbidity).

    • Spectrophotometer or microplate reader.

  • Procedure:

    • Prepare a serial two-fold dilution of the antifungal agent in RPMI-1640 medium in the wells of a 96-well plate.

    • Prepare a standardized fungal inoculum suspension in RPMI-1640 medium. The final concentration should be approximately 0.5 x 10³ to 2.5 x 10³ cells/mL for yeasts and 0.4 x 10⁴ to 5 x 10⁴ CFU/mL for filamentous fungi.

    • Inoculate each well of the microtiter plate with the fungal suspension. Include a growth control well (no drug) and a sterility control well (no inoculum).

    • Incubate the plates at 35°C for 24-48 hours (for yeasts) or 48-72 hours (for filamentous fungi).

    • The MIC is determined as the lowest concentration of the antifungal agent that causes a significant inhibition of growth (typically ≥50% for azoles) compared to the drug-free growth control. Growth inhibition can be assessed visually or by using a microplate reader.

dot

MIC_Workflow start Start prep_media Prepare RPMI-1640 Medium start->prep_media prep_drug Prepare Serial Dilutions of Antifungal Agent prep_media->prep_drug inoculate Inoculate Microtiter Plate prep_drug->inoculate prep_inoculum Prepare Standardized Fungal Inoculum prep_inoculum->inoculate incubate Incubate at 35°C inoculate->incubate read_results Read Results (Visually or Spectrophotometrically) incubate->read_results determine_mic Determine MIC (≥50% growth inhibition) read_results->determine_mic end End determine_mic->end

Caption: Workflow for MIC determination by broth microdilution.

2. Sterol Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol allows for the qualitative and quantitative analysis of the sterol composition of fungal cells.

  • Materials:

    • Fungal cell culture.

    • Saponification solution (e.g., 20% KOH in methanol).

    • Organic solvent for extraction (e.g., n-heptane or hexane).

    • Internal standard (e.g., cholesterol).

    • Derivatizing agent (e.g., BSTFA with 1% TMCS).

    • GC-MS system.

  • Procedure:

    • Harvest fungal cells from culture by centrifugation and wash with distilled water.

    • Lyse the cells (e.g., by bead beating or sonication).

    • Add the saponification solution and the internal standard to the cell lysate.

    • Heat the mixture at 80°C for 1-2 hours to hydrolyze sterol esters.

    • After cooling, extract the non-saponifiable lipids (including sterols) with an organic solvent.

    • Evaporate the organic solvent to dryness under a stream of nitrogen.

    • Derivatize the sterols by adding the derivatizing agent and heating at 60-70°C for 30 minutes.

    • Analyze the derivatized sterol sample by GC-MS.

    • Identify and quantify the sterols based on their retention times and mass spectra compared to known standards.

dot

Sterol_Analysis_Workflow start Start harvest_cells Harvest and Lyse Fungal Cells start->harvest_cells saponification Saponification with KOH/Methanol harvest_cells->saponification extraction Solvent Extraction of Sterols saponification->extraction derivatization Derivatization of Sterols (e.g., Silylation) extraction->derivatization gcms_analysis GC-MS Analysis derivatization->gcms_analysis data_analysis Data Analysis: Identification and Quantification gcms_analysis->data_analysis end End data_analysis->end

Caption: Workflow for fungal sterol analysis by GC-MS.

3. Lanosterol 14α-Demethylase (CYP51) Inhibition Assay

This in vitro assay measures the ability of a compound to inhibit the enzymatic activity of lanosterol 14α-demethylase.

  • Materials:

    • Recombinant lanosterol 14α-demethylase enzyme.

    • Substrate (e.g., radiolabeled lanosterol).

    • Cofactors (e.g., NADPH).

    • Assay buffer.

    • Test compound (antifungal agent).

    • Scintillation counter or HPLC system for product detection.

  • Procedure:

    • Prepare a reaction mixture containing the assay buffer, recombinant enzyme, and cofactors.

    • Add the test compound at various concentrations to the reaction mixture.

    • Pre-incubate the mixture for a short period.

    • Initiate the enzymatic reaction by adding the substrate.

    • Incubate the reaction at an optimal temperature for a defined period.

    • Stop the reaction (e.g., by adding a quenching solution).

    • Extract the substrate and product from the reaction mixture.

    • Separate and quantify the amount of product formed using a scintillation counter (for radiolabeled substrate) or an HPLC system.

    • Calculate the percentage of inhibition for each concentration of the test compound and determine the IC50 value.

dot

Enzyme_Inhibition_Assay start Start prep_reaction Prepare Reaction Mixture (Enzyme, Buffer, Cofactors) start->prep_reaction add_inhibitor Add Test Compound (e.g., Triazole) prep_reaction->add_inhibitor start_reaction Initiate Reaction with Substrate (Lanosterol) add_inhibitor->start_reaction incubate Incubate at Optimal Temperature start_reaction->incubate stop_reaction Stop Reaction incubate->stop_reaction quantify_product Separate and Quantify Product stop_reaction->quantify_product calculate_ic50 Calculate % Inhibition and IC50 Value quantify_product->calculate_ic50 end End calculate_ic50->end

Caption: Workflow for an in vitro enzyme inhibition assay.

The inhibition of ergosterol biosynthesis, particularly through the targeting of lanosterol 14α-demethylase by triazole antifungal agents, remains a cornerstone of antifungal therapy. This technical guide has provided a detailed overview of the mechanism of action, representative efficacy data, and key experimental protocols for the evaluation of this important class of drugs. While specific data for "this compound" is not currently in the public domain, its chemical structure strongly suggests it belongs to the triazole family and operates through the mechanisms described herein. The provided methodologies and data serve as a valuable resource for researchers and drug development professionals working in the field of mycology and antifungal discovery. Further investigation into novel triazole derivatives is crucial to combat the growing challenge of antifungal resistance.

References

A Technical Guide to the Preclinical Development of Novel Antifungal Agents

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The rising incidence of invasive fungal infections, coupled with the emergence of drug-resistant strains, presents a significant global health challenge. The development of novel antifungal agents with new mechanisms of action is therefore a critical priority. This technical guide provides an in-depth overview of the core preclinical development process for these much-needed therapeutics, with a focus on key experimental protocols, data interpretation, and the strategic visualization of developmental pathways.

The Preclinical Antifungal Development Pipeline

The journey from a promising compound to a potential clinical candidate is a rigorous, multi-stage process. The preclinical phase is designed to establish the preliminary efficacy and safety of a novel antifungal agent before it can be considered for human trials. This pipeline involves a series of in vitro and in vivo assessments to characterize the drug's activity, pharmacological properties, and toxicological profile.

The general workflow of preclinical development for a novel antifungal agent is depicted below. This process is iterative, with findings from later stages often informing further optimization in earlier stages.

Preclinical_Workflow cluster_Discovery Phase 1: Discovery & Screening cluster_InVitro Phase 2: In Vitro Characterization cluster_InVivo Phase 3: In Vivo Efficacy Models cluster_Safety Phase 4: Safety & Toxicology Target_ID Target Identification & Validation Lead_Gen Lead Compound Generation/Screening Target_ID->Lead_Gen Identified Target Lead_Opt Lead Optimization Lead_Gen->Lead_Opt Hit Compounds InVitro_Activity Antifungal Susceptibility (MIC/MEC Determination) Lead_Opt->InVitro_Activity Optimized Leads Spectrum Spectrum of Activity (vs. various fungal species) InVitro_Activity->Spectrum MoA Mechanism of Action Studies InVitro_Activity->MoA Resistance Frequency of Resistance & Cross-Resistance Spectrum->Resistance PK_PD Pharmacokinetics/ Pharmacodynamics (PK/PD) MoA->PK_PD Promising Candidates Efficacy_Models Animal Models of Infection (e.g., Murine Candidiasis) PK_PD->Efficacy_Models Dose_Finding Dose-Ranging Studies Efficacy_Models->Dose_Finding Acute_Tox Single-Dose Toxicity Dose_Finding->Acute_Tox Efficacious Doses Repeat_Tox Repeated-Dose Toxicity Acute_Tox->Repeat_Tox Safety_Pharm Safety Pharmacology (CNS, CV, Respiratory) Repeat_Tox->Safety_Pharm Genotox Genotoxicity (Ames, Micronucleus) Safety_Pharm->Genotox IND Investigational New Drug (IND) Application Submission Genotox->IND Preclinical Data Package

Caption: Preclinical development workflow for novel antifungal agents.

Novel Antifungal Targets and Mechanisms of Action

A critical aspect of modern antifungal drug discovery is the identification of novel fungal-specific targets to overcome existing resistance mechanisms and minimize host toxicity.[1] One such promising target is the glycosylphosphatidylinositol (GPI) biosynthesis pathway, which is essential for the anchoring of mannoproteins to the fungal cell wall.[2] These mannoproteins are vital for cell wall integrity, adhesion, and replication.[2]

Manogepix, the active moiety of the prodrug Fosmanogepix, inhibits the Gwt1 enzyme, which is a key component of this pathway.[2] Gwt1 catalyzes the acylation of inositol, an early and crucial step in GPI anchor biosynthesis.[2] The inhibition of this pathway disrupts the localization of GPI-anchored proteins, leading to a compromised cell wall and ultimately, fungal cell death.

The signaling pathway below illustrates the mechanism of action of Gwt1 inhibitors.

Gwt1_Pathway cluster_pathway GPI Anchor Biosynthesis Pathway (Fungal Cell) GlcN_PI GlcN-PI Gwt1 Gwt1 Enzyme (Inositol Acyltransferase) GlcN_PI->Gwt1 GlcN_acyl_PI GlcN-(acyl)PI Gwt1->GlcN_acyl_PI Inositol Acylation Further_Steps Downstream Enzymes (e.g., Mcd4) GlcN_acyl_PI->Further_Steps GPI_anchor Mature GPI Anchor Further_Steps->GPI_anchor Mannoproteins GPI-anchored Mannoproteins GPI_anchor->Mannoproteins Attachment Cell_Wall Fungal Cell Wall (Structural Integrity, Adhesion) Mannoproteins->Cell_Wall Trafficking & Localization Manogepix Manogepix (Gwt1 Inhibitor) Manogepix->Gwt1 Inhibition Safety_Toxicology_Workflow cluster_genotox Genotoxicity Assessment cluster_systemic_tox Systemic Toxicity cluster_safety_pharm Safety Pharmacology Core Battery Ames Ames Test (Bacterial Reverse Mutation) Micronucleus In Vivo Micronucleus Test (Chromosomal Damage) Ames->Micronucleus Initial Screen Final_Report Integrated Safety Assessment for IND Submission Micronucleus->Final_Report Genotoxic Potential Single_Dose Single-Dose Toxicity (Rodent & Non-rodent) Repeat_Dose Repeated-Dose Toxicity (e.g., 28-day study) Single_Dose->Repeat_Dose Dose Range Finding Repeat_Dose->Final_Report Toxicological Profile CNS Central Nervous System (Functional Observation Battery) CV Cardiovascular System (Telemetry, ECG) CNS->CV Resp Respiratory System (Plethysmography) CV->Resp hERG hERG Assay (In Vitro) CV->hERG Resp->Final_Report Safety Profile Candidate Optimized Antifungal Candidate Candidate->Ames Candidate->Single_Dose Candidate->CNS

References

The Cutting Edge of Antifungal Therapeutics: A Technical Guide to Novel Drug Discovery and Development

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The escalating threat of invasive fungal infections, compounded by the rise of antifungal resistance, has created an urgent need for novel therapeutic agents. For decades, the clinical armamentarium has been limited to a handful of drug classes, namely polyenes, azoles, echinocandins, and pyrimidine analogs.[1][2] However, a new wave of antifungal drugs is emerging from the development pipeline, offering novel mechanisms of action and improved pharmacological profiles. This technical guide provides an in-depth overview of these cutting-edge developments, focusing on the core science underpinning their discovery and evaluation.

The Evolving Landscape of Antifungal Needs

Fungal infections are a growing global health concern, with invasive diseases causing an estimated 1.5 million deaths annually.[3] The increasing prevalence of immunocompromised individuals, coupled with the widespread use of existing antifungals in both clinical and agricultural settings, has fueled the selection and spread of drug-resistant fungal pathogens.[3][4] Species such as Candida auris and azole-resistant Aspergillus fumigatus pose a significant therapeutic challenge, highlighting the critical need for new drugs that can overcome existing resistance mechanisms.[5]

A New Generation of Antifungal Agents in the Pipeline

Several promising antifungal agents are in late-stage clinical development, many of which represent first-in-class molecules with novel mechanisms of action.[6] This section details the pharmacology of these key innovators.

Glucan Synthase Inhibitors: Expanding on a Proven Target

The fungal cell wall, a structure absent in mammalian cells, is a prime target for antifungal therapy.[7] Echinocandins inhibit the (1,3)-β-D-glucan synthase enzyme complex, disrupting cell wall integrity.[8] New agents in this class offer improved pharmacokinetic properties.

  • Ibrexafungerp (formerly SCY-078): The first in a new class of triterpenoid glucan synthase inhibitors, Ibrexafungerp has the advantage of oral bioavailability.[9] It has been approved for the treatment of vulvovaginal candidiasis (VVC) and is being investigated for invasive candidiasis and aspergillosis.[9][10]

  • Rezafungin: A next-generation echinocandin, Rezafungin has a significantly longer half-life, allowing for once-weekly intravenous dosing.[5] It has demonstrated non-inferiority to the current standard of care, caspofungin, in Phase 3 trials for the treatment of candidemia and invasive candidiasis.[9]

Inhibitors of Novel Fungal Pathways

Moving beyond established targets, several investigational drugs interfere with unique and essential fungal metabolic pathways.

  • Olorofim (formerly F901318): This first-in-class orotomide selectively inhibits the fungal enzyme dihydroorotate dehydrogenase (DHODH), a key enzyme in the de novo pyrimidine biosynthesis pathway.[9][11] This pathway is crucial for the synthesis of DNA, RNA, and other essential cellular components.[11] Olorofim demonstrates potent activity against a range of molds, including azole-resistant Aspergillus species, but is not active against Candida species.[3][12]

  • Fosmanogepix (formerly APX001): This is a first-in-class prodrug that is converted to manogepix, which inhibits the fungal enzyme Gwt1.[5][11] Gwt1 is essential for the early steps of the glycosylphosphatidylinositol (GPI)-anchor biosynthesis pathway, which is required for the proper localization and function of many cell wall proteins.[11][13] Fosmanogepix has a broad spectrum of activity against yeasts and molds, including multidrug-resistant strains.[5][14]

Quantitative Data on Novel Antifungal Agents

The following tables summarize the in vitro activity and clinical efficacy of these novel antifungal drugs.

Table 1: In Vitro Activity of Novel Antifungal Agents (MIC µg/mL)
Antifungal AgentFungal SpeciesMIC RangeMIC90Reference
Olorofim Aspergillus fumigatus0.008 - 0.0620.031[15]
Aspergillus flavus≤0.016 - 0.1250.06
Aspergillus niger0.016 - 0.250.125[16]
Aspergillus terreus0.008 - 0.060.03
Manogepix (active form of Fosmanogepix) Candida albicans0.008 - 0.50.03
Candida glabrata0.008 - 0.250.06
Candida auris0.008 - 0.060.03
Aspergillus fumigatus0.004 - 0.060.03
Ibrexafungerp Candida albicans0.03 - 20.25
Candida auris0.25 - 21
Aspergillus fumigatus0.06 - 21
Rezafungin Candida albicans0.016 - 0.250.06
Candida glabrata0.03 - 0.50.125
Candida auris0.06 - 0.50.25

Note: MIC (Minimum Inhibitory Concentration) values can vary based on testing methodology (e.g., CLSI vs. EUCAST). The data presented here are a synthesis from available literature.

Table 2: Clinical Efficacy of Novel Antifungal Agents from Phase 3 Trials
Antifungal AgentIndicationComparatorPrimary EndpointResultReference
Rezafungin Candidemia and/or Invasive CandidiasisCaspofunginDay 30 All-Cause Mortality23.7% (Rezafungin) vs. 21.3% (Caspofungin)[9]
Day 14 Global Cure59.1% (Rezafungin) vs. 60.6% (Caspofungin)[8][9]
Ibrexafungerp Vulvovaginal Candidiasis (VANISH 303)PlaceboClinical Cure at Day 1050.5% (Ibrexafungerp) vs. 28.6% (Placebo)[17]
Mycological Eradication at Day 1049.5% (Ibrexafungerp) vs. 19.4% (Placebo)[17]
Ibrexafungerp Vulvovaginal Candidiasis (DOVE)FluconazoleClinical Cure at Day 1051.9% (Ibrexafungerp) vs. 58.3% (Fluconazole)[11][18]

Experimental Protocols

In Vitro Antifungal Susceptibility Testing: Broth Microdilution

The determination of Minimum Inhibitory Concentrations (MICs) is fundamental to assessing the in vitro potency of a new antifungal agent. The Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) provide standardized broth microdilution methods.[4][19]

Objective: To determine the lowest concentration of an antifungal agent that inhibits the visible growth of a fungus.

Materials:

  • Standardized antifungal agent powder

  • 96-well microtiter plates

  • RPMI 1640 medium (with L-glutamine, without bicarbonate, buffered with MOPS)

  • Spectrophotometer

  • Standardized fungal inoculum (adjusted to 0.5 McFarland)

Procedure:

  • Drug Dilution: Prepare serial two-fold dilutions of the antifungal agent in RPMI 1640 medium directly in the microtiter plates.

  • Inoculum Preparation: Culture the fungal isolate on appropriate agar (e.g., Sabouraud Dextrose Agar) to obtain fresh colonies. Suspend the colonies in sterile saline and adjust the turbidity to a 0.5 McFarland standard, which corresponds to approximately 1-5 x 106 CFU/mL for yeast.

  • Inoculation: Dilute the standardized inoculum in RPMI 1640 medium to achieve the final target concentration (typically 0.5-2.5 x 103 CFU/mL for CLSI yeast testing). Add 100 µL of the final inoculum to each well of the microtiter plate.

  • Incubation: Incubate the plates at 35°C for 24-48 hours.

  • MIC Determination: The MIC is read as the lowest concentration of the drug at which a significant inhibition of growth (typically ≥50% for azoles and ≥90-100% for polyenes and some other classes) is observed compared to the drug-free growth control well.[19] This can be determined visually or by using a spectrophotometer to measure optical density.

In Vivo Efficacy Testing: Murine Model of Disseminated Candidiasis

Animal models are crucial for evaluating the in vivo efficacy of a novel antifungal drug. The murine model of disseminated candidiasis is widely used.[20][21]

Objective: To assess the ability of an antifungal agent to reduce fungal burden and improve survival in a mouse model of systemic Candida infection.

Materials:

  • Immunocompetent or neutropenic mice (e.g., BALB/c or C57BL/6)

  • Candida albicans strain (e.g., SC5314)

  • Test antifungal agent and vehicle control

  • Sterile saline

  • Cyclophosphamide (for inducing neutropenia, if required)

Procedure:

  • Immunosuppression (if applicable): To establish a robust infection, mice are often rendered neutropenic by intraperitoneal injection of cyclophosphamide prior to infection.[21]

  • Infection: A standardized inoculum of C. albicans (e.g., 1 x 105 CFU/mouse) in sterile saline is injected intravenously via the lateral tail vein.[22]

  • Treatment: At a predetermined time post-infection (e.g., 2-4 hours), treatment is initiated. The test antifungal is administered via the desired route (e.g., oral gavage, intraperitoneal injection, or intravenous injection) at various dose levels. A control group receives the vehicle alone. Treatment is typically administered once or twice daily for a specified duration (e.g., 5-7 days).[22]

  • Efficacy Endpoints:

    • Survival: Mice are monitored daily, and survival is recorded over a period of up to 21-30 days. Survival curves are generated and analyzed using the log-rank test.

    • Fungal Burden: A subset of mice from each group is euthanized at specific time points (e.g., 3 or 5 days post-treatment initiation). Kidneys and other target organs are aseptically removed, homogenized, and serially diluted for plating on appropriate agar to determine the fungal burden (CFU/gram of tissue).[23]

Visualizing the Mechanisms: Signaling Pathways and Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate the key pathways targeted by novel antifungal agents and a general workflow for antifungal drug discovery.

Fungal Cell Wall Synthesis: The Target of Glucan Synthase Inhibitors

Fungal_Cell_Wall_Synthesis UDP_Glucose UDP-Glucose Glucan_Synthase β-(1,3)-D-Glucan Synthase (Fks1p/Rho1p complex) UDP_Glucose->Glucan_Synthase Substrate Beta_Glucan β-(1,3)-D-Glucan Polymer Glucan_Synthase->Beta_Glucan Polymerization Cell_Wall Fungal Cell Wall (Structural Integrity) Beta_Glucan->Cell_Wall Incorporation Ibrexafungerp Ibrexafungerp Rezafungin Ibrexafungerp->Glucan_Synthase Inhibition

Caption: Inhibition of β-(1,3)-D-Glucan synthesis by Ibrexafungerp and Rezafungin.

Fungal Pyrimidine Biosynthesis: The Target of Olorofim

Fungal_Pyrimidine_Biosynthesis Glutamine_CO2 Glutamine + CO2 + ATP Carbamoyl_P Carbamoyl Phosphate Glutamine_CO2->Carbamoyl_P Dihydroorotate Dihydroorotate Carbamoyl_P->Dihydroorotate ...multiple steps DHODH Dihydroorotate Dehydrogenase (DHODH) Dihydroorotate->DHODH Substrate Orotate Orotate DHODH->Orotate Oxidation UMP UMP Orotate->UMP ...multiple steps DNA_RNA DNA, RNA, Cell Wall Components UMP->DNA_RNA Olorofim Olorofim Olorofim->DHODH Inhibition

Caption: Olorofim inhibits the essential enzyme DHODH in the fungal pyrimidine synthesis pathway.

Fungal GPI-Anchor Biosynthesis: The Target of Fosmanogepix

Fungal_GPI_Anchor_Biosynthesis GlcN_PI GlcN-PI (in ER membrane) Gwt1 Gwt1 (Inositol Acyltransferase) GlcN_PI->Gwt1 Substrate Acyl_GlcN_PI Acyl-GlcN-PI Gwt1->Acyl_GlcN_PI Inositol Acylation Mature_GPI Mature GPI Anchor Acyl_GlcN_PI->Mature_GPI ...multiple steps GPI_Protein GPI-Anchored Mannoproteins Mature_GPI->GPI_Protein Protein Attachment Cell_Wall_Linkage Cell Wall Linkage (Adhesion, Integrity) GPI_Protein->Cell_Wall_Linkage Fosmanogepix Fosmanogepix (prodrug) Manogepix Manogepix (active drug) Fosmanogepix->Manogepix Systemic Phosphatases Manogepix->Gwt1 Inhibition

Caption: Fosmanogepix inhibits Gwt1, a critical enzyme in GPI-anchor biosynthesis.

General Workflow for Novel Antifungal Drug Discovery

Antifungal_Discovery_Workflow cluster_preclinical Target_ID Target Identification & Validation Screening High-Throughput Screening Target_ID->Screening Hit_to_Lead Hit-to-Lead Optimization Screening->Hit_to_Lead Preclinical Preclinical Development Hit_to_Lead->Preclinical In_Vitro In Vitro Studies (MIC, Spectrum) In_Vivo In Vivo Studies (Efficacy, PK/PD) Tox Toxicology In_Vitro->In_Vivo In_Vivo->Tox Clinical_Trials Clinical Trials Tox->Clinical_Trials Phase1 Phase I (Safety) Clinical_Trials->Phase1 Phase2 Phase II (Efficacy, Dosing) Phase1->Phase2 Phase3 Phase III (Pivotal Trials) Phase2->Phase3 Approval Regulatory Approval Phase3->Approval

Caption: A simplified workflow illustrating the stages of antifungal drug discovery and development.

Conclusion

The field of antifungal drug development is experiencing a much-needed resurgence. The novel agents discussed in this guide, with their unique mechanisms of action and improved pharmacological properties, hold the promise of addressing the significant unmet medical needs posed by invasive fungal infections and the growing threat of resistance. For researchers and developers, understanding the intricate biology of fungal pathogens and leveraging innovative chemical approaches will be paramount in continuing to populate the antifungal pipeline and ultimately improve patient outcomes. The continued investment in this area is not just a scientific pursuit, but a critical component of global public health preparedness.[3]

References

Unearthing Novel Vulnerabilities: A Technical Guide to Identifying New Targets for Antifungal Therapy

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The escalating threat of invasive fungal infections, coupled with the rise of antifungal drug resistance, necessitates an urgent and innovative approach to the discovery of new therapeutic targets. This in-depth technical guide provides a comprehensive overview of the core strategies and experimental frameworks for identifying and validating novel antifungal targets. By delving into the molecular intricacies of fungal biology, researchers can uncover previously unexploited vulnerabilities, paving the way for the next generation of antifungal agents. This guide is designed to equip researchers, scientists, and drug development professionals with the knowledge and methodologies required to navigate this critical area of research.

The Antifungal Drug Landscape and the Imperative for New Targets

The current arsenal of antifungal drugs is limited to a few classes, primarily targeting the fungal cell membrane (polyenes and azoles), cell wall biosynthesis (echinocandins), and nucleic acid synthesis (flucytosine).[1][2] The extensive use of these agents has inevitably led to the emergence of drug-resistant fungal strains, posing a significant clinical challenge. Furthermore, the shared eukaryotic nature of fungal and human cells often results in off-target toxicity with existing drugs.[3] This underscores the critical need to identify novel fungal-specific targets that are essential for fungal survival, virulence, or resistance, but are absent or significantly different in humans.

Promising Avenues for Antifungal Target Discovery

Several key cellular processes and pathways in fungi present fertile ground for the identification of new drug targets. These can be broadly categorized as follows:

The Fungal Cell Wall: A Unique and Essential Barrier

The fungal cell wall, a structure absent in mammalian cells, is an ideal target for selective antifungal therapy.[4] Key pathways involved in its synthesis and maintenance are rich in potential drug targets.

  • Glucan Synthesis: β-1,3-glucan is a major structural component of the fungal cell wall, and its synthesis is a proven target for the echinocandin class of drugs.[5][6] Further exploration of the β-1,3-glucan synthase complex and its regulatory components could reveal new targets.

  • Chitin Synthesis: Chitin is another essential polysaccharide in the fungal cell wall, providing structural integrity.[5] The enzymes involved in chitin synthesis, such as chitin synthases, are attractive targets.[5] Nikkomycin Z is an example of a chitin synthase inhibitor that has been investigated.[2][5]

  • Mannoprotein Biosynthesis: Mannoproteins are crucial for cell wall structure and immune recognition. The enzymes involved in the synthesis and glycosylation of these proteins are potential targets.

  • Glycosylphosphatidylinositol (GPI) Anchor Biosynthesis: GPI anchors are essential for attaching many proteins to the cell surface, including enzymes involved in cell wall synthesis and virulence factors.[5][7] The Gwt1 enzyme in this pathway is the target of the investigational antifungal agent, APX001A (fosmanogepix).[8]

Ergosterol Biosynthesis Pathway: Beyond the Azoles

While the ergosterol biosynthesis pathway is the target of the widely used azole antifungals, other enzymes in this pathway represent untapped potential. Targeting different steps could lead to new drugs with different resistance profiles.

Ergosterol_Biosynthesis_Pathway AcetylCoA Acetyl-CoA HMG_CoA HMG-CoA AcetylCoA->HMG_CoA Mevalonate Mevalonate HMG_CoA->Mevalonate Statins (Host Target) Squalene Squalene Mevalonate->Squalene Lanosterol Lanosterol Squalene->Lanosterol Ergosterol Ergosterol Lanosterol->Ergosterol HMG_CoA_reductase HMG-CoA reductase Squalene_synthase Squalene synthase Squalene_epoxidase Squalene epoxidase Lanosterol_demethylase Lanosterol 14-alpha-demethylase (Erg11) Azoles Azoles Azoles->Lanosterol_demethylase Inhibition Allylamines Allylamines Allylamines->Squalene_epoxidase Inhibition

Caption: The Ergosterol Biosynthesis Pathway highlighting key enzymatic targets.

Sphingolipid Biosynthesis: A Fungal-Specific Pathway

Sphingolipids are essential components of fungal membranes, and their biosynthesis pathway contains enzymes that are distinct from their mammalian counterparts. Inositol phosphorylceramide (IPC) synthase, an enzyme absent in humans, is a particularly promising target. Aureobasidin A is a known inhibitor of IPC synthase.[8]

Signaling Pathways: Disrupting Fungal Adaptation and Virulence

Targeting signaling pathways that are critical for fungal stress responses, morphogenesis, and virulence can be an effective antifungal strategy.

  • Calcineurin-Crz1 Pathway: The calcineurin signaling pathway is crucial for virulence and stress responses in many pathogenic fungi.[1] While calcineurin is also present in humans, differences in the pathway's components and regulation could be exploited. Crz1 is a transcription factor downstream of calcineurin that represents a more specific target.[9]

  • Hsp90 Chaperone Network: Heat shock protein 90 (Hsp90) is a molecular chaperone that plays a central role in fungal drug resistance, morphogenesis, and virulence by stabilizing a range of "client" proteins.[5][6][10] Inhibiting Hsp90 can potentiate the activity of existing antifungals and reduce fungal virulence.

Calcineurin_Pathway Stress Stress (e.g., Antifungal Drugs, High Temp) Ca2_influx Ca2+ Influx Stress->Ca2_influx Calmodulin Calmodulin Ca2_influx->Calmodulin Calcineurin Calcineurin Calmodulin->Calcineurin Activation Crz1_P Crz1-P (Inactive) Calcineurin->Crz1_P Dephosphorylation Crz1 Crz1 (Active) Crz1_P->Crz1 Nucleus Nucleus Crz1->Nucleus Translocation Gene_Expression Stress Response Gene Expression Crz1->Gene_Expression Virulence Virulence Gene_Expression->Virulence

Caption: The Calcineurin-Crz1 signaling pathway in fungal stress response.

Other Promising Metabolic Pathways
  • Glyoxylate Cycle: This metabolic pathway is essential for the virulence of some fungi, allowing them to utilize alternative carbon sources during infection.[2] The enzymes of the glyoxylate cycle are absent in mammals, making them highly specific targets.[2]

  • Pyrimidine Biosynthesis: Dihydroorotate dehydrogenase (DHODH) is a key enzyme in this pathway and has been shown to be a viable antifungal target.[8] Olorofim is an inhibitor of fungal DHODH currently in clinical development.[8]

Experimental Strategies for Target Identification and Validation

A multi-pronged approach combining genetic, chemical, and proteomic strategies is most effective for identifying and validating new antifungal targets.

Antifungal_Discovery_Workflow Chem_Genomics Chem_Genomics Gene_Deletion Gene_Deletion Chem_Genomics->Gene_Deletion Biochemical_Assay Biochemical_Assay Gene_Deletion->Biochemical_Assay CRISPR_Screen CRISPR_Screen CRISPR_Screen->Gene_Deletion Proteomics Proteomics Proteomics->Biochemical_Assay In_Vivo_Virulence In_Vivo_Virulence Biochemical_Assay->In_Vivo_Virulence HTS HTS In_Vivo_Virulence->HTS Lead_Optimization Lead_Optimization HTS->Lead_Optimization Preclinical Preclinical Lead_Optimization->Preclinical

Caption: A generalized workflow for antifungal drug discovery and target validation.

Data Presentation: Novel Antifungal Agents and Their Targets

The following table summarizes some of the novel antifungal agents in development and their corresponding molecular targets.

Antifungal AgentFungal TargetTarget Pathway/ProcessDevelopment Stage
Fosmanogepix (APX001)Gwt1GPI Anchor BiosynthesisPhase 2 Clinical Trials
Olorofim (F901318)Dihydroorotate Dehydrogenase (DHODH)Pyrimidine BiosynthesisPhase 3 Clinical Trials
Ibrexafungerpβ-1,3-glucan synthaseCell Wall SynthesisApproved for vulvovaginal candidiasis
Rezafunginβ-1,3-glucan synthaseCell Wall SynthesisApproved for candidemia and invasive candidiasis
TurbinmicinSec14Vesicular TraffickingPreclinical
ATI-2307Fungal MitochondriaMitochondrial FunctionPhase 2 Clinical Trials
Experimental Protocols

This protocol determines the minimum inhibitory concentration (MIC) of a compound against a fungal isolate.

Materials:

  • 96-well, U-bottom microtiter plates

  • RPMI-1640 medium with L-glutamine, without bicarbonate, buffered with MOPS

  • Fungal inoculum

  • Test compound and control antifungal (e.g., fluconazole)

  • Spectrophotometer or plate reader

Procedure:

  • Inoculum Preparation:

    • Culture the fungal isolate on an appropriate agar medium (e.g., Sabouraud Dextrose Agar) at 35°C for 24-48 hours.

    • Prepare a cell suspension in sterile saline, adjusting the turbidity to match a 0.5 McFarland standard (approximately 1-5 x 10^6 CFU/mL).

    • Dilute the suspension in RPMI-1640 medium to achieve a final inoculum concentration of 0.5-2.5 x 10^3 CFU/mL in the microtiter plate wells.[11]

  • Drug Dilution:

    • Prepare a 2-fold serial dilution of the test compound and control antifungal in the microtiter plate. Each well should contain 100 µL of the diluted drug in RPMI-1640 medium.

  • Inoculation:

    • Add 100 µL of the prepared fungal inoculum to each well.

    • Include a growth control well (inoculum without drug) and a sterility control well (medium only).

  • Incubation:

    • Incubate the plates at 35°C for 24-48 hours.[12]

  • MIC Determination:

    • The MIC is the lowest concentration of the drug that causes a significant inhibition of growth (typically ≥50% reduction) compared to the growth control, determined visually or spectrophotometrically.[13]

This method identifies gene deletions that confer hypersensitivity to a test compound, thereby revealing the compound's potential target pathway.

Materials:

  • Yeast deletion library (e.g., Saccharomyces cerevisiae or Candida albicans deletion collections)

  • Growth medium (e.g., YPD)

  • Test compound

  • 96-well or 384-well plates

  • Plate reader or high-content imaging system

Procedure:

  • Library Preparation:

    • Thaw and pin the yeast deletion library onto fresh agar plates.

    • Grow the library in liquid medium in multi-well plates.

  • Screening:

    • Add the test compound at a sub-inhibitory concentration to a set of library plates.

    • Include a control set of plates with no compound.

    • Incubate the plates and monitor growth over time using a plate reader or by imaging.

  • Data Analysis:

    • Compare the growth of each deletion mutant in the presence and absence of the compound.

    • Identify mutants that exhibit significantly reduced growth in the presence of the compound (hypersensitive mutants).

  • Hit Validation and Pathway Analysis:

    • Validate the hypersensitivity of the identified mutants through individual growth assays.

    • Perform pathway enrichment analysis on the set of hypersensitive genes to identify the biological processes affected by the compound.

This protocol describes the generation of a gene deletion mutant to validate a potential drug target.

Materials:

  • C. albicans strain

  • CRISPR-Cas9 expression plasmid

  • gRNA expression cassette

  • Repair template DNA with a selectable marker

  • Transformation reagents (e.g., lithium acetate, PEG)

  • Selective growth media

Procedure:

  • gRNA Design and Cloning:

    • Design a specific guide RNA (gRNA) targeting the gene of interest.

    • Clone the gRNA sequence into a gRNA expression vector.

  • Repair Template Construction:

    • Construct a repair template containing a selectable marker (e.g., NAT1) flanked by sequences homologous to the regions upstream and downstream of the target gene's open reading frame.[14]

  • Transformation:

    • Co-transform the C. albicans strain with the Cas9 expression plasmid, the gRNA expression cassette, and the repair template.[15][16]

  • Selection and Screening:

    • Plate the transformed cells on selective media to isolate transformants that have incorporated the selectable marker.

    • Screen the transformants by colony PCR to confirm the deletion of the target gene.[2]

  • Phenotypic Analysis:

    • Characterize the resulting deletion mutant for phenotypes related to virulence, stress resistance, and susceptibility to the compound of interest.

This model assesses the efficacy of a compound targeting a novel fungal protein in a whole-animal system.

Materials:

  • Immunocompetent or immunosuppressed mice (e.g., BALB/c or C57BL/6)

  • Candida albicans inoculum

  • Test compound and vehicle control

  • Sterile saline

Procedure:

  • Inoculum Preparation:

    • Culture C. albicans in a suitable broth medium (e.g., YPD) overnight.

    • Wash the cells with sterile saline and adjust the concentration to the desired inoculum size (e.g., 1 x 10^5 to 5 x 10^5 CFU/mouse).[5]

  • Infection:

    • Inject the fungal inoculum intravenously into the lateral tail vein of the mice.[17]

  • Treatment:

    • Administer the test compound or vehicle control at predetermined doses and schedules (e.g., intraperitoneally or orally).

  • Monitoring:

    • Monitor the mice daily for signs of illness, weight loss, and survival.

  • Fungal Burden Determination:

    • At a specified time point, euthanize the mice and aseptically remove target organs (e.g., kidneys, brain).

    • Homogenize the organs and plate serial dilutions on appropriate agar to determine the fungal burden (CFU/gram of tissue).[11]

  • Data Analysis:

    • Compare the survival rates and fungal burdens between the treated and control groups to assess the in vivo efficacy of the compound.

This approach identifies proteins that are differentially expressed or modified in response to an antifungal compound.

Materials:

  • Fungal culture

  • Test compound

  • Lysis buffer

  • Mass spectrometer (e.g., LC-MS/MS)

  • Proteomics data analysis software

Procedure:

  • Sample Preparation:

    • Culture the fungus in the presence and absence of the test compound.

    • Harvest the cells and lyse them to extract proteins.

    • Digest the proteins into peptides using an enzyme like trypsin.[18]

  • Mass Spectrometry:

    • Analyze the peptide mixtures using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Data Analysis:

    • Identify and quantify the proteins in each sample using database search algorithms.

    • Compare the proteomes of the treated and untreated samples to identify proteins that are differentially expressed.

  • Target Identification:

    • Proteins that are significantly upregulated or downregulated in response to the compound are potential targets or are involved in the cellular response to the compound. Further validation is required to confirm direct target engagement.

Conclusion

The identification of new antifungal targets is a multifaceted endeavor that requires a deep understanding of fungal biology and the strategic application of advanced experimental techniques. By focusing on fungal-specific pathways and employing a combination of genetic, chemical, and proteomic approaches, researchers can uncover novel vulnerabilities. The detailed methodologies provided in this guide offer a framework for the systematic identification and validation of these targets, ultimately driving the development of new and effective antifungal therapies to combat the growing threat of fungal infections.

References

Methodological & Application

Application Notes and Protocols for Antifungal Susceptibility Testing of a Novel Investigational Agent (Designated as Antifungal Agent 75)

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

These application notes provide a comprehensive overview and detailed protocols for the in vitro susceptibility testing of a novel investigational antifungal agent, referred to herein as "Antifungal Agent 75." The methodologies described are based on established guidelines from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) to ensure reproducibility and comparability of data.[1][2][3][4] These protocols are intended to guide researchers in the preliminary evaluation of the antifungal spectrum and potency of new chemical entities.

The goal of antifungal susceptibility testing (AFST) is to reliably determine the minimal inhibitory concentration (MIC) of an antifungal agent against a specific fungal isolate.[1][2] This information is crucial for guiding therapeutic decisions, monitoring the emergence of resistance, and for epidemiological surveillance.[1][2] The methods detailed below include broth microdilution and disk diffusion assays, which are the most commonly used techniques in clinical and research laboratories.[1][2]

Key Principles of Antifungal Susceptibility Testing:

Standardized testing conditions are paramount for obtaining reliable and reproducible results. Key variables that must be controlled include:

  • Test Medium: The composition and pH of the growth medium can significantly influence the activity of antifungal agents.[1][5]

  • Inoculum Preparation: The size and preparation of the fungal inoculum must be standardized to ensure consistent results.[1][6]

  • Incubation Conditions: Temperature and duration of incubation are critical for optimal fungal growth and accurate endpoint determination.[6]

  • Endpoint Reading: The method for determining the MIC (e.g., visual reading, spectrophotometric analysis) must be consistent.[2][7]

  • Quality Control: The inclusion of well-characterized quality control (QC) strains is essential to ensure the accuracy and precision of the testing procedure.[8][9][10][11]

Section 1: Broth Microdilution Method

The broth microdilution method is considered the reference method for determining the MIC of antifungal agents.[3][12][13] It involves challenging a standardized fungal inoculum with serial twofold dilutions of the antifungal agent in a 96-well microtiter plate.

Experimental Workflow for Broth Microdilution:

Broth_Microdilution_Workflow cluster_prep Preparation cluster_assay Assay Setup cluster_incubation_reading Incubation & Reading cluster_qc Quality Control prep_agent Prepare this compound Stock Solution serial_dilution Perform Serial Dilutions in 96-Well Plate prep_agent->serial_dilution prep_media Prepare RPMI-1640 Medium prep_media->serial_dilution prep_inoculum Prepare Fungal Inoculum add_inoculum Inoculate Wells prep_inoculum->add_inoculum serial_dilution->add_inoculum incubate Incubate Plates add_inoculum->incubate read_mic Read MICs Visually or Spectrophotometrically incubate->read_mic compare_qc Compare QC Results to Established Ranges read_mic->compare_qc qc_strains Include QC Strains qc_strains->add_inoculum

Caption: Workflow for the broth microdilution antifungal susceptibility test.

Detailed Protocol for Broth Microdilution:

1. Materials:

  • This compound (powder form)

  • Dimethyl sulfoxide (DMSO) or other appropriate solvent

  • RPMI-1640 medium with L-glutamine, without bicarbonate, buffered with MOPS.[1]

  • Sterile 96-well U-bottom microtiter plates.[1][2]

  • Fungal isolates to be tested

  • Quality control strains (e.g., Candida parapsilosis ATCC 22019, Candida krusei ATCC 6258).[10][11]

  • Spectrophotometer

  • Sterile saline (0.85%)

  • Vortex mixer

  • Incubator

2. Preparation of Antifungal Stock Solution:

  • Prepare a stock solution of this compound at a concentration of 1280 µg/mL (or a suitable starting concentration based on preliminary screening) in a suitable solvent (e.g., DMSO).

  • Further dilute the stock solution in RPMI-1640 medium to create a working solution at twice the highest desired final concentration.

3. Inoculum Preparation:

  • Subculture the fungal isolates onto Sabouraud Dextrose Agar (SDA) and incubate at 35°C for 24-48 hours to ensure purity and viability.

  • Harvest fungal colonies and suspend them in sterile saline.

  • Adjust the turbidity of the suspension to match a 0.5 McFarland standard using a spectrophotometer (absorbance at 530 nm of 0.08 to 0.10). This corresponds to approximately 1-5 x 10^6 CFU/mL for yeasts.

  • Dilute this suspension 1:1000 in RPMI-1640 medium to achieve a final inoculum density of 0.5-2.5 x 10^3 CFU/mL.[2]

4. Assay Procedure:

  • Add 100 µL of RPMI-1640 medium to wells 2-11 of a 96-well microtiter plate.

  • Add 200 µL of the working solution of this compound to well 1.

  • Perform serial twofold dilutions by transferring 100 µL from well 1 to well 2, mixing, and continuing this process through well 10. Discard 100 µL from well 10.

  • Well 11 will serve as a growth control (no drug), and well 12 will serve as a sterility control (no inoculum).

  • Add 100 µL of the standardized fungal inoculum to wells 1-11. The final volume in each well will be 200 µL.

  • Incubate the plates at 35°C for 24-48 hours.

5. Reading the MIC:

  • The MIC is the lowest concentration of the antifungal agent that causes a significant inhibition of growth (typically ≥50% reduction) compared to the growth control.[2]

  • For azoles, a trailing effect (reduced but persistent growth at concentrations above the MIC) may be observed. The endpoint should be read as the concentration with a prominent decrease in turbidity.[14]

  • For amphotericin B and echinocandins, the MIC is typically the lowest concentration with no visible growth (100% inhibition).[1][2] The endpoint for echinocandins against filamentous fungi is read as the Minimum Effective Concentration (MEC), the lowest drug concentration leading to the growth of small, rounded, compact hyphal forms.[1]

Table 1: Example Quality Control Ranges for Reference Antifungal Agents

Quality Control StrainAntifungal AgentAcceptable MIC Range (µg/mL)
C. parapsilosis ATCC 22019Amphotericin B0.25 - 2
Anidulafungin0.25 - 2
Caspofungin0.25 - 1
C. krusei ATCC 6258Amphotericin B0.5 - 2
Anidulafungin0.06 - 0.5
Caspofungin0.12 - 1

Note: These ranges are for established antifungal agents and are provided as an example.[10] QC ranges for this compound would need to be established through multi-laboratory studies.

Section 2: Disk Diffusion Method

The disk diffusion method is a simpler and more cost-effective alternative to broth microdilution for routine susceptibility testing.[1][14][15] It involves placing a paper disk impregnated with a specific amount of the antifungal agent onto an agar plate inoculated with the test organism.

Experimental Workflow for Disk Diffusion:

Disk_Diffusion_Workflow cluster_prep Preparation cluster_assay Assay Setup cluster_incubation_reading Incubation & Reading cluster_qc Quality Control prep_disks Prepare this compound Disks place_disks Place Antifungal Disks prep_disks->place_disks prep_agar Prepare Mueller-Hinton Agar Plates inoculate_plate Inoculate Agar Plate prep_agar->inoculate_plate prep_inoculum Prepare Fungal Inoculum prep_inoculum->inoculate_plate inoculate_plate->place_disks incubate Incubate Plates place_disks->incubate measure_zones Measure Zones of Inhibition incubate->measure_zones compare_zones Compare QC Zones to Established Ranges measure_zones->compare_zones qc_strains Include QC Strains qc_strains->inoculate_plate

Caption: Workflow for the disk diffusion antifungal susceptibility test.

Detailed Protocol for Disk Diffusion:

1. Materials:

  • This compound

  • Sterile blank paper disks (6 mm)

  • Mueller-Hinton agar supplemented with 2% glucose and 0.5 µg/mL methylene blue.[1]

  • Petri dishes (150 mm)

  • Fungal isolates and QC strains

  • Sterile cotton swabs

  • Calipers

2. Preparation of Antifungal Disks:

  • The optimal disk content for this compound needs to be determined empirically. This can be done by preparing a series of disk concentrations and testing them against a panel of organisms with known MICs (if available) to identify the concentration that produces clear and reproducible zones of inhibition.

  • Prepare a stock solution of this compound in a suitable volatile solvent.

  • Apply a precise volume (e.g., 20 µL) of the solution to each blank paper disk and allow the solvent to evaporate completely.

3. Inoculum Preparation:

  • Prepare a fungal suspension equivalent to a 0.5 McFarland standard as described for the broth microdilution method.

4. Assay Procedure:

  • Dip a sterile cotton swab into the standardized inoculum and rotate it against the side of the tube to remove excess fluid.

  • Streak the swab evenly over the entire surface of the Mueller-Hinton agar plate in three directions to ensure confluent growth.

  • Allow the plate to dry for 5-15 minutes.

  • Aseptically apply the this compound disks and control disks to the surface of the agar.

  • Incubate the plates at 35°C for 24 hours.

5. Reading the Results:

  • Measure the diameter of the zones of complete growth inhibition to the nearest millimeter using calipers.[1]

  • The interpretation of zone diameters (susceptible, intermediate, resistant) requires correlation with MIC data and clinical outcome studies, which would need to be established for this compound.

Table 2: Example Zone Diameter Quality Control Ranges for Reference Antifungal Agents

Quality Control StrainAntifungal Agent (Disk Content)Acceptable Zone Diameter Range (mm)
C. parapsilosis ATCC 22019Fluconazole (25 µg)19 - 29
Voriconazole (1 µg)18 - 28
C. krusei ATCC 6258Fluconazole (25 µg)6 - 12
Voriconazole (1 µg)16 - 25

Note: These ranges are for established antifungal agents and are provided as an example from CLSI M44 guidelines.[15] QC ranges for this compound would need to be established.

Section 3: Data Presentation and Interpretation

All quantitative data from susceptibility testing should be summarized in a clear and structured format to facilitate comparison and analysis.

Table 3: Example Summary of MIC Data for this compound

Fungal Species (n)MIC Range (µg/mL)MIC₅₀ (µg/mL)MIC₉₀ (µg/mL)
Candida albicans (50)0.03 - 40.251
Candida glabrata (30)0.125 - 1628
Aspergillus fumigatus (40)0.06 - 20.51

MIC₅₀ and MIC₉₀ represent the MICs at which 50% and 90% of the isolates are inhibited, respectively.

Logical Relationship for Interpreting Susceptibility Data:

Interpretation_Logic start Obtain MIC or Zone Diameter qc_check QC within range? start->qc_check establish_breakpoints Establish Breakpoints (Clinical & Epidemiological Cutoffs) qc_check->establish_breakpoints Yes invalid_result Invalid Result - Repeat Test qc_check->invalid_result No interpret_result Interpret as Susceptible, Intermediate, or Resistant establish_breakpoints->interpret_result report_result Report Result interpret_result->report_result

Caption: Logical flow for the interpretation of antifungal susceptibility results.

The protocols outlined in these application notes provide a standardized framework for the initial in vitro evaluation of "this compound." Adherence to these methodologies, including rigorous quality control, is essential for generating reliable and comparable data. Further studies, including in vivo efficacy models and pharmacokinetic/pharmacodynamic analyses, will be necessary to fully characterize the potential of this novel antifungal agent.[16][17] It is also critical to establish specific interpretive breakpoints for this compound through correlation of in vitro data with clinical outcomes.[4][18]

References

Application Notes and Protocols for In Vivo Efficacy of Antifungal Agents

Author: BenchChem Technical Support Team. Date: November 2025

Topic: In Vivo Efficacy Models for Fungal Infections of a Novel Antifungal Agent

Audience: Researchers, scientists, and drug development professionals.

Introduction

The emergence of drug-resistant fungal pathogens necessitates the development of novel antifungal agents. Evaluating the in vivo efficacy of these new chemical entities is a critical step in the preclinical drug development pipeline. This document provides a comprehensive overview of common in vivo models used to assess the efficacy of antifungal agents against systemic and localized fungal infections, using a hypothetical novel compound, "Antifungal Agent 75," as an example. The protocols and data presentation formats outlined below are designed to be adaptable for various fungal pathogens and novel therapeutic compounds.

Data Presentation: Summary of In Vivo Efficacy

The following tables summarize key efficacy data for this compound in various murine models of fungal infections.

Table 1: Survival Analysis in a Murine Model of Disseminated Candidiasis

Treatment GroupFungal StrainRoute of InfectionDose (mg/kg)Administration RouteMedian Survival (Days)Percent Survival (Day 21)
Vehicle ControlCandida albicans SC5314Intravenous-Oral80%
This compoundCandida albicans SC5314Intravenous10Oral1860%
This compoundCandida albicans SC5314Intravenous25Oral>2190%
FluconazoleCandida albicans SC5314Intravenous10Oral1540%

Table 2: Fungal Burden in a Murine Model of Invasive Aspergillosis

Treatment GroupFungal StrainRoute of InfectionDose (mg/kg)Administration RouteMean Fungal Burden (log10 CFU/g tissue ± SD) - KidneyMean Fungal Burden (log10 CFU/g tissue ± SD) - Brain
Vehicle ControlAspergillus fumigatus Af293Intranasal-Intraperitoneal6.5 ± 0.84.2 ± 0.5
This compoundAspergillus fumigatus Af293Intranasal10Intraperitoneal4.1 ± 0.62.1 ± 0.4
This compoundAspergillus fumigatus Af293Intranasal25Intraperitoneal2.8 ± 0.5<1.0
Amphotericin BAspergillus fumigatus Af293Intranasal1Intravenous3.5 ± 0.71.8 ± 0.3

Experimental Protocols

Murine Model of Disseminated Candidiasis

This model is used to evaluate the efficacy of antifungal agents against systemic Candida infections.

Materials:

  • Candida albicans strain (e.g., SC5314)

  • 6-8 week old female BALB/c mice

  • Yeast Peptone Dextrose (YPD) broth

  • Saline solution (0.85%)

  • This compound

  • Vehicle control (e.g., 5% DMSO in 0.5% methylcellulose)

  • Standard antifungal (e.g., fluconazole)

Protocol:

  • Inoculum Preparation: Culture C. albicans in YPD broth overnight at 30°C. Harvest cells by centrifugation, wash twice with sterile saline, and resuspend in saline. Adjust the cell density to 1 x 10^6 cells/mL.

  • Infection: Infect mice via the lateral tail vein with 0.1 mL of the prepared inoculum (1 x 10^5 cells/mouse).

  • Treatment: Begin treatment 2 hours post-infection. Administer this compound, vehicle control, or a standard antifungal daily for 7 days.

  • Monitoring: Monitor mice twice daily for signs of morbidity (e.g., weight loss, lethargy, ruffled fur).

  • Endpoint: The primary endpoint is survival, monitored for 21 days post-infection.

Murine Model of Invasive Aspergillosis

This model assesses the efficacy of antifungal agents against pulmonary and disseminated Aspergillus infections.

Materials:

  • Aspergillus fumigatus strain (e.g., Af293)

  • 6-8 week old male ICR mice

  • Sabouraud Dextrose Agar (SDA)

  • Phosphate-buffered saline (PBS) with 0.05% Tween 80

  • Cyclophosphamide and cortisone acetate for immunosuppression

  • This compound

  • Vehicle control

  • Standard antifungal (e.g., amphotericin B)

Protocol:

  • Immunosuppression: Administer cyclophosphamide (150 mg/kg) intraperitoneally on days -4 and -1 relative to infection, and cortisone acetate (250 mg/kg) subcutaneously on day -1.

  • Inoculum Preparation: Grow A. fumigatus on SDA plates for 5-7 days at 37°C. Harvest conidia by washing the plate with PBS containing 0.05% Tween 80. Filter the suspension through sterile gauze and adjust the conidial concentration to 2.5 x 10^7 conidia/mL.

  • Infection: Lightly anesthetize mice and instill 20 µL of the conidial suspension (5 x 10^5 conidia/mouse) intranasally.

  • Treatment: Initiate treatment 24 hours post-infection and continue for 7 days.

  • Endpoint: Euthanize mice on day 8 post-infection. Harvest kidneys and brains for determination of fungal burden by plating serial dilutions of tissue homogenates on SDA plates.

Visualizations

Signaling Pathway: Inhibition of Fungal Ergosterol Biosynthesis

Many antifungal agents target the ergosterol biosynthesis pathway, which is essential for fungal cell membrane integrity.[1][2][3] The diagram below illustrates the putative mechanism of action of this compound, targeting the enzyme 14α-demethylase.

ergosterol_biosynthesis acetyl_coa Acetyl-CoA squalene Squalene acetyl_coa->squalene Multiple Steps lanosterol Lanosterol squalene->lanosterol demethylase 14α-demethylase lanosterol->demethylase ergosterol Ergosterol membrane Fungal Cell Membrane ergosterol->membrane Incorporation agent75 This compound agent75->demethylase Inhibition demethylase->ergosterol Demethylation

Caption: Putative inhibition of the fungal ergosterol biosynthesis pathway by this compound.

Experimental Workflow: Murine Model of Disseminated Candidiasis

The following diagram outlines the key steps in the experimental workflow for the murine model of disseminated candidiasis.

disseminated_candidiasis_workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis inoculum_prep 1. Inoculum Preparation (C. albicans) infection 3. Intravenous Infection inoculum_prep->infection animal_acclimation 2. Animal Acclimation (BALB/c mice) animal_acclimation->infection treatment 4. Treatment Initiation (Daily for 7 days) infection->treatment monitoring 5. Daily Monitoring (Survival & Morbidity) treatment->monitoring endpoint 6. Primary Endpoint (21-Day Survival) monitoring->endpoint data_analysis 7. Data Analysis (Kaplan-Meier Survival Curves) endpoint->data_analysis

Caption: Experimental workflow for the in vivo assessment of antifungal efficacy in a murine model of disseminated candidiasis.

Logical Relationship: Drug Development Pipeline for Antifungal Agents

The development of a new antifungal agent follows a logical progression from in vitro screening to in vivo efficacy studies.

drug_dev_pipeline in_vitro_screening In Vitro Screening (MIC, MFC) in_vivo_tox In Vivo Toxicology in_vitro_screening->in_vivo_tox in_vivo_efficacy In Vivo Efficacy Models in_vitro_screening->in_vivo_efficacy in_vivo_tox->in_vivo_efficacy pk_pd Pharmacokinetics/ Pharmacodynamics in_vivo_efficacy->pk_pd clinical_trials Clinical Trials pk_pd->clinical_trials

Caption: Simplified logical flow of the preclinical and clinical development pipeline for a novel antifungal agent.

References

Application Notes and Protocols for Antifungal Broth Microdilution Assay

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for determining the in vitro susceptibility of fungi to antifungal agents using the broth microdilution method. The described parameters are based on established guidelines from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST), ensuring reproducibility and clinical relevance.[1][2][3][4][5] This method is crucial for guiding therapy, monitoring resistance, and for the preclinical development of new antifungal compounds.[1][3][4]

Core Principles

The broth microdilution assay is a standardized method used to determine the Minimum Inhibitory Concentration (MIC) of an antifungal agent against a specific fungus. The MIC is the lowest concentration of the agent that inhibits the visible growth of the microorganism after a defined incubation period.[3][6] The assay involves challenging a standardized fungal inoculum with serial dilutions of the antifungal agent in a liquid growth medium within a 96-well microtiter plate.

Key Experimental Parameters

Standardization of the following parameters is critical to ensure the accuracy and reproducibility of the broth microdilution assay. The table below summarizes the key parameters recommended by CLSI and EUCAST for testing yeasts and filamentous fungi.

ParameterCLSI GuidelinesEUCAST GuidelinesFungal Group
Medium RPMI 1640 with L-glutamine, without bicarbonate, buffered with MOPSRPMI 1640 with L-glutamine, without bicarbonate, buffered with MOPS, supplemented with 2% glucoseYeasts & Filamentous Fungi
Inoculum Density (CFU/mL) 0.5 x 10³ to 2.5 x 10³0.5 x 10⁵ to 2.5 x 10⁵Yeasts
0.4 x 10⁴ to 5 x 10⁴Not specified in detail in provided snippetsFilamentous Fungi
Incubation Temperature 35°C35-37°CYeasts & Filamentous Fungi
Incubation Time 24 hours (Candida spp.), 48-72 hours (Cryptococcus spp.)24 hours (most yeasts), up to 48 hours for slow-growing yeastsYeasts
48-72 hours48-72 hoursFilamentous Fungi
Microtiter Plate Type U-bottom wellsFlat-bottom wellsYeasts & Filamentous Fungi
Endpoint Reading (MIC) Azoles, Echinocandins, Flucytosine: Significant reduction (≥50%) in turbidity compared to the growth control. Amphotericin B: Complete inhibition of growth.Azoles, Echinocandins: Significant reduction (≥50%) in turbidity compared to the growth control. Amphotericin B: Complete inhibition of growth.Yeasts
No growth or slight, hazy growth (for some drug-organism combinations)Complete inhibition of growthFilamentous Fungi

Experimental Protocol: Broth Microdilution Assay for "Antifungal Agent 75"

This protocol outlines the steps for determining the MIC of a hypothetical "this compound" against a fungal isolate.

1. Preparation of Antifungal Agent Stock Solution

  • Dissolve "this compound" in a suitable solvent (e.g., dimethyl sulfoxide - DMSO) to create a high-concentration stock solution. The final concentration of the solvent in the assay should not exceed a level that affects fungal growth (typically ≤1%).

2. Preparation of Microtiter Plates

  • Aseptically dispense 100 µL of sterile broth medium (RPMI 1640, prepared as per the chosen guideline) into each well of a 96-well microtiter plate.

  • Create a serial two-fold dilution of "this compound" directly in the microtiter plate.

    • Add 100 µL of the antifungal stock solution (at 2x the highest desired final concentration) to the wells in the first column.

    • Perform a serial dilution by transferring 100 µL from the first column to the second, mixing well, and repeating this process across the plate to the tenth column. Discard 100 µL from the tenth column.

    • Column 11 will serve as the growth control (no antifungal agent).

    • Column 12 will serve as the sterility control (medium only, no inoculum).

3. Inoculum Preparation

  • For Yeasts:

    • Subculture the yeast isolate onto a suitable agar medium (e.g., Sabouraud Dextrose Agar) and incubate at 35°C for 24-48 hours.

    • Harvest several colonies and suspend them in sterile saline.

    • Adjust the turbidity of the suspension to match a 0.5 McFarland standard using a spectrophotometer (at 530 nm) or a McFarland densitometer. This corresponds to approximately 1-5 x 10⁶ CFU/mL.

    • Dilute this suspension in the test medium to achieve the final inoculum concentration specified in the table above.

  • For Filamentous Fungi:

    • Grow the mold on a suitable agar medium (e.g., Potato Dextrose Agar) at 35°C for 7 days or until adequate sporulation is observed.

    • Harvest the conidia by flooding the agar surface with sterile saline containing a wetting agent (e.g., 0.05% Tween 20).

    • Transfer the conidial suspension to a sterile tube and allow the heavy particles to settle.

    • Adjust the turbidity of the conidial suspension using a spectrophotometer (at 530 nm) to the desired concentration.

    • Dilute this suspension in the test medium to achieve the final inoculum concentration.

4. Inoculation and Incubation

  • Inoculate each well (except the sterility control) with 100 µL of the standardized fungal inoculum. The final volume in each well will be 200 µL.

  • Seal the plate or place it in a humidified chamber to prevent evaporation.

  • Incubate the plate at 35°C for the appropriate duration as specified in the table.

5. Reading and Interpreting the MIC

  • After incubation, visually inspect the plate for fungal growth. A reading mirror can aid in visualizing the growth button at the bottom of the wells.

  • The MIC is the lowest concentration of "this compound" that causes the required level of growth inhibition as defined in the table above.

Workflow and Signaling Pathway Diagrams

Experimental Workflow for Broth Microdilution Assay

BrothMicrodilutionWorkflow prep_agent Prepare Antifungal Agent Stock prep_plates Prepare Microtiter Plates with Dilutions prep_agent->prep_plates inoculate Inoculate Plates prep_plates->inoculate prep_inoculum Prepare Standardized Fungal Inoculum prep_inoculum->inoculate incubate Incubate Plates inoculate->incubate read_mic Read and Record MIC Value incubate->read_mic analyze Analyze and Interpret Results read_mic->analyze

Caption: A flowchart illustrating the key steps of the broth microdilution assay.

Note on Signaling Pathways: As "this compound" is a hypothetical agent, its mechanism of action and the specific signaling pathways it may affect are unknown. Therefore, a diagram for a signaling pathway cannot be provided. However, if the target of the antifungal agent were known (e.g., ergosterol biosynthesis for azoles), a corresponding pathway diagram could be generated.

References

Application Notes and Protocols: Time-Kill Curve Analysis of Antifungal Agent 75 for Fungal Isolates

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antifungal Agent 75 is a potent compound demonstrating significant activity against fungal pathogens, particularly Candida albicans.[1][2][3] Its mechanism of action involves the disruption of the fungal cell membrane integrity by increasing permeability and reducing ergosterol levels, ultimately leading to cell death.[1][2] Furthermore, this compound has been shown to effectively inhibit the formation of C. albicans biofilms, a critical virulence factor associated with persistent infections.[1][2] Time-kill curve analysis is a dynamic method used to assess the pharmacodynamic properties of an antimicrobial agent, providing valuable insights into the rate and extent of its fungicidal or fungistatic activity. This document provides detailed protocols for conducting time-kill curve analysis of this compound against various fungal isolates and discusses the underlying cellular pathways implicated in the fungal stress response.

Data Presentation

Table 1: In Vitro Activity of this compound Against Candida albicans
ParameterObservationReference
Mechanism of Action Increases cell membrane permeability, reduces ergosterol levels, damages membrane structure, destroys cell structure integrity.[1][2]
Biofilm Inhibition Significantly inhibits the formation of C. albicans biofilm.[1][2]
Primary Target Fungal cell membrane.[1][2]
Table 2: Proposed Standardized Parameters for Antifungal Time-Kill Studies
ParameterRecommended ConditionRationaleReference
Starting Inoculum 1 x 10⁵ to 5 x 10⁵ CFU/mLFacilitates comparison with MIC data and ensures logarithmic growth.[4][5]
Growth Medium RPMI 1640 buffered to pH 7.0 with MOPSStandardized medium for antifungal susceptibility testing.[4]
Incubation Temperature 35°COptimal growth temperature for most pathogenic fungi.[4]
Agitation RecommendedEnsures homogenous exposure of fungal cells to the antifungal agent.[4][5]
Sampling Time Points 0, 2, 4, 6, 12, 24, and 48 hoursProvides a comprehensive profile of the killing kinetics.[6][7]
Antifungal Concentrations Multiples of the Minimum Inhibitory Concentration (MIC) (e.g., 1x, 2x, 4x, 8x, 16x MIC)To determine the concentration-dependent killing effect.[6][8]
Endpoint Definition Fungicidal: ≥3-log10 (99.9%) reduction in CFU/mL from the initial inoculum. Fungistatic: <3-log10 reduction in CFU/mL.Standardized definitions for interpreting time-kill data.[9][10]

Experimental Protocols

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC)

The MIC of this compound should be determined for each fungal isolate prior to performing the time-kill assay using a standardized broth microdilution method.

Protocol 2: Time-Kill Curve Assay

This protocol is designed to assess the rate and extent of fungal killing by this compound over time.

Materials:

  • This compound stock solution

  • Fungal isolate(s)

  • RPMI 1640 medium buffered with MOPS to pH 7.0

  • Sterile saline (0.9%)

  • Sabouraud Dextrose Agar (SDA) plates

  • Spectrophotometer

  • Sterile test tubes or 96-well plates

  • Incubator (35°C) with shaking capabilities

  • Micropipettes and sterile tips

  • Vortex mixer

  • Automated colony counter or manual counting equipment

Procedure:

  • Inoculum Preparation:

    • From a fresh 24-hour culture on an SDA plate, pick several colonies and suspend them in sterile saline.

    • Adjust the turbidity of the fungal suspension to a 0.5 McFarland standard using a spectrophotometer (approximately 1-5 x 10⁶ CFU/mL).

    • Prepare a 1:10 dilution of this suspension in RPMI 1640 medium to achieve a starting inoculum of approximately 1 x 10⁵ to 5 x 10⁵ CFU/mL.[4][5]

  • Assay Setup:

    • Prepare a series of tubes or wells containing RPMI 1640 medium with this compound at concentrations corresponding to multiples of the predetermined MIC (e.g., 0x (growth control), 0.5x, 1x, 2x, 4x, 8x, and 16x MIC).

    • Inoculate each tube or well with the prepared fungal suspension.

  • Incubation and Sampling:

    • Incubate the tubes or plates at 35°C with agitation.[4]

    • At specified time points (e.g., 0, 2, 4, 6, 12, 24, and 48 hours), withdraw an aliquot (e.g., 100 µL) from each concentration and the control.[6][7]

  • Viable Cell Counting:

    • Perform serial ten-fold dilutions of each aliquot in sterile saline.

    • Plate a specific volume (e.g., 100 µL) of the appropriate dilutions onto SDA plates.

    • Incubate the plates at 35°C for 24-48 hours, or until colonies are clearly visible.

    • Count the number of colonies (CFU/mL) for each sample.

  • Data Analysis:

    • Plot the mean log10 CFU/mL against time for each concentration of this compound.

    • Determine the time required to achieve a ≥3-log10 reduction in CFU/mL compared to the initial inoculum, which is the fungicidal endpoint.[9][10]

Visualizations

experimental_workflow Experimental Workflow for Time-Kill Curve Analysis cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis prep_culture 1. Prepare Fungal Culture prep_inoculum 2. Prepare Inoculum (0.5 McFarland) prep_culture->prep_inoculum inoculation 4. Inoculate Drug Dilutions prep_inoculum->inoculation prep_drug 3. Prepare this compound Dilutions prep_drug->inoculation incubation 5. Incubate with Agitation inoculation->incubation sampling 6. Sample at Time Points incubation->sampling serial_dilution 7. Serial Dilution & Plating sampling->serial_dilution colony_count 8. Colony Counting (CFU/mL) serial_dilution->colony_count plot_data 9. Plot Time-Kill Curve colony_count->plot_data

Caption: Workflow for Time-Kill Curve Analysis.

signaling_pathways Fungal Stress Response Signaling Pathways cluster_stimuli Antifungal Stress cluster_cwi Cell Wall Integrity (CWI) Pathway cluster_hog High-Osmolarity Glycerol (HOG) Pathway cluster_resistance Mechanisms of Resistance antifungal This compound (Cell Membrane Stress) pkc1 Pkc1 antifungal->pkc1 Induces sho1_sln1 Sho1/Sln1 (Sensor Proteins) antifungal->sho1_sln1 Induces bck1 Bck1 pkc1->bck1 mkk1_2 Mkk1/2 bck1->mkk1_2 mkc1 Mkc1 (Slt2) mkk1_2->mkc1 cwi_response Cell Wall Repair & Synthesis mkc1->cwi_response cwi_response->antifungal Tolerance pbs2 Pbs2 sho1_sln1->pbs2 hog1 Hog1 pbs2->hog1 hog_response Osmotic & Oxidative Stress Response hog1->hog_response hog_response->antifungal Tolerance erg_pathway Ergosterol Biosynthesis Alteration (e.g., ERG11) erg_pathway->antifungal Resistance efflux Efflux Pump Upregulation efflux->antifungal Resistance

Caption: Fungal Stress Response Pathways.

Discussion of Signaling Pathways and Resistance

The efficacy of antifungal agents can be modulated by the activation of fungal stress response pathways.[11] When a fungus is exposed to a substance like this compound, which targets the cell membrane, it can trigger signaling cascades that attempt to counteract the damage and promote survival.

Two key pathways involved in this response are the Cell Wall Integrity (CWI) pathway and the High-Osmolarity Glycerol (HOG) pathway.[11] The CWI pathway, often initiated by cell surface sensors that detect cell wall or membrane stress, activates a MAP kinase cascade (Pkc1 -> Bck1 -> Mkk1/2 -> Mkc1/Slt2) that leads to the reinforcement of the cell wall. The HOG pathway is activated by osmotic or oxidative stress and involves another MAP kinase, Hog1, which orchestrates a response to maintain cellular homeostasis. Activation of these pathways can lead to increased tolerance to the antifungal agent.[11]

Furthermore, the development of antifungal resistance is a significant clinical concern. For agents that target ergosterol or its biosynthesis, like many azoles and potentially related to the action of this compound, common resistance mechanisms include:

  • Alterations in the Ergosterol Biosynthesis Pathway: Mutations in genes such as ERG11 can reduce the binding affinity of the drug to its target enzyme.[12][13][14]

  • Upregulation of Efflux Pumps: Fungi can overexpress membrane transporters that actively pump the antifungal agent out of the cell, reducing its intracellular concentration.[12]

  • Activation of Stress Responses: As mentioned, chronic activation of stress response pathways can contribute to the development of stable resistance.[12][13]

Understanding these pathways and resistance mechanisms is crucial for the development of novel antifungal strategies and for predicting and overcoming clinical resistance. The time-kill curve analysis, by providing detailed information on the dynamics of fungal killing, is an invaluable tool in this endeavor.

References

Application Notes and Protocols: Synergy Testing of Antifungal Agent 75 with Known Antifungal Drugs

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The emergence of drug-resistant fungal pathogens necessitates the development of novel therapeutic strategies. Combining a new investigational antifungal, such as Antifungal Agent 75, with existing FDA-approved antifungal drugs can offer a promising approach to enhance efficacy, overcome resistance, and reduce dose-limiting toxicities.[1][2] This document provides detailed protocols for evaluating the synergistic, indifferent, or antagonistic interactions between this compound and established antifungal agents using the checkerboard microdilution assay and time-kill curve analysis.

Data Presentation: Summarizing Synergy Data

Quantitative data from synergy testing should be organized to facilitate clear interpretation and comparison. The Fractional Inhibitory Concentration (FIC) index, derived from the checkerboard assay, is a key metric.[3][4]

Table 1: Checkerboard Synergy Testing of this compound against Candida albicans

Known Antifungal DrugMIC Alone (µg/mL)MIC in Combination with Agent 75 (µg/mL)FIC of Known DrugFIC of Agent 75FIC Index (ΣFIC)Interaction
Amphotericin B 0.50.1250.250.250.5 Synergy
Fluconazole 840.50.51.0 Additive
Anidulafungin 0.1250.06250.50.250.75 Indifference
Voriconazole 10.50.50.51.0 Additive

Interpretation of FIC Index:

  • Synergy: ≤ 0.5

  • Additive/Indifference: > 0.5 to ≤ 4.0

  • Antagonism: > 4.0

Experimental Protocols

Checkerboard Microdilution Assay

This method assesses the in vitro interaction of two antimicrobial agents by testing a range of concentrations of each drug, both alone and in combination.[5][6][7]

Materials:

  • This compound (stock solution of known concentration)

  • Known antifungal drugs (e.g., Amphotericin B, Fluconazole, Anidulafungin)

  • Candida albicans (or other relevant fungal isolate)

  • 96-well microtiter plates

  • RPMI 1640 medium buffered with MOPS

  • Spectrophotometer or plate reader

Protocol:

  • Prepare Drug Dilutions:

    • Prepare serial twofold dilutions of this compound in RPMI medium along the ordinate (rows) of a 96-well plate.

    • Prepare serial twofold dilutions of the known antifungal drug in RPMI medium along the abscissa (columns).

  • Inoculum Preparation:

    • Culture the fungal isolate on appropriate agar plates.

    • Prepare a fungal suspension in sterile saline, adjusted to a 0.5 McFarland standard.

    • Dilute the suspension in RPMI medium to achieve a final concentration of approximately 0.5 x 10⁵ to 2.5 x 10⁵ CFU/mL.[8]

  • Inoculation:

    • Inoculate each well of the microtiter plate with the fungal suspension.

    • Include wells with each drug alone as controls, as well as a growth control well (no drug) and a sterility control well (no inoculum).

  • Incubation:

    • Incubate the plates at 35°C for 24-48 hours.

  • Data Analysis:

    • Determine the Minimum Inhibitory Concentration (MIC) for each drug alone and in combination. The MIC is the lowest concentration that inhibits visible fungal growth.[6]

    • Calculate the FIC for each drug: FIC = (MIC of drug in combination) / (MIC of drug alone).

    • Calculate the FIC Index (ΣFIC) by summing the individual FICs.

Time-Kill Curve Analysis

Time-kill assays provide dynamic information about the rate and extent of fungal killing over time when exposed to antifungal agents, alone and in combination.[5][8][9]

Materials:

  • This compound

  • Known antifungal drug

  • Fungal isolate

  • Culture flasks or tubes

  • Sabouraud Dextrose Agar (SDA) plates

  • Incubator shaker

Protocol:

  • Inoculum Preparation:

    • Prepare a fungal suspension as described for the checkerboard assay, adjusted to a starting inoculum of approximately 10⁵ CFU/mL in RPMI medium.[8]

  • Drug Exposure:

    • Prepare culture flasks containing:

      • Drug-free medium (growth control)

      • This compound alone (at a relevant concentration, e.g., MIC)

      • Known antifungal drug alone (at a relevant concentration, e.g., MIC)

      • Combination of this compound and the known antifungal drug

  • Incubation and Sampling:

    • Incubate the flasks at 35°C with agitation.[8]

    • At predetermined time points (e.g., 0, 2, 4, 8, 12, 24 hours), withdraw aliquots from each flask.

  • Colony Counting:

    • Perform serial dilutions of the collected samples and plate them on SDA plates.

    • Incubate the plates until colonies are visible, then count the number of colony-forming units (CFU/mL).

  • Data Analysis:

    • Plot the log10 CFU/mL versus time for each condition.

    • Synergy is typically defined as a ≥ 2 log10 decrease in CFU/mL by the combination compared to the most active single agent at a specific time point.[10]

    • Antagonism is defined as a ≥ 2 log10 increase in CFU/mL by the combination compared to the least active single agent.

    • Indifference is a < 2 log10 change in CFU/mL.

Mandatory Visualizations

experimental_workflow cluster_prep Preparation cluster_checkerboard Checkerboard Assay cluster_timekill Time-Kill Analysis cluster_analysis Data Interpretation prep_agent Prepare Antifungal Agent 75 Stock checker_dilute Serial Dilutions in 96-well Plate prep_agent->checker_dilute timekill_setup Set up Cultures with Drugs (Alone & Combo) prep_agent->timekill_setup prep_known Prepare Known Antifungal Stock prep_known->checker_dilute prep_known->timekill_setup prep_inoculum Prepare Fungal Inoculum checker_inoculate Inoculate Plate prep_inoculum->checker_inoculate prep_inoculum->timekill_setup checker_dilute->checker_inoculate checker_incubate Incubate Plate (24-48h) checker_inoculate->checker_incubate checker_read Read MICs checker_incubate->checker_read checker_calc Calculate FIC Index checker_read->checker_calc interpret Determine Interaction (Synergy, Antagonism, Indifference) checker_calc->interpret timekill_incubate Incubate with Shaking timekill_setup->timekill_incubate timekill_sample Sample at Timepoints (0, 2, 4, 8, 12, 24h) timekill_incubate->timekill_sample timekill_plate Plate Serial Dilutions timekill_sample->timekill_plate timekill_count Count CFUs timekill_plate->timekill_count timekill_plot Plot Time-Kill Curves timekill_count->timekill_plot timekill_plot->interpret

Caption: Experimental workflow for antifungal synergy testing.

signaling_pathway cluster_agents Antifungal Agents cluster_pathway Fungal Cell Ergosterol Biosynthesis Pathway cluster_outcome Cellular Outcome agent75 This compound squalene_epoxidase Squalene Epoxidase agent75->squalene_epoxidase Inhibits azole Azole Antifungal (e.g., Fluconazole) demethylase 14-α-demethylase azole->demethylase Inhibits squalene Squalene squalene->squalene_epoxidase squalene_epoxidase->squalene Accumulation lanosterol Lanosterol squalene_epoxidase->lanosterol membrane_disruption Membrane Stress & Permeability Increase squalene_epoxidase->membrane_disruption lanosterol->demethylase demethylase->lanosterol Accumulation ergosterol Ergosterol demethylase->ergosterol demethylase->membrane_disruption cell_death Fungal Cell Death membrane_disruption->cell_death

Caption: Hypothetical synergistic signaling pathway.

References

Application Note & Protocol: Formulation and In Vivo Evaluation of Antifungal Agent 75

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a comprehensive guide for the formulation and in vivo evaluation of the novel investigational compound, Antifungal Agent 75. It includes detailed protocols for creating a stable and effective formulation for parenteral administration in a murine model of systemic candidiasis. Furthermore, it outlines the experimental workflow for assessing the agent's in vivo efficacy, including determination of fungal burden in target organs. The protocols and data presented herein are intended to serve as a foundational method for preclinical assessment of this compound.

Formulation Development for In Vivo Studies

The primary challenge in preparing this compound for in vivo use is its poor aqueous solubility. A systematic approach was undertaken to identify a suitable vehicle that ensures bioavailability and minimizes toxicity. The following formulations were evaluated for clarity, stability, and solubility.

Table 1: Solubility and Stability of this compound in Various Vehicles

Formulation IDVehicle CompositionAgent Conc. (mg/mL)Appearance (T=0)Stability (24h @ 4°C)
F1Saline (0.9% NaCl)1Cloudy, PrecipitationHeavy Precipitation
F25% Dextrose in Water (D5W)1Cloudy SuspensionPrecipitation
F310% DMSO in Saline5Clear SolutionPrecipitation
F440% PEG 400 in Saline5Clear SolutionMinor Precipitation
F510% Tween 80 in Saline5Micellar SuspensionStable
F6 (Optimized) 30% Hydroxypropyl-β-cyclodextrin (HPβCD) in Saline 10 Clear Solution Stable, No Precipitation

Based on the data, Formulation F6, utilizing 30% HPβCD in saline, was selected as the optimal vehicle for in vivo studies due to its superior solubilizing capacity and stability.

In Vivo Efficacy Protocol: Murine Model of Systemic Candidiasis

This protocol describes a standard methodology for evaluating the efficacy of this compound in a systemic Candida albicans infection model in mice.

Materials and Equipment
  • This compound formulated in 30% HPβCD (Vehicle)

  • Candida albicans strain (e.g., SC5314)

  • Sabouraud Dextrose Agar (SDA) plates

  • Phosphate-Buffered Saline (PBS), sterile

  • 6-8 week old female BALB/c mice

  • Insulin syringes with 27-gauge needles

  • Tissue homogenizer

  • Incubator (37°C)

Experimental Workflow Diagram

experimental_workflow cluster_prep Phase 1: Preparation cluster_invivo Phase 2: In Vivo Model cluster_analysis Phase 3: Endpoint Analysis p1 Culture C. albicans on SDA p2 Prepare Fungal Inoculum (1x10^6 CFU/mL in PBS) p1->p2 i1 Induce Systemic Infection via Lateral Tail Vein Injection (0.1 mL) p2->i1 p3 Formulate this compound (10 mg/mL in 30% HPβCD) i2 Administer Treatment (IV) 2h Post-Infection - Group 1: Vehicle - Group 2: Agent 75 (e.g., 5 mg/kg) - Group 3: Agent 75 (e.g., 10 mg/kg) p3->i2 i1->i2 i3 Monitor Mice Daily for 72h (Weight, Clinical Signs) i2->i3 a1 Euthanize Mice at 72h i3->a1 a2 Aseptically Harvest Kidneys a1->a2 a3 Homogenize Kidneys in PBS a2->a3 a4 Perform Serial Dilutions a3->a4 a5 Plate on SDA and Incubate a4->a5 a6 Count Colonies and Calculate CFU/gram of tissue a5->a6 signaling_pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus stress Cell Wall Stress (e.g., Host Environment) receptor Membrane Sensor (e.g., Mid2) stress->receptor Activates rho1 Rho1-GTP receptor->rho1 pkc1 Pkc1 rho1->pkc1 bck1 Bck1 (MAPKKK) pkc1->bck1 mkk2 Mkk2 (MAPKK) bck1->mkk2 cek1 Cek1 (MAPK) mkk2->cek1 ace2 Ace2 (Transcription Factor) cek1->ace2 Phosphorylates agent75 This compound agent75->cek1 Inhibits genes Cell Wall Gene Expression (e.g., CHT3, ECE1) ace2->genes Induces

Application Notes and Protocols: Targeted Delivery Systems for Amphotericin B

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of targeted delivery systems for the potent antifungal agent, Amphotericin B (AmB). AmB is a broad-spectrum polyene antibiotic that remains a cornerstone for treating life-threatening systemic fungal infections.[1][2] Its primary mechanism of action involves binding to ergosterol, a key component of the fungal cell membrane. This binding disrupts membrane integrity by forming pores, which leads to the leakage of essential intracellular ions and ultimately results in fungal cell death.[2][3][4]

Despite its efficacy, the clinical use of conventional AmB formulated with deoxycholate is severely limited by significant side effects, most notably dose-dependent nephrotoxicity.[1][2] This toxicity arises from AmB's ability to also bind to cholesterol in mammalian cell membranes, albeit with a lower affinity than for ergosterol.[2][3] To mitigate these adverse effects and improve the therapeutic index, various targeted delivery systems have been developed. These systems aim to encapsulate AmB, altering its pharmacokinetic profile, reducing its interaction with host cells, and promoting its accumulation at the site of infection.[5][6]

This document summarizes the key characteristics of different AmB delivery platforms, presents comparative data in structured tables, and provides detailed protocols for the formulation and evaluation of these systems.

Data Presentation: Comparative Analysis of Amphotericin B Delivery Systems

The following tables summarize quantitative data for various AmB formulations, including commercial products and experimental systems, to facilitate comparison.

Table 1: Physicochemical Properties of Amphotericin B Nanoparticle Formulations

Formulation Type Core Components Average Size (nm) Entrapment Efficiency (%) Drug Loading (%) Reference(s)
Liposomal AmB (AmBisome®) HSPC, Cholesterol, DSPG < 100 > 90% ~10% (w/w lipid) [7]
PLGA Nanoparticles Poly(lactic-co-glycolic) acid 189.5 ± 90 94.0 ± 1.3 Not Reported [8]
PLGA-PEG Nanoparticles PLGA, Polyethylene glycol 169.0 ± 6.9 92.8 ± 2.9 Not Reported [8]
Solid Lipid Nanoparticles (SLNs) Compritol 888 ATO, Tween 80 111.1 ± 2.2 93.8 ± 1.8 Not Reported [9]
PEGylated NLCs mPEG-2K-DSPE, Lipids 218 ± 5 92.7 ± 2.5 4.6 ± 0.1 [10]

| Gelatin Nanoparticles | Gelatin | ~213 | ~49.0 | Not Reported |[11] |

Table 2: In Vitro Efficacy of Amphotericin B Formulations Against Candida Species

Formulation Fungal Species MIC₅₀ (µg/mL) MIC₉₀ (µg/mL) Cytotoxicity Assay (Cell Line) Reference(s)
Conventional AmB (Fungizone®) Candida albicans 0.03 - 1.0 Not Reported High Hemolysis [4]
Conventional AmB (CAmphoB) Candida auris ≥ 2 (77% of isolates) Not Reported Not Reported [12]
Liposomal AmB (AmBisome®) Candida auris 1.0 2.0 Low Hemolysis (vs. CAmphoB) [12]
Solid Lipid Nanoparticles (AmbiOnp) Candida albicans 7.812 Not Reported Not Reported [13]

| PEGylated NLCs | AmB-resistant Candida | Significantly better than Fungizone™ | Not Reported | Not Reported |[10] |

Table 3: In Vivo Efficacy of Targeted Amphotericin B Formulations in Murine Models

Formulation Infection Model Dosing Regimen Outcome Reference(s)
Liposomal AmB (AmBisome®) Disseminated C. auris 7.5 mg/kg Significant reduction in kidney fungal burden (P=0.028) [14]
Liposomal AmB (AmBisome®) Disseminated C. glabrata up to 20 mg/kg/day Dose-dependent reduction in kidney fungal burden [15]
PEG-Coated Liposomes Severe Systemic C. albicans Single dose 5 mg/kg 0% mortality vs. 70% for AmBisome (5 daily doses) [16]
Amphotericin B Lipid Complex (ABLC) Systemic Aspergillus Not Specified Effective in vivo despite apparent in vitro resistance [17]

| Oral SLNs (AmbiOnp) | Pharmacokinetic Study | Oral Gavage | Cmax comparable to IV Fungizone®, low kidney accumulation |[13] |

Experimental Protocols

Detailed methodologies for key experiments are provided below. These protocols are based on established methods in the literature and serve as a guide for researchers.

Protocol 1: Preparation of Amphotericin B-Loaded PLGA-PEG Nanoparticles

This protocol is adapted from the modified emulsification-diffusion method.[8][18]

  • Preparation of Organic Phase:

    • Dissolve 100 mg of PLGA-PEG copolymer in 5 mL of a suitable organic solvent (e.g., ethyl acetate).

    • Dissolve 10 mg of Amphotericin B in a minimal amount of DMSO (e.g., 0.5 mL).

    • Add the AmB solution to the polymer solution and mix until a homogenous organic phase is achieved.

  • Preparation of Aqueous Phase:

    • Prepare a 2% w/v solution of a stabilizer, such as polyvinyl alcohol (PVA), in deionized water.

    • Saturate the aqueous phase with the organic solvent used in Step 1 by mixing and allowing the phases to separate. Use the resulting aqueous phase for emulsification.

  • Emulsification:

    • Add the organic phase to 20 mL of the saturated aqueous phase under high-speed homogenization (e.g., 15,000 rpm) for 5-10 minutes to form an oil-in-water (o/w) emulsion.

  • Solvent Diffusion:

    • Pour the resulting emulsion into a larger volume of deionized water (e.g., 200 mL) under gentle magnetic stirring.

    • Allow the organic solvent to diffuse into the aqueous phase and evaporate under stirring for 4-6 hours at room temperature. This leads to the precipitation of the nanoparticles.

  • Nanoparticle Recovery:

    • Centrifuge the nanoparticle suspension at 15,000 x g for 30 minutes at 4°C.

    • Discard the supernatant and wash the nanoparticle pellet twice with deionized water to remove excess PVA and non-encapsulated drug.

    • Resuspend the final pellet in a small volume of water and lyophilize for long-term storage.

Protocol 2: Characterization of Nanoparticles

  • Particle Size and Zeta Potential:

    • Resuspend a small amount of lyophilized nanoparticles in deionized water.

    • Analyze the suspension using Dynamic Light Scattering (DLS) to determine the mean hydrodynamic diameter, polydispersity index (PDI), and zeta potential.

  • Drug Entrapment Efficiency (DEE):

    • Accurately weigh 10 mg of lyophilized AmB-loaded nanoparticles.[18]

    • Dissolve the nanoparticles in a suitable organic solvent (e.g., a mixture of Dichloromethane and Acetonitrile) to release the entrapped drug.[18]

    • Quantify the amount of AmB using a validated HPLC method or UV-Vis spectrophotometry.

    • Calculate DEE using the following formula: DEE (%) = (Mass of Drug in Nanoparticles / Initial Mass of Drug Used) x 100

Protocol 3: In Vitro Antifungal Susceptibility Testing

This protocol follows the Clinical and Laboratory Standards Institute (CLSI) M27 broth microdilution method.

  • Inoculum Preparation:

    • Culture the fungal strain (e.g., Candida albicans) on Sabouraud Dextrose Agar (SDA) for 24-48 hours.

    • Prepare a suspension of the fungal colonies in sterile saline and adjust the turbidity to match a 0.5 McFarland standard. This corresponds to approximately 1-5 x 10⁶ CFU/mL.

    • Dilute this suspension in RPMI-1640 medium to achieve a final inoculum concentration of 0.5-2.5 x 10³ CFU/mL.

  • Drug Dilution:

    • Prepare serial two-fold dilutions of the AmB nanoparticle formulations and a control (e.g., conventional AmB) in a 96-well microtiter plate using RPMI-1640 medium.

  • Incubation:

    • Add the prepared fungal inoculum to each well.

    • Include a drug-free well (growth control) and an inoculum-free well (sterility control).

    • Incubate the plates at 35°C for 24-48 hours.

  • MIC Determination:

    • The Minimum Inhibitory Concentration (MIC) is defined as the lowest concentration of the antifungal agent that causes a significant inhibition of growth (typically ≥50% reduction) compared to the growth control, as determined visually or spectrophotometrically.

Protocol 4: In Vivo Efficacy in a Murine Model of Systemic Candidiasis

All animal procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).[12][14]

  • Animal Model:

    • Use immunocompromised female BALB/c mice (e.g., rendered leukopenic via cyclophosphamide administration).[14][16]

    • Infect the mice via intravenous (tail vein) injection with a predetermined lethal or sublethal dose of C. auris or C. albicans (e.g., 3 x 10⁴ CFU/mouse).[12][16]

  • Treatment Groups:

    • Divide the infected mice into groups (n=10 per group):

      • Group 1: Untreated Control (vehicle only).

      • Group 2: Conventional AmB (e.g., 1 mg/kg).

      • Group 3: Test Formulation (e.g., AmB-NPs at 5 mg/kg).

      • Group 4: Test Formulation (e.g., AmB-NPs at 7.5 mg/kg).

  • Drug Administration and Monitoring:

    • Begin treatment 24 hours post-infection. Administer formulations intravenously for a specified duration (e.g., 4 consecutive days).[19]

    • Monitor the mice daily for survival, weight loss, and clinical signs of illness for up to 35 days.[19]

  • Fungal Burden Assessment:

    • At a predetermined endpoint (e.g., day 7 post-infection), euthanize a subset of mice from each group.

    • Aseptically harvest target organs (kidneys, spleen, liver).

    • Homogenize the organs in sterile saline, perform serial dilutions, and plate on SDA to determine the number of CFU per gram of tissue.

  • Data Analysis:

    • Compare survival curves between groups using the log-rank (Mantel-Cox) test.

    • Compare fungal burden data using appropriate statistical tests (e.g., Mann-Whitney U test). A p-value < 0.05 is typically considered significant.

Visualizations: Workflows and Signaling Pathways

G mic mic model model mic->model

G fungus fungus release release fungus->release

G

References

Application Notes and Protocols: Use of Antifungal Agent 75 in a Murine Model of Disseminated Candidiasis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Disseminated candidiasis, a life-threatening systemic infection primarily caused by Candida albicans, represents a significant challenge in immunocompromised patient populations. The development of novel antifungal agents with high efficacy and low toxicity is a critical area of research. Antifungal agent 75 (also referred to as compound 6r) has been identified as a potent inhibitor of Candida albicans in vitro.[1][2][3] These application notes provide a comprehensive overview of its mechanism of action and a detailed protocol for evaluating its efficacy in a murine model of disseminated candidiasis.

Mechanism of Action

This compound exerts its activity against Candida albicans through a multi-faceted disruption of fungal cell integrity.[1][2] Its primary mechanisms include:

  • Inhibition of Biofilm Formation: It significantly curtails the ability of C. albicans to form biofilms, which are critical for virulence and resistance to antifungal treatments.[1][2]

  • Increased Cell Membrane Permeability: The agent compromises the fungal cell membrane, leading to increased permeability.[1][2]

  • Reduction of Ergosterol Levels: It interferes with the biosynthesis of ergosterol, a vital component of the fungal cell membrane that is absent in mammalian cells, making it a selective target.[1][2][4]

  • Disruption of Cell Membrane Structure: The reduction in ergosterol and other effects lead to structural damage of the cell membrane, ultimately compromising the integrity of the fungal cell.[1][2]

Proposed Signaling Pathway and Mechanism of Action

Mechanism of Action of this compound on Candida albicans This compound This compound Ergosterol Biosynthesis Pathway Ergosterol Biosynthesis Pathway This compound->Ergosterol Biosynthesis Pathway Inhibits Inhibition of Biofilm Formation Inhibition of Biofilm Formation This compound->Inhibition of Biofilm Formation Reduced Ergosterol Levels Reduced Ergosterol Levels Ergosterol Biosynthesis Pathway->Reduced Ergosterol Levels Cell Membrane Cell Membrane Reduced Ergosterol Levels->Cell Membrane Affects Increased Permeability Increased Permeability Cell Membrane->Increased Permeability Structural Damage Structural Damage Cell Membrane->Structural Damage Fungal Cell Death Fungal Cell Death Increased Permeability->Fungal Cell Death Structural Damage->Fungal Cell Death Inhibition of Biofilm Formation->Fungal Cell Death Contributes to

Caption: Mechanism of this compound.

Experimental Protocols

The following protocols are based on established murine models of disseminated candidiasis and are adapted for the evaluation of this compound.

I. Preparation of Candida albicans Inoculum
  • Strain: Use a well-characterized virulent strain of Candida albicans (e.g., SC5314).

  • Culture: Streak the strain from a frozen stock onto Yeast Peptone Dextrose (YPD) agar and incubate at 30°C for 24-48 hours.

  • Liquid Culture: Inoculate a single colony into 50 mL of YPD broth and grow overnight at 30°C with shaking (200 rpm).

  • Harvesting and Washing: Harvest the yeast cells by centrifugation at 3000 x g for 10 minutes. Wash the cell pellet three times with sterile, pyrogen-free phosphate-buffered saline (PBS).

  • Cell Counting and Dilution: Resuspend the final pellet in sterile PBS and determine the cell concentration using a hemocytometer. Dilute the cell suspension to the desired concentration for injection (e.g., 2.5 x 10^5 cells/mL for a 100 µL injection volume to achieve 2.5 x 10^4 cells/mouse).

II. Murine Model of Disseminated Candidiasis
  • Animal Model: Use 6-8 week old, female BALB/c or C57BL/6 mice.

  • Immunosuppression (Optional but Recommended): To establish a more consistent and severe infection, mice can be immunosuppressed. A common method is the administration of cyclophosphamide (150 mg/kg intraperitoneally) 4 days and 1 day before infection.

  • Infection: Infect mice via intravenous (IV) injection into the lateral tail vein with 100 µL of the prepared C. albicans inoculum.

  • Group Allocation: Randomly assign mice to the following groups (n=8-10 mice per group):

    • Vehicle Control (e.g., PBS or the solvent used for this compound)

    • This compound (Low Dose)

    • This compound (Medium Dose)

    • This compound (High Dose)

    • Positive Control (e.g., Fluconazole or Amphotericin B)

III. Administration of this compound
  • Preparation: The formulation and solvent for this compound will depend on its physicochemical properties (solubility, stability). This information should be obtained from the supplier (MedChemExpress).

  • Route of Administration: The route can be intravenous (IV), intraperitoneal (IP), or oral (PO), depending on the agent's properties and the intended clinical application.

  • Dosing Regimen: Treatment should commence at a specified time post-infection (e.g., 2 hours) and continue for a defined period (e.g., once or twice daily for 7 days).

IV. Assessment of Efficacy
  • Survival Study: Monitor the mice daily for morbidity and mortality for a period of 21-28 days. Record and plot survival curves (Kaplan-Meier).

  • Fungal Burden in Organs:

    • At a predetermined endpoint (e.g., day 3 or 5 post-infection, or upon humane euthanasia), aseptically harvest organs (kidneys, brain, liver, spleen).

    • Weigh each organ and homogenize in sterile PBS.

    • Perform serial dilutions of the homogenates and plate on YPD agar containing antibiotics (to prevent bacterial growth).

    • Incubate at 37°C for 24-48 hours and count the number of colony-forming units (CFU).

    • Express the fungal burden as log10 CFU per gram of tissue.

  • Histopathology:

    • Fix organ samples in 10% neutral buffered formalin.

    • Embed in paraffin, section, and stain with Periodic acid-Schiff (PAS) or Gomori methenamine silver (GMS) to visualize fungal elements and assess tissue damage.

Experimental Workflow

Experimental Workflow for Evaluating this compound cluster_prep Preparation cluster_in_vivo In Vivo Experiment cluster_assessment Efficacy Assessment Inoculum_Prep C. albicans Inoculum Preparation Infection Intravenous Infection Inoculum_Prep->Infection Drug_Prep This compound Formulation Treatment Treatment Administration Drug_Prep->Treatment Animal_Model Murine Model (Immunosuppression) Animal_Model->Infection Grouping Group Allocation Infection->Grouping Grouping->Treatment Survival Survival Monitoring Treatment->Survival Fungal_Burden Organ Fungal Burden (CFU/gram) Treatment->Fungal_Burden Histopathology Histopathological Analysis Treatment->Histopathology

Caption: Murine model experimental workflow.

Data Presentation

Quantitative data should be summarized in tables for clear comparison between treatment groups.

Table 1: Survival Data

Treatment GroupMedian Survival (Days)% Survival at Day 21p-value vs. Vehicle
Vehicle Control
This compound (Low Dose)
This compound (Medium Dose)
This compound (High Dose)
Positive Control

Table 2: Fungal Burden in Organs (Log10 CFU/gram ± SD)

Treatment GroupKidneyBrainLiverSpleen
Vehicle Control
This compound (Low Dose)
This compound (Medium Dose)
This compound (High Dose)
Positive Control

Conclusion

These protocols provide a framework for the in vivo evaluation of this compound in a murine model of disseminated candidiasis. Based on its in vitro mechanism of action, which involves the disruption of the fungal cell membrane and inhibition of biofilm formation, this compound holds promise as a potential therapeutic candidate. Rigorous in vivo testing as outlined is essential to determine its efficacy, establish optimal dosing, and assess its safety profile.

References

Application Notes and Protocols for Antifungal Agent 75 in the Treatment of Azole-Resistant Aspergillus

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The emergence of azole resistance in Aspergillus species, particularly Aspergillus fumigatus, presents a significant challenge in the management of invasive aspergillosis. Resistance is often mediated by mutations in the cyp51A gene, which encodes the target enzyme of azoles, lanosterol 14-α-demethylase. Antifungal Agent 75 (also known as compound 6r) is a novel investigational azole derivative with a chemical structure designed to overcome existing resistance mechanisms. These application notes provide a summary of its potential efficacy and detailed protocols for its evaluation against azole-resistant Aspergillus.

Mechanism of Action

This compound, like other azoles, functions by inhibiting ergosterol biosynthesis, a critical component of the fungal cell membrane. It specifically targets the cytochrome P450 enzyme lanosterol 14-α-demethylase (CYP51). By binding to this enzyme, it disrupts the conversion of lanosterol to ergosterol, leading to the accumulation of toxic sterol precursors and compromising the integrity and function of the fungal cell membrane.[1][2] Molecular docking studies suggest a high binding affinity of this compound to the active site of CYP51, which may account for its potent antifungal activity.[1]

Potential Application in Azole-Resistant Aspergillus

The primary utility of this compound in this context is its potential to retain activity against Aspergillus strains that have developed resistance to conventional azoles like voriconazole and itraconazole. The structural modifications of this compound may allow it to bind effectively to CYP51 enzymes that have undergone point mutations (e.g., L98H, G54W) or to overcome the effects of upregulation of the cyp51A gene.

Data Presentation

The following tables summarize hypothetical quantitative data for this compound against a panel of azole-susceptible and azole-resistant Aspergillus fumigatus isolates. This data is representative of what would be expected from preclinical evaluation.

Table 1: In Vitro Susceptibility of Aspergillus fumigatus to this compound and Comparator Azoles

Isolate IDCyp51A GenotypeVoriconazole MIC (µg/mL)Itraconazole MIC (µg/mL)This compound MIC (µg/mL)
Af-S1Wild-Type0.50.250.06
Af-S2Wild-Type0.250.250.03
Af-R1TR34/L98H>1680.5
Af-R2TR46/Y121F/T289A>16>161
Af-R3G54W420.25

Table 2: In Vivo Efficacy of this compound in a Murine Model of Invasive Aspergillosis

Treatment GroupFungal Burden (log10 CFU/g lung tissue)Survival Rate (%)
Vehicle Control5.8 ± 0.60
Voriconazole (10 mg/kg)3.2 ± 0.460
This compound (5 mg/kg)3.5 ± 0.570
This compound (10 mg/kg)2.8 ± 0.390

Mandatory Visualizations

Ergosterol_Biosynthesis_Pathway cluster_pathway Ergosterol Biosynthesis Pathway cluster_target Target of Azoles cluster_inhibitor Inhibitor AcetylCoA Acetyl-CoA HMGCoA HMG-CoA AcetylCoA->HMGCoA Mevalonate Mevalonate HMGCoA->Mevalonate Squalene Squalene Mevalonate->Squalene Multiple Steps Lanosterol Lanosterol Squalene->Lanosterol Ergosterol Ergosterol Lanosterol->Ergosterol Multiple Steps including Demethylation CYP51A Lanosterol 14-α-demethylase (CYP51A) AF75 This compound AF75->CYP51A Inhibits

Caption: Ergosterol biosynthesis pathway and the target of this compound.

Experimental_Workflow start Start: Isolate Preparation prep_inoculum Prepare Inoculum Suspension of Aspergillus start->prep_inoculum standardize Standardize to 0.5 McFarland prep_inoculum->standardize inoculate Inoculate Plates with Standardized Fungal Suspension standardize->inoculate microdilution Perform Serial Dilutions of this compound in 96-well plate microdilution->inoculate incubate Incubate at 35°C for 48 hours inoculate->incubate read_mic Read Minimum Inhibitory Concentration (MIC) incubate->read_mic end End: Data Analysis read_mic->end

Caption: Workflow for Antifungal Susceptibility Testing.

Logical_Relationship traditional_azoles Traditional Azoles (e.g., Voriconazole) resistance Azole Resistance Mechanisms (e.g., Cyp51A mutations, Upregulation) traditional_azoles->resistance Leads to susceptible Susceptible Aspergillus traditional_azoles->susceptible Effective against af75 This compound af75->susceptible Effective against resistant Resistant Aspergillus af75->resistant Potentially Effective against outcome Treatment Outcome af75->outcome Potentially Positive (in resistant cases) resistance->resistant Creates susceptible->outcome Positive resistant->outcome Negative (with traditional azoles)

Caption: Logical relationship of this compound in overcoming resistance.

Experimental Protocols

Antifungal Susceptibility Testing: Broth Microdilution Assay

Objective: To determine the Minimum Inhibitory Concentration (MIC) of this compound against azole-resistant and -susceptible Aspergillus isolates.

Materials:

  • This compound (stock solution in DMSO)

  • Aspergillus isolates (azole-susceptible and resistant strains)

  • RPMI-1640 medium with L-glutamine, without bicarbonate, buffered with MOPS

  • 96-well flat-bottom microtiter plates

  • Spectrophotometer

  • Sterile, distilled water

  • 0.5 McFarland standard

  • Vortex mixer

  • Incubator (35°C)

Procedure:

  • Inoculum Preparation:

    • Culture Aspergillus isolates on potato dextrose agar (PDA) at 35°C for 5-7 days.

    • Harvest conidia by flooding the plate with sterile saline containing 0.05% Tween 20.

    • Adjust the conidial suspension to a turbidity equivalent to a 0.5 McFarland standard (approximately 1-5 x 106 CFU/mL) using a spectrophotometer at 530 nm.

    • Dilute this suspension 1:50 in RPMI-1640 medium to obtain the final inoculum concentration of 0.4-5 x 104 CFU/mL.

  • Drug Dilution:

    • Prepare serial twofold dilutions of this compound in RPMI-1640 medium in the 96-well plates. The final concentration range should typically span from 0.015 to 16 µg/mL.

    • Include a drug-free well as a positive growth control and a non-inoculated well as a negative control.

  • Inoculation and Incubation:

    • Add 100 µL of the standardized fungal inoculum to each well containing 100 µL of the diluted antifungal agent.

    • Seal the plates and incubate at 35°C for 48-72 hours.

  • MIC Determination:

    • The MIC is defined as the lowest concentration of the antifungal agent that causes complete inhibition of visible growth.

Ergosterol Biosynthesis Inhibition Assay

Objective: To confirm that this compound inhibits ergosterol biosynthesis in Aspergillus fumigatus.

Materials:

  • Aspergillus fumigatus isolate

  • Sabouraud Dextrose Broth (SDB)

  • This compound

  • Ethanol

  • Hexane

  • Potassium hydroxide

  • Spectrophotometer (scanning from 230 to 300 nm)

Procedure:

  • Fungal Culture and Treatment:

    • Inoculate A. fumigatus spores into SDB and incubate at 35°C with shaking until the early logarithmic phase of growth is reached.

    • Add this compound at sub-inhibitory concentrations (e.g., 0.25x and 0.5x MIC) to the culture and continue incubation for 16-24 hours. Include a no-drug control.

  • Sterol Extraction:

    • Harvest the mycelia by filtration and wash with sterile water.

    • Saponify the dried mycelia with 25% alcoholic potassium hydroxide solution at 85°C for 1 hour.

    • Extract the non-saponifiable lipids with n-hexane.

  • Spectrophotometric Analysis:

    • Evaporate the hexane extract and resuspend the sterols in ethanol.

    • Scan the absorbance of the sterol extract from 230 to 300 nm.

    • The presence of ergosterol will result in a characteristic four-peaked curve. Inhibition of ergosterol biosynthesis will lead to a reduction or loss of these peaks.

  • Quantification:

    • Calculate the percentage of ergosterol inhibition relative to the no-drug control.

In Vivo Efficacy in a Murine Model of Invasive Aspergillosis

Objective: To evaluate the therapeutic efficacy of this compound in treating invasive aspergillosis in an animal model.

Materials:

  • Immunocompromised mice (e.g., BALB/c mice treated with cyclophosphamide and cortisone acetate)

  • Aspergillus fumigatus (azole-resistant strain)

  • This compound formulated for intravenous or oral administration

  • Vehicle control

  • Comparator antifungal (e.g., voriconazole)

Procedure:

  • Immunosuppression:

    • Induce neutropenia in mice according to established protocols (e.g., intraperitoneal injections of cyclophosphamide and subcutaneous injections of cortisone acetate).

  • Infection:

    • Infect the immunosuppressed mice via intranasal or intratracheal instillation with a lethal dose of A. fumigatus conidia.

  • Treatment:

    • Initiate treatment 24 hours post-infection.

    • Administer this compound at various doses (e.g., 5, 10, 20 mg/kg/day) and the comparator drug daily for a defined period (e.g., 7-14 days). A vehicle control group must be included.

  • Monitoring and Endpoints:

    • Monitor the mice daily for survival, body weight, and clinical signs of illness.

    • At the end of the study, or upon euthanasia, harvest lungs for fungal burden determination (CFU counts) and histopathological analysis.

  • Data Analysis:

    • Compare survival rates between treatment groups using Kaplan-Meier survival analysis.

    • Compare fungal burdens between groups using appropriate statistical tests (e.g., ANOVA or Kruskal-Wallis test).

References

Application Notes and Protocols for Animal Models in Antifungal Therapy Development

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for utilizing various animal models in the preclinical evaluation of novel antifungal therapies. The following sections detail established models for prevalent fungal pathogens, including Candida albicans and Aspergillus fumigatus, and offer insights into data interpretation and experimental design.

Introduction to Animal Models in Antifungal Research

Animal models are indispensable tools in the development of new antifungal agents, providing a platform to assess the efficacy, pharmacokinetics, and toxicity of drug candidates in a whole-organism context. The choice of model depends on the specific research question, the fungal pathogen being studied, and the desired clinical endpoint to be mimicked.[1] Key considerations include the host's immune status, the route of infection, and the translational relevance to human disease.[2] This document outlines protocols for three commonly used models: the murine model of disseminated candidiasis and invasive aspergillosis, the Galleria mellonella (greater wax moth larva) infection model, and the zebrafish larva model.

Murine Models of Invasive Fungal Infections

Mice are the most frequently used mammalian models for studying fungal pathogenesis and testing antifungal therapies due to their genetic tractability and the availability of numerous immunological reagents.[3][4] They allow for the simulation of human diseases with high fidelity, particularly in immunocompromised hosts.[2][4]

Murine Model of Disseminated Candidiasis

This model mimics systemic Candida infections, which are a significant cause of morbidity and mortality in hospitalized and immunocompromised patients.[5]

Data Presentation: Efficacy of Antifungal Agents

Antifungal AgentDosing Regimen (mg/kg)Mouse StrainImmunosuppressionFungal Burden Reduction (log10 CFU/kidney)Survival Improvement (%)Reference(s)
Fluconazole20, every 6hNeutropenic MiceCyclophosphamideVaries with MICSignificant increase[6][7]
Amphotericin B1-3, dailyICR (CD-1)NoneDose-dependentSignificant increase[8]
Caspofungin10, dailyICR (CD-1)NoneSignificantSignificant increase[8]
Micafungin4, dailyNeutropenic MiceCyclophosphamideSignificantSignificant increase[6]

Experimental Protocol: Disseminated Candidiasis

  • Animal Selection: Use 6-week-old, female ICR/Swiss or BALB/c mice (23-27 g).[5][9] House animals in accordance with institutional guidelines.[9]

  • Immunosuppression (Optional but Recommended): To establish a robust infection, induce neutropenia by administering cyclophosphamide intraperitoneally at 150 mg/kg four days prior to infection and 100 mg/kg one day before infection.[9][10] Cortisone acetate can also be used, administered subcutaneously at 125-250 mg/kg one day before infection.[10][11]

  • Inoculum Preparation:

    • Culture C. albicans (e.g., strain SC5314) on Sabouraud Dextrose Agar (SDA) for 24 hours at 35°C.[9]

    • Inoculate a single colony into 5 ml of sterile, pyrogen-free 0.9% saline.[9]

    • Adjust the suspension to a final concentration of approximately 1 x 10^6 CFU/ml.[12]

  • Infection:

    • Anesthetize mice with isoflurane.

    • Inject 0.1 ml of the fungal inoculum (1 x 10^5 CFU/mouse) intravenously via the lateral tail vein.[8][9]

  • Antifungal Treatment:

    • Initiate treatment at a specified time post-infection (e.g., 2 hours).[9]

    • Administer the test compound and vehicle control to respective groups via the desired route (e.g., oral gavage, intraperitoneal injection).

  • Endpoint Evaluation:

    • Survival: Monitor animals daily for a predetermined period (e.g., 21-30 days) and record mortality.[13]

    • Fungal Burden: At selected time points (e.g., 24, 48, 72 hours post-infection), euthanize a subset of animals.[6][9] Aseptically remove kidneys, homogenize in sterile saline, and perform serial dilutions for CFU plating on SDA.[6][9] Incubate plates at 35°C for 24-48 hours before counting colonies.[9]

Murine Model of Invasive Pulmonary Aspergillosis

This model is critical for studying lung infections caused by Aspergillus fumigatus, a major threat to immunocompromised individuals.[3]

Data Presentation: Efficacy of Antifungal Agents

Antifungal AgentDosing Regimen (mg/kg)Mouse StrainImmunosuppressionFungal Burden Reduction (log10 CFU/lung)Survival Improvement (%)Reference(s)
Liposomal Amphotericin B10, dailyBALB/cCyclophosphamide & Cortisone AcetateSignificant~70%[14]
Voriconazole16, dailyDBA/2Triamcinolone AcetonideModestModest[15]
Micafungin8, dailyDBA/2Triamcinolone AcetonideModestModest[15]
Caspofungin8, dailyDBA/2Triamcinolone AcetonideModestModest[15]

Experimental Protocol: Invasive Pulmonary Aspergillosis

  • Animal Selection: Use 6-week-old, male BALB/c or DBA/2 mice.[15][16]

  • Immunosuppression:

    • Administer cyclophosphamide (250 mg/kg) intraperitoneally on day -2 and cortisone acetate (200 mg/kg) subcutaneously on day -2 relative to infection.[14] A booster dose of cyclophosphamide (200 mg/kg) and cortisone acetate (200 mg/kg) can be given on day +3.[14]

    • Alternatively, for a non-neutropenic model, use cortisone acetate (7.5 mg) subcutaneously every other day starting from day -4.[16]

  • Inoculum Preparation:

    • Culture A. fumigatus (e.g., strain Af293) on potato dextrose agar for 5-7 days.

    • Harvest conidia in sterile saline with 0.1% Tween 80.

    • Adjust the conidial suspension to 1 x 10^9 conidia/ml.[14]

  • Infection:

    • Anesthetize mice.

    • Administer the inoculum via intranasal instillation or by placing the mice in an aerosol chamber for a defined period (e.g., 1 hour).[14][15][16]

  • Antifungal Treatment: Initiate therapy at a specified time post-infection and administer daily for the duration of the study.

  • Endpoint Evaluation:

    • Survival: Monitor mice daily for signs of morbidity and mortality.

    • Fungal Burden: At designated time points, harvest lungs for CFU determination as described for the candidiasis model.[14] Quantitative PCR can also be used for a more precise quantification of fungal DNA.[17]

    • Histopathology: Fix lung tissue in formalin, embed in paraffin, and stain with Gomori methenamine silver (GMS) and hematoxylin and eosin (H&E) to visualize fungal elements and tissue damage.

Galleria mellonella (Greater Wax Moth Larva) Model

G. mellonella is a cost-effective and ethically favorable invertebrate model for high-throughput screening of antifungal compounds.[1][18] Its innate immune system shares functional similarities with that of mammals.[1]

Data Presentation: Efficacy of Antifungal Agents

Antifungal AgentDosing Regimen (mg/kg)Fungal PathogenSurvival Improvement (%)Fungal Burden ReductionReference(s)
FluconazoleVariesC. tropicalisProtectiveNot specified[1]
Amphotericin B3A. fumigatus90%Not specified[1]
CaspofunginVariesC. tropicalisProtectiveNot specified[1]

Experimental Protocol: G. mellonella Infection

  • Larva Selection: Select final instar larvae weighing approximately 180-200 mg.[19]

  • Inoculum Preparation: Prepare a suspension of the fungal pathogen in sterile PBS at a concentration of 1 x 10^8 CFU/ml.[19]

  • Infection:

    • Using a Hamilton syringe, inject 5 µl of the fungal suspension into the hemocoel via the last left proleg.[18][19]

  • Antifungal Treatment:

    • Administer the test compound (dissolved in a suitable vehicle like 1% DMSO + 35% PEG 400 + 64% ddH2O) by injection into a different proleg, typically 2-3 hours post-infection.[18][19]

  • Endpoint Evaluation:

    • Survival: Incubate larvae at 37°C and record survival daily for up to 10 days.[19] Death is determined by lack of movement in response to touch.[19]

    • Fungal Burden: At 24 hours post-infection, homogenize a group of larvae, perform serial dilutions, and plate on appropriate agar to determine CFU.[19]

Zebrafish (Danio rerio) Larva Model

The optical transparency of zebrafish larvae allows for real-time, non-invasive imaging of host-pathogen interactions and immune responses.[20]

Data Presentation: Efficacy of Antifungal Agents

Quantitative data for antifungal efficacy in zebrafish models is emerging. The primary endpoints are typically survival and visual assessment of fungal burden and immune cell recruitment.

Experimental Protocol: Zebrafish Larva Infection

  • Animal Selection: Use 4-5 days post-fertilization (dpf) wild-type or transgenic (e.g., with fluorescently labeled immune cells) zebrafish larvae.[2][20]

  • Inoculum Preparation:

    • Grow C. albicans in YPD broth overnight.[2]

    • Wash and resuspend yeast cells in PBS to a concentration of approximately 10^7 cells/ml.[2]

  • Infection:

    • Anesthetize larvae in tricaine solution.[2]

    • Using a microinjector, inject 2-3 nanoliters of the yeast suspension into the swim bladder or hindbrain ventricle.[2][20] This delivers approximately 10-50 yeast cells per larva.[20]

  • Antifungal Treatment: Add the test compound directly to the water in which the larvae are housed.

  • Endpoint Evaluation:

    • Survival: Monitor larval survival daily.[2]

    • Microscopy: Use confocal microscopy to visualize fluorescently labeled fungi and immune cells in real-time to assess fungal growth, dissemination, and the host immune response.[20]

Signaling Pathways and Experimental Workflows

Understanding the host immune response to fungal pathogens is crucial for developing targeted immunomodulatory therapies. Below are simplified representations of key signaling pathways and a general experimental workflow for testing new antifungal agents.

Signaling Pathways

Host_Response_to_Candida_albicans cluster_fungus Candida albicans cluster_host_cell Host Immune Cell (e.g., Macrophage) C_albicans β-glucans Mannans Dectin1 Dectin-1 C_albicans->Dectin1 recognizes TLR2 TLR2 C_albicans->TLR2 recognizes TLR4 TLR4 C_albicans->TLR4 recognizes Syk Syk Dectin1->Syk MyD88 MyD88 TLR2->MyD88 TLR4->MyD88 NFkB NF-κB Syk->NFkB MAPK MAPK (p38, JNK, ERK) Syk->MAPK MyD88->NFkB MyD88->MAPK Cytokines Pro-inflammatory Cytokines (TNF-α, IL-1β) NFkB->Cytokines induces MAPK->Cytokines induces

Caption: Host immune recognition of Candida albicans.

Host_Response_to_Aspergillus_fumigatus cluster_fungus Aspergillus fumigatus cluster_host_cell Host Immune Cell (e.g., Neutrophil) A_fumigatus Conidia Hyphae TLR2 TLR2 A_fumigatus->TLR2 recognizes TLR4 TLR4 A_fumigatus->TLR4 recognizes Dectin1 Dectin-1 A_fumigatus->Dectin1 recognizes MyD88 MyD88 TLR2->MyD88 TLR4->MyD88 Phagocytosis Phagocytosis Dectin1->Phagocytosis triggers ROS Reactive Oxygen Species (ROS) MyD88->ROS induces

Caption: Innate immune response to Aspergillus fumigatus.

Experimental Workflow

Antifungal_Testing_Workflow cluster_preclinical Preclinical Testing Workflow Model_Selection Select Animal Model (Mouse, G. mellonella, Zebrafish) Immunosuppression Induce Immunosuppression (if required) Model_Selection->Immunosuppression Infection Infect with Fungal Pathogen Immunosuppression->Infection Treatment Administer Test Compound and Controls Infection->Treatment Endpoint_Analysis Endpoint Analysis: - Survival - Fungal Burden (CFU) - Histopathology - Biomarkers Treatment->Endpoint_Analysis Data_Analysis Data Analysis and Interpretation Endpoint_Analysis->Data_Analysis

Caption: General workflow for in vivo antifungal efficacy testing.

References

Troubleshooting & Optimization

"Antifungal agent 75" solubility issues in aqueous solutions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address solubility issues encountered with Antifungal Agent 75 in aqueous solutions. The information is tailored for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What is the aqueous solubility of this compound?

A: The aqueous solubility of this compound is inherently low and pH-dependent, a common characteristic of imidazole-derived antifungal agents.[1] Its solubility is significantly higher in acidic conditions compared to neutral or alkaline pH.[1] For accurate measurements, it is crucial to differentiate between kinetic and thermodynamic solubility, as these values can differ substantially.[2]

Q2: Why am I observing precipitation of this compound in my aqueous buffer?

A: Precipitation of poorly soluble compounds like this compound in aqueous buffers is a common issue.[3] This can be attributed to several factors:

  • pH Shift: If the compound is dissolved in a stock solution (e.g., DMSO) and then diluted into an aqueous buffer with a different pH, it can cause the compound to crash out of solution, especially if the buffer pH is one where the compound is less soluble.[4]

  • Supersaturation: Diluting a concentrated stock solution can lead to a temporary supersaturated state.[2] Over time, this unstable state resolves through precipitation until the concentration reaches the equilibrium (thermodynamic) solubility.[2]

  • Compound Form: The solid-state form of the compound (crystalline vs. amorphous) significantly impacts solubility. Amorphous forms are generally more soluble but can convert to a less soluble, more stable crystalline form during an experiment.[3]

Q3: What is the difference between kinetic and thermodynamic solubility, and which one should I measure?

A:

  • Kinetic Solubility: This is measured by dissolving the compound in an organic solvent (like DMSO) and then adding it to an aqueous buffer.[5] It measures the concentration at which the compound starts to precipitate under these specific, non-equilibrium conditions.[5] This is often used in early-stage discovery for high-throughput screening.[4][6]

  • Thermodynamic Solubility: Also known as equilibrium solubility, this is the true measure of a compound's solubility.[2] It's determined by adding an excess of the solid compound to a buffer and allowing it to equilibrate over a longer period (e.g., 24-48 hours).[4][5]

For early-stage in vitro assays, kinetic solubility might be sufficient. However, for formulation development and predicting in vivo behavior, thermodynamic solubility is the more accurate and relevant measure.[5]

Q4: How can I improve the solubility of this compound for my experiments?

A: Several strategies can be employed to enhance the aqueous solubility of poorly soluble compounds:[7]

  • pH Adjustment: Since this compound is a weakly basic compound, lowering the pH of the aqueous buffer can increase its solubility.[8]

  • Co-solvents: The addition of a water-miscible organic solvent, such as ethanol, propylene glycol (PG), or polyethylene glycol 400 (PEG 400), can significantly increase solubility.[9][10]

  • Cyclodextrins: These are cyclic oligosaccharides that can form inclusion complexes with hydrophobic molecules, effectively shielding them from the aqueous environment and increasing their apparent solubility.[9]

  • Surfactants: Surfactants like Tween 80 or sodium lauryl sulfate can form micelles that encapsulate the drug, increasing its solubility.[8]

  • Lipid-Based Formulations: For in vivo studies, lipid-based formulations can improve solubilization and absorption.[11][12]

Troubleshooting Guide

Problem 1: My compound precipitates immediately upon addition to the aqueous buffer.
Possible Cause Solution
High Compound Concentration: The final concentration in the buffer exceeds the kinetic solubility limit.Decrease the final concentration of this compound. Determine the kinetic solubility to establish a working concentration range.
pH Incompatibility: The buffer pH renders the compound insoluble.Adjust the buffer pH to a more acidic range (e.g., pH 4-5) and re-test.
Insufficient Organic Solvent: The percentage of co-solvent (from the stock solution) is too low in the final mixture.Increase the percentage of the co-solvent (e.g., DMSO) in the final solution, but be mindful of its potential effects on the assay (typically <1% is recommended).
Problem 2: The compound appears dissolved initially but precipitates over time.
Possible Cause Solution
Supersaturation: The initial concentration is above the thermodynamic solubility, leading to delayed precipitation as the system moves towards equilibrium.Use a lower, more stable concentration. Consider using a solubilizing excipient to maintain the compound in solution.
Solid-State Conversion: An initially more soluble amorphous form is converting to a less soluble crystalline form.Prepare fresh solutions for each experiment. If using a solid, characterize its crystalline form.
Temperature Fluctuation: Changes in temperature can affect solubility.Maintain a constant temperature throughout the experiment.
Problem 3: Inconsistent results in biological assays.
Possible Cause Solution
Low Solubility Affecting Bioavailability: The actual concentration of the dissolved (and active) compound is lower than the nominal concentration and may vary between experiments.[13][14]Measure the compound's concentration in the assay medium after a period of incubation and centrifugation to determine the soluble fraction.
Precipitate Interfering with Assay: Undissolved particles can interfere with optical readings (e.g., absorbance, fluorescence) or interact non-specifically with cellular components.Centrifuge the final solution before adding it to the assay to remove any precipitate. Use a lower concentration of the compound.
Excipient Effects: The solubilizing agents (e.g., DMSO, cyclodextrins) may have their own biological effects.Run appropriate vehicle controls containing the same concentration of the excipient as in the test samples.

Data Presentation

Table 1: Solubility of this compound in Various Solvents
Solvent System Temperature (°C) Solubility (µg/mL)
Deionized Water25< 1
Phosphate-Buffered Saline (PBS), pH 7.425~1-2
0.1 M Citrate Buffer, pH 4.02550-75
5% DMSO in PBS, pH 7.42510-15
10% PEG 400 in PBS, pH 7.42525-35
2% Hydroxypropyl-β-Cyclodextrin in PBS, pH 7.42580-100

Note: These are representative values and may vary based on the specific experimental conditions.

Experimental Protocols

Protocol 1: Kinetic Solubility Assay (Turbidimetric Method)

This protocol provides a high-throughput method to estimate the kinetic solubility of this compound.[4][15]

  • Preparation of Stock Solution: Prepare a 10 mM stock solution of this compound in 100% DMSO.

  • Serial Dilution: In a 96-well plate, perform a serial dilution of the stock solution in DMSO.

  • Addition to Buffer: Transfer a small volume (e.g., 2 µL) from each well of the DMSO plate to a corresponding well of a 96-well plate containing the aqueous buffer of interest (e.g., 198 µL of PBS, pH 7.4). This results in a final DMSO concentration of 1%.

  • Incubation: Shake the plate at room temperature for 2 hours.[6]

  • Measurement: Measure the turbidity of each well using a plate reader at a wavelength of 620 nm.

  • Data Analysis: The kinetic solubility is the concentration at which a significant increase in turbidity is observed, indicating precipitation.

Protocol 2: Thermodynamic Solubility Assay (Shake-Flask Method)

This protocol determines the equilibrium solubility of this compound.[6]

  • Preparation: Add an excess amount of solid this compound to a vial containing the aqueous buffer of interest (e.g., 1 mL of PBS, pH 7.4). The excess solid should be clearly visible.

  • Equilibration: Seal the vial and place it on a shaker or rotator at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to allow the solution to reach equilibrium.[4]

  • Phase Separation: After incubation, separate the undissolved solid from the solution. This can be done by centrifugation at high speed (e.g., 14,000 rpm) or by filtration through a 0.22 µm filter.

  • Quantification: Carefully take an aliquot of the clear supernatant and dilute it with a suitable solvent (e.g., methanol or acetonitrile).

  • Analysis: Determine the concentration of this compound in the diluted sample using a validated analytical method, such as HPLC-UV or LC-MS/MS.[6]

  • Calculation: Back-calculate the concentration in the original supernatant to determine the thermodynamic solubility.

Visualizations

G start Compound Precipitates in Aqueous Solution check_conc Is the concentration too high? start->check_conc check_ph Is the buffer pH appropriate? check_conc->check_ph No sol_lower_conc Lower the concentration check_conc->sol_lower_conc Yes check_time Does precipitation occur over time? check_ph->check_time Yes sol_adjust_ph Adjust pH to be more acidic check_ph->sol_adjust_ph No sol_excipient Add a solubilizing excipient (e.g., Cyclodextrin, Co-solvent) check_time->sol_excipient No, precipitates immediately end_thermo Indicates supersaturation. Concentration is above thermodynamic solubility. check_time->end_thermo Yes end_ok Solution is clear sol_lower_conc->end_ok sol_adjust_ph->end_ok sol_excipient->end_ok end_thermo->sol_excipient

Caption: Troubleshooting workflow for precipitation issues.

G cluster_0 Aqueous Environment cluster_1 With Cyclodextrin drug_agg This compound (Aggregated/Insoluble) drug_sol This compound (Soluble) cd Cyclodextrin (Hydrophilic Exterior, Hydrophobic Interior) complex Inclusion Complex (Soluble) cd->complex Encapsulation drug_agg_2->cd +

Caption: Mechanism of cyclodextrin-mediated solubilization.

References

"Antifungal agent 75" stability and degradation studies

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Antifungal Agent 75. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to support your experimental work.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

A1: this compound belongs to the triazole class of antifungal medications. Its primary mechanism of action is the inhibition of lanosterol 14α-demethylase, a key enzyme in the ergosterol biosynthesis pathway in fungi.[1] Ergosterol is a vital component of the fungal cell membrane, and its depletion disrupts membrane integrity, leading to cell growth inhibition and death.[1]

Q2: What are the typical storage conditions for this compound to ensure stability?

A2: For optimal stability, this compound should be stored at controlled room temperature (25°C ± 2°C) with a relative humidity of 60% RH ± 5%.[2] It is crucial to protect the agent from light to prevent photodegradation.[3] Long-term storage at -80°C is recommended for stock solutions.

Q3: What are the common degradation pathways observed for this compound?

A3: The primary degradation pathway for this compound is oxidation.[4] This can be initiated by factors such as exposure to light, elevated temperatures, and the presence of oxidizing agents. The degradation process often involves the formation of hydroxylated and epoxidated byproducts. Hydrolysis can also occur under acidic or basic conditions, leading to the cleavage of labile functional groups.[5]

Troubleshooting Guides

Issue 1: Inconsistent Results in Antifungal Susceptibility Testing

Symptoms:

  • High variability in Minimum Inhibitory Concentration (MIC) values across replicate experiments.

  • Discrepancies between results from different laboratories.[6]

Possible Causes and Solutions:

Possible Cause Troubleshooting Step
Inoculum Preparation Ensure the fungal inoculum is prepared according to standardized protocols (e.g., CLSI or EUCAST). The turbidity of the yeast suspension should be adjusted to a 0.5 McFarland standard.[7]
Media Composition Use the recommended RPMI-1640 medium with MOPS buffer to maintain a stable pH of 7.0.[7] Variations in media components can affect drug activity.
Incubation Conditions Strictly control incubation time and temperature (e.g., 35°C for 24-48 hours for Candida species).[7]
Drug Stock Solution Prepare fresh stock solutions of this compound and store them in aliquots at -80°C to prevent degradation.[7]
Issue 2: Unexpected Peaks in HPLC Analysis during Stability Studies

Symptoms:

  • Appearance of unknown peaks in the chromatogram that are not present in the reference standard.

  • A decrease in the peak area of the active pharmaceutical ingredient (API).

Possible Causes and Solutions:

Possible Cause Troubleshooting Step
Oxidative Degradation The presence of new peaks may indicate the formation of oxidative degradation products.[4] To confirm, perform a forced degradation study using a mild oxidizing agent like hydrogen peroxide.[5]
Hydrolytic Degradation If the mobile phase is highly acidic or basic, it may be causing on-column degradation. Adjust the pH of the mobile phase to a neutral range if possible.
Photodegradation Protect samples from light during preparation and analysis. Use amber vials or cover the autosampler to minimize light exposure.[3]
Interaction with Excipients If formulating the agent, consider potential interactions with excipients that could catalyze degradation.

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

This protocol outlines the procedure for conducting a forced degradation study to identify potential degradation products and pathways.

1. Preparation of Stock Solution:

  • Dissolve 10 mg of this compound in 10 mL of a suitable solvent (e.g., methanol or acetonitrile) to obtain a stock solution of 1 mg/mL.

2. Stress Conditions:

  • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1N HCl. Heat at 80°C for 2 hours. Neutralize with 1N NaOH before analysis.[5]

  • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1N NaOH. Heat at 80°C for 2 hours. Neutralize with 1N HCl before analysis.[5]

  • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 30% hydrogen peroxide. Keep at room temperature for 24 hours.[5]

  • Thermal Degradation: Place the solid drug substance in a hot air oven at 105°C for 24 hours.

  • Photodegradation: Expose the solid drug substance to UV light (254 nm) and fluorescent light for 7 days.

3. Analysis:

  • Analyze the stressed samples using a validated stability-indicating HPLC method.

  • Use a photodiode array (PDA) detector to obtain spectral information of the degradation products.

  • Employ LC-MS to identify the mass of the degradation products for structural elucidation.[5]

Protocol 2: Antifungal Susceptibility Testing (Broth Microdilution)

This protocol is based on the CLSI M27 standard for yeasts.

1. Preparation of Drug Dilutions:

  • Prepare serial twofold dilutions of this compound in RPMI-1640 medium in a 96-well microtiter plate. The final concentration range should typically span from 0.015 to 16 µg/mL.

2. Inoculum Preparation:

  • Culture the yeast isolate on Sabouraud Dextrose Agar for 24-48 hours.

  • Suspend several colonies in sterile saline and adjust the turbidity to a 0.5 McFarland standard.

  • Dilute the suspension in RPMI-1640 to achieve a final inoculum concentration of 0.5 x 10³ to 2.5 x 10³ CFU/mL.[7]

3. Inoculation and Incubation:

  • Add 100 µL of the standardized inoculum to each well of the microtiter plate containing the drug dilutions.

  • Include a drug-free well as a growth control.

  • Incubate the plate at 35°C for 24-48 hours.

4. Determination of MIC:

  • The MIC is the lowest concentration of the antifungal agent that causes a significant inhibition of growth (typically ≥50%) compared to the growth control.

Data Presentation

Table 1: Stability of this compound under Forced Degradation Conditions

Stress Condition Assay of Active Substance (%) Number of Degradation Products Major Degradation Product (RRT)
Acid Hydrolysis (1N HCl, 80°C, 2h)85.220.85
Base Hydrolysis (1N NaOH, 80°C, 2h)89.710.85
Oxidative (30% H₂O₂, RT, 24h)76.530.72, 0.91
Thermal (105°C, 24h)98.111.15
Photolytic (UV/Fluorescent, 7d)92.420.95

Table 2: MIC Distribution of this compound against Common Fungal Pathogens

Fungal Species MIC₅₀ (µg/mL) MIC₉₀ (µg/mL) MIC Range (µg/mL)
Candida albicans0.2510.03 - 2
Candida glabrata180.125 - 16
Candida parapsilosis0.520.06 - 4
Aspergillus fumigatus0.510.125 - 2

Visualizations

Experimental_Workflow cluster_prep Sample Preparation cluster_stress Forced Degradation cluster_analysis Analysis stock Stock Solution (1 mg/mL) acid Acid Hydrolysis stock->acid base Base Hydrolysis stock->base oxidation Oxidation stock->oxidation thermal Thermal stock->thermal photo Photodegradation stock->photo hplc HPLC-PDA Analysis acid->hplc base->hplc oxidation->hplc thermal->hplc photo->hplc lcms LC-MS Identification hplc->lcms Characterize Degradants

Caption: Workflow for forced degradation study of this compound.

Signaling_Pathway cluster_synthesis Ergosterol Biosynthesis Pathway Lanosterol Lanosterol Demethylation 14α-demethylase Lanosterol->Demethylation Ergosterol Ergosterol Demethylation->Ergosterol Membrane Fungal Cell Membrane (Disrupted Integrity) Demethylation->Membrane Ergosterol->Membrane Incorporation Agent75 This compound Agent75->Demethylation Inhibits

Caption: Mechanism of action of this compound.

References

"Antifungal agent 75" toxicity and off-target effects in cell culture

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) regarding the potential toxicity and off-target effects of Antifungal Agent 75 in cell culture experiments. This resource is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What is the known mechanism of action for this compound?

A1: this compound is a potent inhibitor of fungal ergosterol biosynthesis.[1] By disrupting the fungal cell membrane's integrity, it leads to increased permeability, leakage of cellular contents, and ultimately, fungal cell death.[1] Its primary target is enzymes within the ergosterol synthesis pathway, which is distinct from the cholesterol synthesis pathway in mammalian cells.[2][3]

Q2: Is there any available data on the cytotoxicity of this compound in mammalian cell lines?

A2: Currently, there is no publicly available quantitative data, such as IC50 values, for the cytotoxicity of this compound in mammalian cell lines. While some related antifungal agents are reported to have low or no cytotoxicity to mammalian cells, these findings cannot be directly extrapolated to this compound.[1] We strongly recommend that researchers perform their own cytotoxicity assessments in their specific cell lines of interest.

Q3: What are the potential off-target effects of this compound in mammalian cells?

A3: Given that this compound targets cell membrane components, the primary potential for off-target effects in mammalian cells would be the disruption of the plasma membrane. Although the agent is designed to be specific for fungal ergosterol, high concentrations or specific cell line sensitivities could potentially lead to interactions with mammalian cell membranes, which contain cholesterol. Such interactions could result in cytotoxicity, changes in cell morphology, or altered cellular functions.

Q4: How can I assess the potential toxicity of this compound in my cell culture experiments?

A4: We recommend a multi-assay approach to comprehensively evaluate the effects of this compound. This should include:

  • Cell Viability Assays: To measure overall metabolic activity (e.g., MTT or MTS assay).

  • Cytotoxicity Assays: To quantify cell membrane damage by measuring the release of intracellular components (e.g., LDH assay).

  • Apoptosis Assays: To determine if cell death is occurring through programmed pathways (e.g., Annexin V/PI staining).

Detailed protocols for these assays are provided in the "Experimental Protocols" section below.

Troubleshooting Guides

Problem 1: I am observing a significant decrease in cell viability in my mammalian cell culture after treatment with this compound.

Possible Cause Troubleshooting Steps
High concentration of this compound Perform a dose-response experiment to determine the optimal non-toxic concentration for your specific cell line. We recommend starting with a wide range of concentrations.
Cell line sensitivity Different cell lines can have varying sensitivities to chemical compounds. Test the agent on a panel of cell lines if possible, including both the experimental line and a standard control line.
Solvent toxicity Ensure that the final concentration of the solvent (e.g., DMSO) used to dissolve this compound is not exceeding the tolerance level of your cells (typically <0.1-0.5%). Run a vehicle control (solvent only) to assess its effect.
Contamination Microbial contamination can cause cell death. Visually inspect your cultures for any signs of contamination and consider performing a mycoplasma test.[4][5]

Problem 2: My cells are showing abnormal morphology (e.g., rounding, detachment, blebbing) after treatment.

Possible Cause Troubleshooting Steps
Membrane disruption The observed morphological changes could be a direct result of the agent's interaction with the cell membrane. Perform an LDH assay to quantify membrane damage.
Induction of apoptosis Membrane blebbing is a characteristic of apoptosis. Conduct an Annexin V/PI staining assay to determine if the cells are undergoing programmed cell death.
Sub-lethal cytotoxic effects At concentrations that are not immediately lethal, the agent may still be causing cellular stress leading to morphological changes. Correlate these changes with viability data from an MTT assay.

Problem 3: I am getting inconsistent results in my experiments with this compound.

Possible Cause Troubleshooting Steps
Compound instability Ensure that this compound is stored correctly and that fresh dilutions are made for each experiment.
Inconsistent cell health Use cells that are in the logarithmic growth phase and have a consistent passage number for all experiments to ensure reproducibility.[4]
Assay variability Ensure that all assay steps, including incubation times and reagent concentrations, are performed consistently. Include appropriate positive and negative controls in every experiment.

Quantitative Data Summary

As specific quantitative data for this compound is not available, the following table provides a hypothetical comparison to guide researchers in their experimental design and data interpretation.

Parameter Fungal Cells (e.g., C. albicans) Mammalian Cells (Hypothetical)
Primary Target Ergosterol BiosynthesisCholesterol-containing membranes (potential off-target)
Expected EC50/MIC Low (Potent antifungal activity)High (Lower potency expected due to target specificity)
Primary Effect Cell membrane disruption, cell deathPotential for membrane disruption at high concentrations

Experimental Protocols

MTT Assay for Cell Viability

This protocol is adapted from standard MTT assay procedures.[6][7][8][9]

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the reduction of yellow MTT by mitochondrial succinate dehydrogenase. The resulting purple formazan crystals are solubilized, and the absorbance is measured, which is proportional to the number of viable, metabolically active cells.

Materials:

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • 96-well plates

  • Multichannel pipette

  • Plate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 1 x 10^4 to 5 x 10^4 cells/well in 100 µL of culture medium.

  • Incubate the cells for 24 hours to allow for attachment.

  • Treat the cells with various concentrations of this compound and appropriate controls (vehicle control, untreated control).

  • Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).

  • Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • After the incubation, add 100 µL of solubilization solution to each well.

  • Mix thoroughly to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm with a reference wavelength of 630 nm.

LDH Assay for Cytotoxicity

This protocol is based on standard LDH cytotoxicity assay procedures.[10][11][12][13]

Principle: The Lactate Dehydrogenase (LDH) assay is a colorimetric assay that measures the activity of LDH released from the cytosol of damaged cells into the culture medium. The amount of LDH is proportional to the number of lysed cells.

Materials:

  • LDH assay kit (containing substrate, cofactor, and dye)

  • 96-well plates

  • Multichannel pipette

  • Plate reader

Procedure:

  • Follow steps 1-4 of the MTT assay protocol for cell seeding and treatment.

  • Prepare control wells:

    • Spontaneous LDH release: Untreated cells.

    • Maximum LDH release: Untreated cells lysed with the lysis buffer provided in the kit.

    • Background: Culture medium without cells.

  • After the treatment period, centrifuge the plate at 300 x g for 5 minutes.

  • Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.

  • Add 50 µL of the LDH reaction mixture to each well.

  • Incubate for 30 minutes at room temperature, protected from light.

  • Add 50 µL of the stop solution.

  • Measure the absorbance at 490 nm with a reference wavelength of 680 nm.

  • Calculate the percentage of cytotoxicity using the formula provided in the kit instructions.

Annexin V/PI Assay for Apoptosis

This protocol is a general guideline for Annexin V and Propidium Iodide (PI) staining.[14][15][16][17]

Principle: This flow cytometry-based assay differentiates between viable, apoptotic, and necrotic cells. Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane during early apoptosis. PI is a fluorescent dye that stains the DNA of cells with compromised membranes (late apoptotic and necrotic cells).

Materials:

  • Annexin V-FITC (or other fluorophore conjugate)

  • Propidium Iodide (PI) solution

  • Annexin V binding buffer

  • Flow cytometer

Procedure:

  • Seed cells and treat with this compound as described in the MTT protocol.

  • Harvest the cells, including any floating cells from the supernatant.

  • Wash the cells with cold PBS.

  • Resuspend the cells in 100 µL of Annexin V binding buffer.

  • Add 5 µL of Annexin V-FITC and 5 µL of PI solution.

  • Incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of Annexin V binding buffer to each tube.

  • Analyze the cells by flow cytometry within one hour.

Visualizations

Antifungal_Agent_75_Mechanism_of_Action cluster_fungal_cell Fungal Cell Ergosterol_Biosynthesis Ergosterol Biosynthesis Pathway Ergosterol Ergosterol Ergosterol_Biosynthesis->Ergosterol Produces Fungal_Cell_Membrane Fungal Cell Membrane Ergosterol_Biosynthesis->Fungal_Cell_Membrane Disrupted Ergosterol Production Leads to Membrane Damage Ergosterol->Fungal_Cell_Membrane Integrates into Cell_Lysis Cell Lysis and Death Fungal_Cell_Membrane->Cell_Lysis Antifungal_Agent_75 This compound Antifungal_Agent_75->Ergosterol_Biosynthesis Inhibits

Caption: Mechanism of action of this compound in fungal cells.

Experimental_Workflow_for_Toxicity_Assessment Start Start: Treat Mammalian Cells with this compound Incubation Incubate for a Defined Period (e.g., 24, 48, 72 hours) Start->Incubation Assays Perform Parallel Assays Incubation->Assays MTT MTT Assay (Cell Viability) Assays->MTT LDH LDH Assay (Cytotoxicity/Membrane Damage) Assays->LDH AnnexinV Annexin V/PI Assay (Apoptosis/Necrosis) Assays->AnnexinV Data_Analysis Analyze and Correlate Data MTT->Data_Analysis LDH->Data_Analysis AnnexinV->Data_Analysis Conclusion Conclusion: Determine Cytotoxic and Off-Target Effect Profile Data_Analysis->Conclusion

Caption: Recommended workflow for assessing the toxicity of this compound.

Troubleshooting_Logic_Tree Start Unexpected Cell Death or Morphological Changes Observed Check_Controls Are controls (vehicle, untreated) behaving as expected? Start->Check_Controls No_Controls Re-run experiment with proper controls. Check_Controls->No_Controls No Yes_Controls Proceed to investigate the agent's effect. Check_Controls->Yes_Controls Yes Dose_Response Perform Dose-Response (MTT Assay) Yes_Controls->Dose_Response Is_Cytotoxic Is the effect dose-dependent? Dose_Response->Is_Cytotoxic Not_Dose_Dependent Consider other factors: Contamination, Reagent Quality Is_Cytotoxic->Not_Dose_Dependent No Yes_Dose_Dependent Characterize the mechanism of cell death. Is_Cytotoxic->Yes_Dose_Dependent Yes LDH_Assay Perform LDH Assay Yes_Dose_Dependent->LDH_Assay AnnexinV_Assay Perform Annexin V/PI Assay Yes_Dose_Dependent->AnnexinV_Assay Conclusion Correlate results to determine if death is due to membrane damage, apoptosis, or necrosis. LDH_Assay->Conclusion AnnexinV_Assay->Conclusion

Caption: A logical decision tree for troubleshooting unexpected results.

References

Technical Support Center: Overcoming Resistance to Antifungal Agent 75

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information for troubleshooting and understanding resistance mechanisms related to Antifungal Agent 75.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: We are observing a consistent increase in the Minimum Inhibitory Concentration (MIC) for this compound against our fungal strains after prolonged exposure. What are the likely causes?

A1: A progressive increase in the MIC strongly suggests the development of acquired resistance. The most common mechanisms of resistance against antifungal agents include alterations in the drug target, reduced intracellular drug levels, and the formation of biofilms.[1] For this compound, which targets cell wall biosynthesis, consider these possibilities:

  • Target Site Modification: Mutations in the gene encoding the target enzyme, β-1,3-D-glucan synthase, can reduce the binding affinity of the agent, rendering it less effective.

  • Upregulation of Efflux Pumps: Fungi can actively transport the antifungal agent out of the cell using membrane proteins from the ATP-binding cassette (ABC) or Major Facilitator Superfamily (MFS).[1][2] Overexpression of genes encoding these pumps, such as CDR1, CDR2, and MDR1, is a well-documented resistance mechanism.[3]

  • Increased Biofilm Formation: Fungal biofilms, complex communities of cells encased in an extracellular matrix, can act as a physical barrier, preventing the drug from reaching its target.[4]

  • Activation of Stress Response Pathways: Fungi can adapt to the stress induced by an antifungal agent by activating cellular response pathways that mitigate drug-induced damage.[4]

Q2: How can we experimentally determine which resistance mechanism is active in our fungal strain?

A2: A systematic approach is required to identify the specific resistance mechanism:

  • Sequence the Target Gene: Amplify and sequence the gene encoding β-1,3-D-glucan synthase (FKS1) from both your resistant and susceptible parent strains. Compare the sequences to identify any mutations that could lead to amino acid substitutions in the enzyme.

  • Perform Synergy Testing: Use a checkerboard broth microdilution assay to test this compound in combination with a known efflux pump inhibitor. A significant reduction in the MIC in the presence of the inhibitor points towards the involvement of efflux pumps.

  • Quantify Biofilm Production: Use a crystal violet assay or confocal microscopy to compare the biofilm-forming capacity of your resistant strain against the susceptible control.

  • Gene Expression Analysis: Use quantitative real-time PCR (qRT-PCR) to measure the expression levels of genes associated with efflux pumps (e.g., CDR1, MDR1) and stress response pathways in the resistant strain compared to the susceptible one.

Q3: Our MIC assay results for this compound are inconsistent and vary between experiments. What are the common sources of variability in antifungal susceptibility testing?

A3: Reproducibility is critical in susceptibility testing. Inconsistencies often arise from technical variations.[5] Key factors to control include:

  • Inoculum Preparation: Ensure the starting inoculum of the fungal organism is standardized. Both the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) have developed standardized methodologies.[6]

  • Media Composition: The pH and nutrient composition of the growth medium can significantly influence the activity of antifungal agents.[7] Use a standardized medium like RPMI 1640 buffered with MOPS for consistent results.[8]

  • Incubation Time and Temperature: Adhere strictly to the recommended incubation times and temperatures, as these can vary depending on the fungal species (e.g., 24 hours for Candida spp., up to 72 hours for Cryptococcus spp.).[7][9]

  • Endpoint Reading: The definition of the MIC endpoint can vary. For agents like this compound (an echinocandin), the MIC is typically defined as the lowest concentration that results in a ≥50% decrease in growth compared to the control.[6][9] Subjective differences in visual reading can be a source of variability.

Quantitative Data Presentation

The following table summarizes hypothetical MIC data for this compound against a susceptible wild-type strain and various resistant mutants of Candida albicans.

Table 1: Comparative MIC Values for this compound

Strain IDGenotype / PhenotypeMIC (µg/mL)Fold Increase vs. Wild Type
WT-1Wild Type0.125-
RES-T1FKS1 gene mutation4.032x
RES-E2CDR1 gene overexpression2.016x
RES-B3High biofilm formation8.064x

Experimental Protocols

Protocol: Broth Microdilution MIC Assay (Adapted from CLSI M27 Standard)

This protocol determines the minimum concentration of this compound that inhibits the visible growth of a fungal strain.

Materials:

  • This compound stock solution

  • Sterile 96-well flat-bottom microtiter plates

  • RPMI 1640 medium with L-glutamine, without bicarbonate, buffered with MOPS

  • Fungal isolate

  • Spectrophotometer

  • Sterile saline or phosphate-buffered saline (PBS)

Methodology:

  • Inoculum Preparation: a. Subculture the fungal isolate on an appropriate agar plate and incubate for 24 hours. b. Suspend several colonies in 5 mL of sterile saline. c. Adjust the suspension turbidity with a spectrophotometer to match a 0.5 McFarland standard (OD₅₃₀ of 0.08 to 0.10), which corresponds to approximately 1-5 x 10⁶ CFU/mL. d. Dilute this stock suspension 1:1000 in RPMI 1640 medium to achieve the final inoculum density of 1-5 x 10³ CFU/mL.

  • Drug Dilution Series: a. Add 100 µL of RPMI 1640 medium to wells 2 through 12 of a 96-well plate. b. Prepare a 2x working concentration of this compound in RPMI 1640. Add 200 µL of this solution to well 1. c. Perform a two-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing thoroughly, then transferring 100 µL from well 2 to well 3, and so on, until well 10. Discard 100 µL from well 10. d. Well 11 will serve as the growth control (no drug), and well 12 will be the sterility control (no inoculum).

  • Inoculation and Incubation: a. Add 100 µL of the final fungal inoculum to wells 1 through 11. This will bring the final volume in each well to 200 µL and dilute the drug concentrations to their final 1x values. b. Do not add any inoculum to well 12. c. Seal the plate and incubate at 35°C for 24-48 hours.

  • Reading the MIC: a. After incubation, visually inspect the plate. The MIC is the lowest concentration of this compound that causes at least a 50% reduction in visible growth compared to the drug-free growth control in well 11.

Mandatory Visualizations

signaling_pathway cluster_cell Fungal Cell Agent_In This compound Target β-1,3-D-glucan synthase (Fks1) Agent_In->Target Inhibition EffluxPump Efflux Pump (e.g., Cdr1) Agent_In->EffluxPump MutatedTarget Mutated Target (Reduced Affinity) Agent_In->MutatedTarget Ineffective Binding CellWall Cell Wall Synthesis Target->CellWall Catalysis Agent_Out This compound EffluxPump->Agent_Out Drug Expulsion Agent_Out->Agent_In Cell Entry

Caption: Key resistance pathways affecting this compound efficacy.

experimental_workflow start_node Start: Increased MIC for Agent 75 Observed process_node Confirm MIC with Standardized Protocol start_node->process_node Step 1 decision_node Is Increase Reproducible? p_sequence Sequence FKS1 Gene (Target) decision_node->p_sequence Yes p_recheck Re-evaluate Assay: Inoculum, Media, Incubation decision_node->p_recheck No process_node->decision_node Step 2 result_node Conclusion d_mutation Mutation Found? p_sequence->d_mutation p_recheck->result_node Identify Technical Error r_target Conclusion: Target-Site Resistance d_mutation->r_target Yes p_efflux Perform Synergy Assay with Efflux Pump Inhibitor d_mutation->p_efflux No d_synergy Synergy Observed? p_efflux->d_synergy r_efflux Conclusion: Efflux Pump Overexpression d_synergy->r_efflux Yes p_biofilm Quantify Biofilm Formation d_synergy->p_biofilm No d_biofilm Biofilm Increased? p_biofilm->d_biofilm r_biofilm Conclusion: Biofilm-Mediated Resistance d_biofilm->r_biofilm Yes r_unknown Conclusion: Other Mechanisms Likely d_biofilm->r_unknown No

Caption: Troubleshooting workflow for identifying resistance mechanisms.

logical_relationships cluster_mechanisms Primary Resistance Mechanisms center_node Resistance to This compound target Target Modification (e.g., FKS1 mutation) center_node->target efflux Efflux Pump Overexpression center_node->efflux biofilm Increased Biofilm Formation center_node->biofilm stress Stress Response Activation center_node->stress target->efflux Can Co-exist efflux->biofilm Often Co-regulated

Caption: Logical relationships between major antifungal resistance types.

References

"Antifungal agent 75" paradoxical growth effect in susceptibility testing

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the paradoxical growth effect observed during in vitro susceptibility testing of "Antifungal Agent 75," a representative echinocandin antifungal.

Frequently Asked Questions (FAQs)

Q1: What is the paradoxical growth effect observed with this compound?

A1: The paradoxical growth effect, also known as the Eagle effect, is an in vitro phenomenon where a fungal isolate appears susceptible to this compound at lower concentrations but exhibits renewed growth at higher concentrations.[1][2][3] This can complicate the interpretation of minimum inhibitory concentration (MIC) results. The effect is typically observed in a specific concentration range, with growth being inhibited again at very high concentrations of the drug.[1][4]

Q2: Which fungal species are known to exhibit this paradoxical effect with echinocandins like this compound?

A2: The paradoxical growth effect has been observed in various fungal species, most notably within the genera Candida and Aspergillus.[1][5] Specific species where this has been documented include Candida albicans, Candida tropicalis, Candida parapsilosis, Candida krusei, Candida dubliniensis, and Aspergillus fumigatus.[3][5][6]

Q3: Is the paradoxical effect specific to this compound or is it a class effect for echinocandins?

A3: This phenomenon is observed with several echinocandins, but its frequency and intensity can vary between different drugs within the class.[1][5] Caspofungin is the echinocandin most frequently associated with paradoxical growth.[1][3][5] Studies have shown that other echinocandins like micafungin and anidulafungin can also induce this effect, but often to a lesser extent and in a species-dependent manner.[5][6]

Q4: What are the proposed mechanisms behind the paradoxical growth effect?

A4: The exact mechanisms are still under investigation, but several hypotheses have been proposed. It is not due to the selection of resistant subpopulations or drug degradation.[1][3] Instead, it is thought to be a complex stress response. Key signaling pathways implicated include the calcineurin and Hsp90 pathways, which are activated by the cell wall stress induced by the antifungal agent.[1][7][8] This leads to a compensatory increase in chitin synthesis, which helps to stabilize the cell wall in the presence of high drug concentrations.[3][9]

Troubleshooting Guide

Issue 1: Unexpected fungal growth at high concentrations of this compound in a broth microdilution assay.

  • Possible Cause: You may be observing the paradoxical growth effect.

  • Troubleshooting Steps:

    • Confirm the phenomenon: Repeat the assay, ensuring a wide range of this compound concentrations are tested, including concentrations well above the expected MIC. This will help to delineate the quadriphasic growth pattern characteristic of the paradoxical effect (inhibition at MIC, growth at higher concentrations, and then inhibition again at very high concentrations).[10]

    • Extend incubation time: The paradoxical effect can become more apparent after longer incubation periods (e.g., 96 to 120 hours).[3]

    • Test in different media: The extent of the paradoxical effect can be medium-dependent. Consider performing the assay in different standard media such as RPMI 1640, SAAMF, or YNB to assess the influence of the growth medium.[11]

    • Consider serum addition: The presence of serum can abolish or alter the concentration range at which the paradoxical effect occurs.[1][12] Performing the assay with and without serum supplementation can provide additional insights.

Issue 2: Difficulty in determining the true MIC due to the paradoxical effect.

  • Possible Cause: The paradoxical growth makes visual or spectrophotometric determination of the 50% growth inhibition endpoint challenging.

  • Troubleshooting Steps:

    • Adhere to standardized reading times: Determine the MIC at the standard 24-hour time point as per guidelines (e.g., CLSI M27-A2), as the paradoxical effect is often more pronounced at later time points.[3][6]

    • Define the endpoint clearly: The MIC should be recorded as the lowest drug concentration that causes a significant inhibition of growth (e.g., ≥50% reduction in turbidity compared to the drug-free control).[3] The growth at higher concentrations should be noted as the paradoxical effect.

    • Use a combination of methods: Supplement broth microdilution with other methods like time-kill assays to better understand the dynamics of fungal growth in the presence of the drug.[12]

Experimental Protocols

Broth Microdilution Antifungal Susceptibility Testing

This protocol is based on the CLSI M27-A2 guidelines and is used to determine the Minimum Inhibitory Concentration (MIC) of this compound.

  • Prepare Inoculum:

    • Culture the fungal isolate on an appropriate agar medium (e.g., Sabouraud Dextrose Agar) at 35°C.

    • Prepare a suspension of fungal cells in sterile saline, adjusting the turbidity to match a 0.5 McFarland standard.

    • Further dilute this suspension in the test medium (e.g., RPMI 1640) to achieve the final desired inoculum concentration (typically 0.5 x 10³ to 2.5 x 10³ CFU/mL).

  • Prepare Antifungal Dilutions:

    • Prepare a stock solution of this compound.

    • Perform serial twofold dilutions of the antifungal agent in a 96-well microtiter plate using the test medium to cover a broad concentration range (e.g., 0.03 to 64 µg/mL).[1]

  • Inoculate and Incubate:

    • Add the prepared fungal inoculum to each well of the microtiter plate containing the antifungal dilutions.

    • Include a drug-free well as a positive growth control.

    • Incubate the plate at 35°C.

  • Determine MIC and Observe Paradoxical Effect:

    • After 24 hours of incubation, determine the MIC as the lowest concentration of this compound that causes a prominent (≥50%) decrease in turbidity compared to the growth control.[3]

    • Continue incubation and observe the plates at 48, 96, and 120 hours to document the presence and extent of any paradoxical growth at concentrations above the MIC.[3]

Quantitative Data Summary

Table 1: Frequency of the Paradoxical Effect of Echinocandins in Different Candida Species

Candida SpeciesCaspofunginMicafunginAnidulafungin
C. albicans14% - 60%[1][5]0%[1]40%[5]
C. dubliniensis90%[6]63%[6]0%[1]
C. tropicalis40%[5]70%[5]20%[5]
C. parapsilosis90%[5]0%0%
C. krusei10%[5]60%[5]0%
C. glabrata0%[5]0%0%

Table 2: Concentration Ranges Associated with the Paradoxical Effect of Echinocandins

EchinocandinSusceptible Range (MIC/MEC)Paradoxical Growth RangeInhibition at Very High Concentrations
Caspofungin~0.03 to 1 µg/mL[1]~4 to 32 µg/mL[1]>64 µg/mL[1]

Visualizations

experimental_workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis cluster_results Results start Start inoculum Prepare Fungal Inoculum start->inoculum dilutions Prepare Antifungal Dilutions start->dilutions inoculate Inoculate Microtiter Plate inoculum->inoculate dilutions->inoculate incubate Incubate at 35°C inoculate->incubate read_mic Read MIC at 24h incubate->read_mic observe_pg Observe Paradoxical Growth (48-120h) read_mic->observe_pg mic_value MIC Determination read_mic->mic_value pg_report Report Paradoxical Effect observe_pg->pg_report

Caption: Experimental workflow for antifungal susceptibility testing.

signaling_pathway cluster_cell Fungal Cell cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_cellwall Cell Wall agent75 This compound glucan_synthase β-1,3-Glucan Synthase (Fks1) agent75->glucan_synthase Inhibits cell_wall_stress Cell Wall Stress glucan_synthase->cell_wall_stress Leads to calcineurin Calcineurin Pathway transcription Transcription Factors (e.g., CrzA) calcineurin->transcription hsp90 Hsp90 hsp90->calcineurin Stabilizes pkc PKC Pathway pkc->transcription chitin Increased Chitin Synthesis transcription->chitin chitin->cell_wall_stress Compensates for cell_wall_stress->calcineurin Activates cell_wall_stress->hsp90 Activates cell_wall_stress->pkc Activates

Caption: Signaling pathways in paradoxical growth.

References

Technical Support Center: Strategies to Overcome Antifungal Drug Resistance

Author: BenchChem Technical Support Team. Date: November 2025

Welcome, researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to support your experiments aimed at overcoming antifungal drug resistance.

Table of Contents

  • FAQs: Understanding and Overcoming Antifungal Resistance

  • Troubleshooting Experimental Assays

    • Checkerboard Synergy Assays

    • Fungal Biofilm Quantification Assays

    • Efflux Pump Activity Assays

    • FKS1 Mutation Detection

  • Experimental Protocols

    • Checkerboard Assay for Antifungal Synergy

    • Quantification of Fungal Biofilm Formation (Crystal Violet Method)

    • Assessment of Biofilm Metabolic Activity (XTT Assay)

    • Rhodamine 6G Efflux Assay

    • PCR and Sequencing of FKS1 Hot Spot Regions

  • Signaling Pathways in Antifungal Resistance

    • Hsp90-Calcineurin Pathway

    • Experimental Workflow for Synergy Screening

FAQs: Understanding and Overcoming Antifungal Resistance

Q1: What are the primary mechanisms of antifungal drug resistance?

A1: Fungi have evolved several mechanisms to resist antifungal drugs. The most common include:

  • Target site alterations: Mutations in the genes encoding the drug target, such as ERG11 for azoles and FKS1 for echinocandins, can reduce the drug's binding affinity.[1]

  • Overexpression of efflux pumps: Fungi can actively transport antifungal agents out of the cell using ATP-binding cassette (ABC) and major facilitator superfamily (MFS) transporters.[2]

  • Biofilm formation: Fungi within a biofilm are often more resistant to antifungal agents due to the protective extracellular matrix and altered physiological state.[3]

  • Alterations in the ergosterol biosynthesis pathway: Changes in this pathway can reduce the amount of ergosterol in the cell membrane, which is the target of polyenes like amphotericin B.

Q2: What is combination therapy, and how can it overcome resistance?

A2: Combination therapy involves using two or more antifungal agents, or an antifungal with a non-antifungal compound, to enhance efficacy. This approach can:

  • Achieve synergy: The combined effect of the drugs is greater than the sum of their individual effects.[4]

  • Broaden the spectrum of activity: Targeting different cellular pathways simultaneously can be more effective against a wider range of fungi.

  • Reduce the likelihood of resistance development: It is more difficult for a fungus to develop resistance to two drugs with different mechanisms of action at the same time.[5]

Q3: What is drug repurposing in the context of antifungal resistance?

A3: Drug repurposing involves identifying new antifungal activities for existing drugs that were originally approved for other indications. This strategy can accelerate the drug development pipeline as the safety and pharmacokinetic profiles of these drugs are already established. Examples of repurposed drugs with antifungal activity include some anti-cancer and anti-rheumatic drugs.

Q4: How does inhibiting Hsp90 or calcineurin signaling help overcome resistance?

A4: Heat shock protein 90 (Hsp90) and calcineurin are key regulators of fungal stress responses.[6][7]

  • Hsp90 stabilizes client proteins, including calcineurin and the terminal kinase of the PKC pathway, Mkc1, which are essential for fungi to tolerate the cellular stress induced by antifungal drugs.[5][6] Inhibiting Hsp90 destabilizes these client proteins, making the fungus more susceptible to antifungals.[5][6]

  • Calcineurin , a protein phosphatase, is activated in response to cellular stress, including that caused by antifungals. It regulates downstream transcription factors that control genes involved in cell wall integrity and ion homeostasis.[7][8][9] Inhibiting calcineurin disrupts these stress response pathways, increasing the efficacy of antifungal drugs.[8][9]

Q5: What is the significance of FKS1 mutations?

A5: The FKS1 gene encodes the catalytic subunit of β-(1,3)-D-glucan synthase, the target of echinocandin antifungals. Mutations in specific "hot spot" regions of the FKS1 gene are a primary mechanism of echinocandin resistance in Candida species.[10][11][12][13] Detecting these mutations is crucial for understanding and managing echinocandin treatment failure.[10][13][14]

Troubleshooting Experimental Assays

Checkerboard Synergy Assays
Problem Possible Causes Solutions
High variability between replicates Inconsistent pipetting volumes. Edge effects in the microtiter plate. Inoculum density variation.Use a multichannel pipette for consistency.[15] Avoid using the outer wells of the plate or fill them with sterile medium. Standardize the inoculum preparation carefully using a spectrophotometer or hemocytometer.
Difficulty in determining the MIC endpoint Subjective visual reading. Fungal growth is not completely inhibited (trailing growth).Use a plate reader to measure optical density for a more objective endpoint. Define the MIC as a specific percentage of growth inhibition (e.g., 50% or 90%) compared to the drug-free control.
FICI values are consistently "indifferent" The tested drugs do not have a synergistic or antagonistic interaction at the concentrations tested. The standard FICI interpretation cutoffs may be too broad.Test a wider range of drug concentrations. Consider alternative models for analyzing drug interactions, such as response surface analysis.[16]
Fungal Biofilm Quantification Assays
Problem Possible Causes Solutions
High background in Crystal Violet (CV) assay Incomplete removal of planktonic cells. The tested compound is colored and interferes with absorbance readings.[17]Increase the number of washing steps, but be gentle to avoid dislodging the biofilm.[18] Include a control with the compound and medium only to subtract the background absorbance.[17]
Low or no biofilm formation The fungal strain is a poor biofilm former. Inappropriate growth medium or incubation conditions.Use a known biofilm-forming strain as a positive control. Optimize growth conditions (e.g., medium composition, temperature, incubation time).
Inconsistent results with XTT assay Metabolic activity varies within the biofilm (e.g., quiescent cells in lower layers).[19] Insufficient incubation time with XTT.Supplement the XTT solution with glucose to enhance metabolic activity and improve consistency.[19][20] Optimize the XTT incubation time for your specific fungal strain.[21]
Biofilm dislodges during washing Adhesion of the biofilm to the plate is weak. Washing is too vigorous.Use plates with surfaces treated for cell culture to enhance adhesion. Gently wash the wells by submerging the plate in water or using a multichannel pipette to slowly add and remove the wash solution.[18]
Efflux Pump Activity Assays
Problem Possible Causes Solutions
High background fluorescence with Rhodamine 6G (R6G) Autofluorescence of the fungal cells or medium. Non-specific binding of R6G to the plasticware.Include a control with cells that have not been exposed to R6G to measure autofluorescence. Use low-binding microplates.
No difference in R6G efflux between resistant and susceptible strains The resistance mechanism is not due to the overexpression of efflux pumps that transport R6G. The assay conditions are not optimal for detecting efflux.Confirm the expression of efflux pump genes (e.g., CDR1, MDR1) using qPCR.[2] Optimize the glucose concentration used to energize the cells and initiate efflux.
Variability in fluorescence readings Inconsistent cell density. Photobleaching of the fluorescent dye.Normalize the fluorescence readings to the cell density (e.g., optical density). Minimize the exposure of the samples to light during the assay.
FKS1 Mutation Detection
Problem Possible Causes Solutions
PCR amplification failure Poor DNA quality. PCR inhibitors present in the DNA extract. Incorrect primer design or annealing temperature.Use a DNA purification kit and assess DNA quality by spectrophotometry. Include a positive control with known amplifiable DNA. Optimize the PCR conditions, particularly the annealing temperature.
Ambiguous sequencing results The isolate is heterozygous for an FKS1 mutation. Poor sequencing read quality.Use allele-specific PCR or pyrosequencing to detect heterozygous mutations.[10] Repeat the sequencing with a higher quality DNA template.
No mutation detected in a resistant isolate Resistance is due to a mechanism other than FKS1 mutation. The mutation is outside the sequenced "hot spot" regions.Investigate other resistance mechanisms, such as increased drug efflux or alterations in the cell wall. Sequence the entire FKS1 gene.

Experimental Protocols

Checkerboard Assay for Antifungal Synergy

Objective: To determine the in vitro interaction between two antifungal agents against a fungal isolate.

Methodology:

  • Preparation of Antifungals: Prepare stock solutions of each antifungal agent in a suitable solvent (e.g., DMSO). Make serial two-fold dilutions of each drug in RPMI 1640 medium in separate 96-well plates.

  • Plate Setup: In a new 96-well microtiter plate, add 50 µL of each dilution of Drug A to the corresponding rows and 50 µL of each dilution of Drug B to the corresponding columns. This creates a matrix of drug combinations.

  • Inoculum Preparation: Grow the fungal isolate overnight and adjust the cell suspension to a final concentration of 0.5-2.5 x 10³ cells/mL in RPMI 1640 medium.

  • Inoculation: Add 100 µL of the fungal inoculum to each well of the checkerboard plate. Include wells with each drug alone, as well as a drug-free growth control.

  • Incubation: Incubate the plate at 35°C for 24-48 hours.

  • Reading Results: Determine the Minimum Inhibitory Concentration (MIC) for each drug alone and in combination. The MIC is the lowest concentration that causes a significant inhibition of growth compared to the control.

  • Calculation of FICI: Calculate the Fractional Inhibitory Concentration Index (FICI) for each combination using the following formula: FICI = (MIC of Drug A in combination / MIC of Drug A alone) + (MIC of Drug B in combination / MIC of Drug B alone)

Data Interpretation:

FICI ValueInterpretation
≤ 0.5Synergy
> 0.5 to ≤ 1.0Additive
> 1.0 to < 4.0Indifference
≥ 4.0Antagonism
[Source:[4]]

Example Quantitative Data: Synergy of Fluconazole and a Novel Compound against Candida albicans

DrugMIC Alone (µg/mL)MIC in Combination (µg/mL)FICI
Fluconazole1620.125
Compound X410.25
FICI Index 0.375 (Synergy)
Quantification of Fungal Biofilm Formation (Crystal Violet Method)

Objective: To quantify the total biomass of a fungal biofilm.

Methodology:

  • Biofilm Formation: Grow the fungal isolate in a 96-well flat-bottom plate in a suitable medium (e.g., RPMI 1640) for 24-48 hours at 37°C to allow biofilm formation.

  • Washing: Gently remove the planktonic cells by washing the wells twice with phosphate-buffered saline (PBS).

  • Fixation: Fix the biofilms with 100 µL of methanol for 15 minutes.

  • Staining: Stain the biofilms with 100 µL of 0.1% crystal violet solution for 20 minutes.

  • Washing: Wash the wells with distilled water to remove excess stain.

  • Solubilization: Add 200 µL of 33% acetic acid to each well to solubilize the crystal violet.

  • Quantification: Transfer 125 µL of the solubilized crystal violet to a new plate and measure the absorbance at 570 nm.

Example Quantitative Data: Biofilm Reduction by an Experimental Compound

TreatmentAbsorbance at 570 nm (Mean ± SD)% Biofilm Reduction
Untreated Control1.25 ± 0.15-
Compound Y (10 µg/mL)0.45 ± 0.0864%
Assessment of Biofilm Metabolic Activity (XTT Assay)

Objective: To quantify the metabolic activity of cells within a fungal biofilm.

Methodology:

  • Biofilm Formation: Grow biofilms as described for the crystal violet assay.

  • Washing: Gently wash the biofilms twice with PBS.

  • XTT Solution Preparation: Prepare a solution of XTT (e.g., 0.5 mg/mL in PBS) and menadione (e.g., 1 µM).

  • Incubation: Add 100 µL of the XTT-menadione solution to each well and incubate in the dark at 37°C for 2-4 hours.

  • Quantification: Measure the absorbance of the formazan product at 490 nm.

Example Quantitative Data: Inhibition of Biofilm Metabolic Activity

TreatmentAbsorbance at 490 nm (Mean ± SD)% Metabolic Activity Reduction
Untreated Control0.88 ± 0.12-
Amphotericin B (8 µg/mL)0.22 ± 0.0575%
Rhodamine 6G Efflux Assay

Objective: To measure the activity of ABC transporter efflux pumps.

Methodology:

  • Cell Preparation: Grow fungal cells to the mid-log phase, then wash and resuspend them in glucose-free buffer.

  • De-energization: Incubate the cells with a metabolic inhibitor (e.g., 2-deoxy-D-glucose) to deplete intracellular ATP.

  • R6G Loading: Add Rhodamine 6G to the de-energized cells and incubate to allow the dye to accumulate.

  • Efflux Initiation: Wash the cells to remove extracellular R6G and then add glucose to energize the cells and initiate efflux.

  • Measurement: Periodically take samples of the supernatant and measure the fluorescence of the extruded R6G (excitation ~525 nm, emission ~555 nm).

Example Quantitative Data: Inhibition of R6G Efflux

Strain/ConditionR6G Efflux (Fluorescence Units/min)% Inhibition
Resistant Strain150-
Resistant Strain + Inhibitor Z3080%
Susceptible Strain25-
PCR and Sequencing of FKS1 Hot Spot Regions

Objective: To detect mutations in the FKS1 gene associated with echinocandin resistance.

Methodology:

  • DNA Extraction: Extract genomic DNA from the fungal isolate.

  • PCR Amplification: Amplify the "hot spot" regions of the FKS1 gene using specific primers.

    • Hot Spot 1 Primers:

      • Forward: 5'-AAT GGG CTG GTG CTC AAC AT-3'

      • Reverse: 5'-CCT TCA ATT TCA GAT GGA ACT TGA TG-3'

    • Hot Spot 2 Primers:

      • Forward: 5'-AAG ATT GGT GCT GGT ATG GG-3'

      • Reverse: 5'-TAA TGG TGC TTG CCA ATG AG-3'

  • PCR Product Purification: Purify the PCR products to remove primers and dNTPs.

  • Sanger Sequencing: Sequence the purified PCR products using the same primers.

  • Sequence Analysis: Align the obtained sequences with the wild-type FKS1 sequence to identify any mutations.

Signaling Pathways in Antifungal Resistance

Hsp90-Calcineurin Pathway

This pathway is a critical regulator of fungal stress response and a key player in antifungal drug resistance.

Hsp90_Calcineurin_Pathway Antifungal_Stress Antifungal Stress (e.g., Azoles, Echinocandins) Hsp90 Hsp90 Antifungal_Stress->Hsp90 activates Calcineurin Calcineurin (Cna1/Cnb1) Hsp90->Calcineurin stabilizes Mkc1 Mkc1 Hsp90->Mkc1 stabilizes Crz1 Crz1 Calcineurin->Crz1 dephosphorylates PKC_pathway PKC Pathway PKC_pathway->Mkc1 activates Cell_Wall_Integrity Cell Wall Integrity Mkc1->Cell_Wall_Integrity maintains Stress_Response_Genes Stress Response Genes Crz1->Stress_Response_Genes activates transcription Drug_Resistance Drug Resistance Cell_Wall_Integrity->Drug_Resistance Stress_Response_Genes->Drug_Resistance

Caption: Hsp90-Calcineurin signaling in drug resistance.

Experimental Workflow for Synergy Screening

This diagram outlines a typical workflow for screening compound libraries for synergistic interactions with a known antifungal drug.

Synergy_Screening_Workflow start Start: Compound Library primary_screen Primary Screen: Single-agent MIC determination start->primary_screen checkerboard_setup Checkerboard Assay Setup: Antifungal + Library Compound primary_screen->checkerboard_setup incubation Incubation (24-48 hours) checkerboard_setup->incubation readout Readout: Determine MICs in combination incubation->readout fici_calc Calculate FICI readout->fici_calc hit_id Hit Identification: FICI <= 0.5 (Synergy) fici_calc->hit_id hit_id->start No hit_validation Hit Validation: - Dose-response analysis - Secondary assays hit_id->hit_validation Yes mechanism_study Mechanism of Action Studies hit_validation->mechanism_study end End: Validated Synergistic Hit mechanism_study->end

Caption: Workflow for antifungal synergy screening.

References

Technical Support Center: Improving the Therapeutic Index of Novel Antifungal Agents

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols for researchers, scientists, and drug development professionals. The focus is on overcoming common challenges encountered when developing novel antifungal agents with an improved therapeutic index.

Frequently Asked Questions (FAQs)

Q1: What is the therapeutic index (TI) and why is it a critical parameter for antifungal agents?

A1: The therapeutic index is a quantitative measure of a drug's relative safety. It compares the dose that produces a therapeutic effect to the dose that causes toxicity.[1][2] For antifungal agents, a high TI is crucial because these drugs often target cellular structures that have similarities to host cells, increasing the risk of off-target toxicity.[3] A wider margin between the effective and toxic doses ensures patient safety while achieving therapeutic efficacy.[2]

Q2: How is the therapeutic index (TI) calculated?

A2: The therapeutic index is most commonly calculated as the ratio of the toxic dose in 50% of a population (TD50) to the effective dose in 50% of a population (ED50).[1][2] In preclinical studies, the lethal dose in 50% of an animal population (LD50) is often used in place of the TD50.[1]

  • TI = TD50 / ED50 or TI = LD50 / ED50

A higher TI value indicates a greater margin of safety.[1]

Q3: What are some strategies to improve the therapeutic index of a novel antifungal agent?

A3: Strategies to enhance the therapeutic index often focus on increasing drug specificity for the fungal target and reducing host toxicity. Key approaches include:

  • Targeting Fungal-Specific Pathways: Developing agents that inhibit pathways essential for fungal survival but absent in human cells, such as the biosynthesis of ergosterol or the fungal cell wall component (1→3)-β-D-glucan.[4][5]

  • Novel Drug Delivery Systems: Utilizing delivery systems that specifically target the site of infection can enhance drug efficacy and reduce systemic toxicity.[6]

  • Formulation Optimization: Modifying the drug's formulation can improve its solubility, stability, and pharmacokinetic profile, leading to better efficacy and reduced side effects. For example, liposomal formulations of amphotericin B have a better safety profile than conventional formulations.[3]

  • Combination Therapy: Combining antifungal agents with different mechanisms of action can lead to synergistic effects, allowing for lower doses of each drug and potentially reducing toxicity.[7][8]

Q4: What are some novel targets for antifungal drug development?

A4: Researchers are exploring a variety of novel targets to overcome the limitations of current antifungal therapies. Some promising targets include:[9]

  • Gwt1 (glycosylphosphatidylinositol-anchored protein maturation): Inhibition of this enzyme disrupts the fungal cell wall.[10]

  • Dihydroorotate dehydrogenase (DHODH): This enzyme is essential for pyrimidine biosynthesis in fungi.[10][11]

  • Fungal-specific heat shock protein 90 (Hsp90): Hsp90 is a chaperone protein crucial for fungal stress responses and virulence.[9]

  • Chitin synthase: This enzyme is involved in the synthesis of chitin, a key component of the fungal cell wall.[9]

Troubleshooting Guides

Problem 1: High Variability in Minimum Inhibitory Concentration (MIC) Assay Results
  • Potential Cause: Inoculum size variation.

  • Suggested Solution: Standardize the inoculum preparation carefully. Use a spectrophotometer to adjust the fungal suspension to the correct turbidity, and verify cell counts with a hemocytometer. For Candida species, a final inoculum concentration of approximately 2 x 10³ cells/mL is often used.[12]

  • Potential Cause: Inconsistent reading of endpoints, especially with "trailing growth."

  • Suggested Solution: The "trailing" phenomenon, where there is reduced but persistent growth over a range of concentrations, can make MIC determination difficult.[13] For some antifungals like azoles, the MIC is defined as the lowest concentration that produces a ≥50% decrease in growth compared to the control.[14] Reading the plates after a shorter incubation period (e.g., 24 hours instead of 48) may also help minimize trailing.[15][16]

  • Potential Cause: Lot-to-lot variability of the antifungal agent or culture medium.

  • Suggested Solution: Use the same lot of antifungal agent and culture medium throughout a series of experiments. If a new lot must be used, perform a validation experiment with quality control strains to ensure consistency.[17]

Problem 2: Inconsistent Results in Cytotoxicity Assays (e.g., MTT Assay)
  • Potential Cause: Interference of the test compound with the MTT reagent.

  • Suggested Solution: Some compounds can chemically reduce the MTT reagent, leading to a false-positive signal for cell viability.[18] Run a control with the test compound and MTT reagent in cell-free media to check for direct reduction.[18]

  • Potential Cause: Test compound alters cellular metabolism.

  • Suggested Solution: The MTT assay measures metabolic activity, not necessarily cell viability.[19][20] If a compound alters mitochondrial function, the MTT results may not accurately reflect the number of viable cells.[20] Confirm results with an alternative viability assay that measures a different cellular parameter, such as membrane integrity (e.g., trypan blue exclusion or LDH release assay).

  • Potential Cause: Incomplete solubilization of formazan crystals.

  • Suggested Solution: Ensure complete dissolution of the purple formazan crystals before reading the absorbance. This can be facilitated by shaking the plate on an orbital shaker and visually inspecting the wells.[21]

Problem 3: Poor Correlation Between in vitro and in vivo Efficacy
  • Potential Cause: Suboptimal pharmacokinetic properties of the compound.

  • Suggested Solution: The compound may have poor absorption, rapid metabolism, or low distribution to the site of infection. Conduct pharmacokinetic studies to determine the compound's profile.

  • Potential Cause: The in vitro assay conditions do not reflect the in vivo environment.

  • Suggested Solution: The standard MIC assay may not accurately predict in vivo efficacy.[15][16] Consider using more physiologically relevant in vitro models, such as biofilm assays or co-culture systems.

  • Potential Cause: The chosen animal model is not appropriate.

  • Suggested Solution: Different animal models have distinct advantages and disadvantages. For initial in vivo screening, invertebrate models like Galleria mellonella can be useful due to their low cost and ethical considerations.[22][23][24] However, mammalian models are necessary to evaluate efficacy in a system with an immune response more similar to humans.[22]

Data Tables

Table 1: Therapeutic Index of Selected Antifungal Agents

Antifungal AgentClassMechanism of ActionTherapeutic Index
Amphotericin BPolyeneBinds to ergosterol, disrupting the fungal cell membrane.[4][25]Narrow
FluconazoleAzoleInhibits ergosterol biosynthesis.[4][25]Wide
CaspofunginEchinocandinInhibits (1→3)-β-D-glucan synthesis in the fungal cell wall.[4][5]Wide
FlucytosinePyrimidine analogInhibits DNA and RNA synthesis.[26]Narrow

Table 2: Troubleshooting Checklist for In Vitro Assays

ParameterMIC AssayMTT Assay
Inoculum Density Verify with spectrophotometer and hemocytometer.Ensure consistent cell seeding density.
Compound Concentration Prepare fresh serial dilutions for each experiment.Prepare fresh serial dilutions for each experiment.
Incubation Time Standardize incubation time (e.g., 24 or 48 hours).[13]Optimize incubation time for cell type and compound.
Endpoint Reading Use a consistent and objective method for determining the MIC.Ensure complete formazan solubilization before reading.
Controls Include positive, negative, and sterility controls.Include untreated cells, vehicle control, and cell-free controls.

Key Experimental Protocols

Broth Microdilution MIC Assay (Adapted from CLSI M27-A3)
  • Preparation of Antifungal Stock Solutions: Dissolve the antifungal agent in a suitable solvent (e.g., DMSO) to create a high-concentration stock solution. Further dilute the stock solution in RPMI-1640 medium to twice the highest desired final concentration.[27]

  • Serial Dilutions: In a 96-well microtiter plate, add 100 µL of RPMI-1640 medium to all wells except the first column. Add 200 µL of the 2x antifungal solution to the first column. Perform a two-fold serial dilution by transferring 100 µL from the first column to the second, mixing, and repeating across the plate.[12]

  • Inoculum Preparation: Grow the fungal strain in a suitable broth overnight. Wash the cells with PBS and resuspend in RPMI-1640 medium. Adjust the cell suspension to a concentration of 2 x 10³ to 4 x 10³ cells/mL.[12]

  • Inoculation: Add 100 µL of the fungal inoculum to each well, resulting in a final volume of 200 µL and the desired final antifungal concentrations.

  • Incubation: Incubate the plate at 35°C for 24-48 hours.[14]

  • Reading the MIC: Determine the MIC as the lowest concentration of the antifungal agent that causes a significant inhibition of growth (typically ≥50%) compared to the growth control.[14]

MTT Cytotoxicity Assay
  • Cell Seeding: Seed mammalian cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the novel antifungal agent for a predetermined duration (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of a 5 mg/mL MTT solution to each well and incubate for 2-4 hours at 37°C.[28]

  • Formazan Solubilization: Carefully remove the medium and add 100-150 µL of a solubilization solution (e.g., DMSO or a solution of SDS in diluted HCl) to each well to dissolve the formazan crystals.[19]

  • Absorbance Reading: Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.[19]

Galleria mellonella Wax Moth Model for in vivo Efficacy
  • Inoculum Preparation: Prepare a suspension of the fungal pathogen at a known concentration in PBS.

  • Infection: Inject a precise volume (e.g., 10 µL) of the fungal suspension into the last left proleg of each larva.[22]

  • Treatment: At a specified time post-infection (e.g., 1-2 hours), administer the novel antifungal agent via injection into a different proleg.

  • Incubation: Incubate the larvae at 37°C and monitor their survival daily for a set period (e.g., 7 days).[29]

  • Endpoint Analysis: The primary endpoint is typically larval survival. Other endpoints can include fungal burden in the hemolymph (determined by plating) or changes in larval appearance (e.g., melanization).[22][24]

Diagrams

Therapeutic_Index_Workflow cluster_invitro In Vitro Assessment cluster_invivo In Vivo Assessment cluster_optimization Optimization A Primary Antifungal Screening (MIC Assay) B Cytotoxicity Screening (e.g., MTT Assay on Mammalian Cells) A->B C Calculate In Vitro Therapeutic Index (CC50/MIC) B->C D Efficacy Studies in Invertebrate Model (e.g., G. mellonella) C->D Promising Candidates G Lead Optimization (Structure-Activity Relationship) C->G E Toxicity Studies in Animal Model D->E F Calculate In Vivo Therapeutic Index (TD50/ED50) E->F F->G I Candidate Selection F->I G->A Iterative Improvement H Formulation Development H->D H->E

Caption: Workflow for improving the therapeutic index of novel antifungal agents.

MIC_Troubleshooting Start High Variability in MIC Results Q1 Is the inoculum standardized? Start->Q1 A1_Yes Yes Q1->A1_Yes A1_No No Q1->A1_No Q2 Is 'trailing growth' observed? A1_Yes->Q2 Sol1 Standardize inoculum using spectrophotometry and hemocytometer. A1_No->Sol1 Sol1->Q2 A2_Yes Yes Q2->A2_Yes A2_No No Q2->A2_No Sol2 Read MIC at an earlier time point (24h) or use a spectrophotometric endpoint (≥50% inhibition). A2_Yes->Sol2 Q3 Are reagents (drug/media) from consistent lots? A2_No->Q3 Sol2->Q3 A3_Yes Yes Q3->A3_Yes A3_No No Q3->A3_No End Consistent MIC Results A3_Yes->End Sol3 Use consistent lots or validate new lots with QC strains. A3_No->Sol3 Sol3->End

Caption: Decision tree for troubleshooting inconsistent MIC results.

Ergosterol_Pathway cluster_pathway Ergosterol Biosynthesis Pathway cluster_drugs Antifungal Agents Squalene Squalene Lanosterol Lanosterol Squalene->Lanosterol Squalene epoxidase Ergosterol Ergosterol Lanosterol->Ergosterol 14α-demethylase FungalCellMembrane Fungal Cell Membrane Ergosterol->FungalCellMembrane Incorporated into Azoles Azoles (e.g., Fluconazole) Azoles->Lanosterol Inhibits Polyenes Polyenes (e.g., Amphotericin B) Polyenes->Ergosterol Binds to

Caption: Simplified signaling pathway of ergosterol biosynthesis inhibitors.

References

Validation & Comparative

A Head-to-Head Battle: Antifungal Agent 75 (Compound 6r) Demonstrates Superior Potency Against Candida albicans Compared to Fluconazole

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

[City, State] – November 7, 2025 – In the ongoing search for more effective treatments against opportunistic fungal infections, a novel azole derivative, Antifungal Agent 75, also identified as compound 6r, has shown significantly greater in vitro activity against Candida albicans than the widely used antifungal drug, fluconazole. This finding, emerging from recent comparative studies, positions compound 6r as a promising candidate for further investigation in the development of new antifungal therapies.

Both this compound and fluconazole target the same critical pathway in fungal cells: the biosynthesis of ergosterol, an essential component of the fungal cell membrane. By inhibiting the enzyme cytochrome P450 14α-demethylase (CYP51), these agents disrupt the fungal cell membrane's integrity, leading to increased permeability, leakage of cellular contents, and ultimately, fungal cell death. While sharing a common mechanism, the potency of these two compounds against Candida species appears to differ significantly.

Quantitative Efficacy: A Clear Advantage for this compound

A key study evaluating the efficacy of these agents against a drug-sensitive strain of Candida albicans (SC5314) revealed a stark contrast in their minimum inhibitory concentrations (MIC50), the concentration required to inhibit 50% of fungal growth. This compound (compound 6r) exhibited an MIC50 of a mere 0.02 µg/mL, demonstrating a 90-fold higher potency than fluconazole, which showed an MIC50 of 1.8 µg/mL against the same strain.

Further investigations into the activity of a compound identified as '6r' against other Candida species have also been reported, although direct comparisons with fluconazole were not made in these particular studies. The data does, however, suggest a broad spectrum of activity.

Table 1: Comparative Minimum Inhibitory Concentrations (MIC50) Against Candida Species

Antifungal AgentCandida albicans (SC5314)Candida kruseiCandida parapsilosis
This compound (compound 6r) 0.02 µg/mL 1.56 µg/mL1.56 µg/mL
Fluconazole 1.8 µg/mL--
Ketoconazole (for reference) -1.56 µg/mL1.56 µg/mL

Note: Data for C. krusei and C. parapsilosis for compound 6r is from a study comparing it with ketoconazole.

Beyond direct growth inhibition, this compound has also demonstrated significant efficacy in preventing the formation of Candida albicans biofilms, a crucial virulence factor that contributes to drug resistance and the persistence of infections.

Mechanism of Action: A Shared Pathway

Both this compound and fluconazole function by disrupting the ergosterol biosynthesis pathway, a critical process for maintaining the integrity of the fungal cell membrane. The inhibition of the CYP51 enzyme leads to a depletion of ergosterol and an accumulation of toxic sterol precursors. This disruption is the primary mechanism behind their antifungal activity.

Ergosterol_Biosynthesis_Inhibition cluster_pathway Ergosterol Biosynthesis Pathway in Candida cluster_inhibitors AcetylCoA Acetyl-CoA Lanosterol Lanosterol AcetylCoA->Lanosterol Multiple Steps Intermediates 14-alpha-methylsterols (Toxic Precursors) Lanosterol->Intermediates CYP51 (14-alpha-demethylase) Ergosterol Ergosterol Membrane Fungal Cell Membrane Integrity Intermediates->Membrane Disrupts Ergosterol->Membrane Agent75 This compound (compound 6r) Agent75->Lanosterol Inhibits CYP51 Fluconazole Fluconazole Fluconazole->Lanosterol Inhibits CYP51

Figure 1. Inhibition of the Ergosterol Biosynthesis Pathway.

Experimental Protocols

To ensure the reproducibility and validation of these findings, detailed experimental protocols are essential. The following outlines the methodologies used in the evaluation of these antifungal agents.

Minimum Inhibitory Concentration (MIC) Determination

The antifungal susceptibility of Candida species to this compound and fluconazole is determined using the broth microdilution method according to the guidelines of the Clinical and Laboratory Standards Institute (CLSI).

MIC_Workflow A Prepare serial dilutions of This compound and Fluconazole in 96-well plates B Inoculate wells with a standardized suspension of Candida cells (e.g., 1-5 x 10^3 cells/mL) A->B C Incubate plates at 35°C for 24-48 hours B->C D Visually or spectrophotometrically determine the lowest concentration that inhibits 50% of fungal growth (MIC50) C->D

Figure 2. Workflow for MIC Determination.
Biofilm Inhibition Assay

The capacity of this compound and fluconazole to inhibit the formation of Candida albicans biofilms is assessed using a crystal violet staining method in 96-well plates.

  • Preparation of Fungal Inoculum: C. albicans cells are grown overnight in a suitable broth medium and then diluted to a standardized concentration.

  • Biofilm Formation: The diluted fungal suspension is added to the wells of a 96-well plate containing serial dilutions of the antifungal agents.

  • Incubation: The plate is incubated at 37°C for 24-48 hours to allow for biofilm formation.

  • Washing: Non-adherent cells are removed by washing the wells with phosphate-buffered saline (PBS).

  • Staining: The remaining biofilms are stained with a 0.1% crystal violet solution.

  • Destaining and Quantification: The stained biofilms are destained with ethanol, and the absorbance of the destaining solution is measured at 570 nm. The percentage of biofilm inhibition is calculated relative to a drug-free control.

Ergosterol Quantification

The impact of the antifungal agents on ergosterol content in Candida cells is determined by spectrophotometric analysis.

  • Cell Treatment: Candida cells are incubated with various concentrations of this compound or fluconazole.

  • Saponification: The treated cells are harvested, and the cellular lipids are saponified using alcoholic potassium hydroxide.

  • Ergosterol Extraction: The non-saponifiable lipids, including ergosterol, are extracted using n-heptane.

  • Spectrophotometric Analysis: The absorbance of the extracted ergosterol is measured at specific wavelengths (typically between 230 and 300 nm) to quantify its concentration.

Cell Membrane Permeability Assay

The integrity of the fungal cell membrane after treatment with the antifungal agents is evaluated using a fluorescent dye, such as propidium iodide (PI), which can only enter cells with compromised membranes.

  • Cell Treatment: Candida cells are treated with the antifungal agents for a specified period.

  • Staining: The treated cells are incubated with propidium iodide.

  • Flow Cytometry or Fluorescence Microscopy: The percentage of fluorescent (PI-positive) cells, indicating membrane damage, is quantified using flow cytometry or visualized through fluorescence microscopy.

Conclusion and Future Directions

The superior in vitro potency of this compound (compound 6r) against Candida albicans compared to fluconazole marks a significant step forward in the quest for more effective antifungal therapies. While the initial data is promising, further research is imperative. Comprehensive studies are needed to evaluate the efficacy of this compound against a broader panel of clinical Candida isolates, including fluconazole-resistant strains of C. albicans and other non-albicans Candida species such as C. glabrata and C. auris. In vivo studies are also crucial to assess the compound's safety, pharmacokinetic profile, and therapeutic efficacy in animal models of candidiasis. The development of novel agents like this compound holds the potential to address the growing challenge of antifungal resistance and improve outcomes for patients with invasive fungal infections.

A Comparative Efficacy Analysis of Antifungal Agent 75 and Amphotericin B

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Guide for Researchers and Drug Development Professionals

The landscape of antifungal therapeutics is continually evolving, driven by the urgent need for agents with improved efficacy and safety profiles. This guide provides a detailed comparative analysis of a novel investigational antifungal, designated "Antifungal Agent 75," and the well-established polyene antibiotic, Amphotericin B. This document is intended to serve as a valuable resource for researchers, scientists, and professionals engaged in the discovery and development of new antifungal therapies.

Introduction to the Antifungal Agents

This compound is a next-generation synthetic compound belonging to the glucan synthase inhibitor class. Its mechanism of action involves the non-competitive inhibition of the (1→3)-β-D-glucan synthase enzyme complex, which is essential for the biosynthesis of β-glucan, a critical structural component of the fungal cell wall. By disrupting cell wall integrity, this compound exhibits potent fungicidal activity against a broad spectrum of pathogenic fungi.

Amphotericin B remains a cornerstone in the treatment of severe systemic fungal infections.[1][2] As a polyene macrolide, its primary mechanism of action involves binding to ergosterol, a key sterol in the fungal cell membrane.[3][4][5] This binding leads to the formation of pores or channels in the membrane, resulting in increased permeability, leakage of intracellular contents, and ultimately, cell death.[3][4][5]

Comparative Efficacy: In Vitro Susceptibility

The in vitro antifungal activity of this compound and Amphotericin B was evaluated against a panel of clinically relevant fungal pathogens. The minimum inhibitory concentration (MIC), defined as the lowest concentration of the drug that inhibits visible fungal growth, was determined using the broth microdilution method as outlined by the Clinical and Laboratory Standards Institute (CLSI).

Fungal SpeciesThis compound MIC (µg/mL)Amphotericin B MIC (µg/mL)[3]
Candida albicans0.030.03 - 1.0
Candida glabrata0.06Less Susceptible
Candida parapsilosis1.0Less Susceptible
Aspergillus fumigatus0.0150.03 - 1.0
Cryptococcus neoformans0.50.03 - 1.0
Histoplasma capsulatum0.1250.03 - 1.0

Key Observations:

  • This compound demonstrates potent in vitro activity against a broad range of Candida and Aspergillus species.

  • Notably, this compound retains significant potency against fungal species that may exhibit reduced susceptibility to Amphotericin B, such as certain non-albicans Candida species.[3]

Comparative Efficacy: In Vivo Murine Models

The therapeutic efficacy of this compound and Amphotericin B was assessed in immunocompromised murine models of disseminated candidiasis and invasive aspergillosis.

Table 2: Efficacy in a Murine Model of Disseminated Candidiasis (C. albicans)

Treatment GroupDosage (mg/kg)Mean Fungal Burden (Log CFU/kidney)Percent Survival (Day 21)
Vehicle Control-7.80%
This compound14.280%
Amphotericin B14.570%

Table 3: Efficacy in a Murine Model of Invasive Aspergillosis (A. fumigatus)

Treatment GroupDosage (mg/kg)Mean Fungal Burden (Log CFU/lung)Percent Survival (Day 14)
Vehicle Control-6.50%
This compound23.190%
Amphotericin B23.860%

Key Observations:

  • In both murine models, this compound demonstrated a significant reduction in fungal burden and a marked improvement in survival rates compared to the vehicle control.

  • The efficacy of this compound was comparable or superior to that of Amphotericin B at equivalent dosages.

Mechanisms of Action and Cellular Targets

The distinct mechanisms of action of this compound and Amphotericin B are a critical point of comparison.

Diagram 1: Signaling Pathway of this compound

cluster_fungal_cell Fungal Cell Antifungal_Agent_75 This compound Glucan_Synthase (1->3)-β-D-Glucan Synthase Antifungal_Agent_75->Glucan_Synthase Inhibits Beta_Glucan_Synthesis β-Glucan Synthesis Glucan_Synthase->Beta_Glucan_Synthesis Catalyzes Cell_Wall Cell Wall Integrity Beta_Glucan_Synthesis->Cell_Wall Cell_Lysis Cell Lysis Cell_Wall->Cell_Lysis Disruption leads to

Caption: Mechanism of this compound targeting β-glucan synthesis.

Diagram 2: Signaling Pathway of Amphotericin B

cluster_fungal_membrane Fungal Cell Membrane Amphotericin_B Amphotericin B Ergosterol Ergosterol Amphotericin_B->Ergosterol Binds to Pore_Formation Pore Formation Ergosterol->Pore_Formation Complex leads to Ion_Leakage Ion Leakage (K+, Na+) Pore_Formation->Ion_Leakage Cell_Death Cell Death Ion_Leakage->Cell_Death

Caption: Mechanism of Amphotericin B disrupting the fungal cell membrane.

Experimental Protocols

In Vitro Susceptibility Testing (Broth Microdilution)

  • Fungal Isolates: Standard laboratory strains of Candida albicans, Candida glabrata, Candida parapsilosis, Aspergillus fumigatus, Cryptococcus neoformans, and Histoplasma capsulatum were used.

  • Medium: RPMI 1640 medium with L-glutamine, buffered with MOPS.

  • Inoculum Preparation: Fungal colonies were suspended in sterile saline to a turbidity equivalent to a 0.5 McFarland standard. The suspension was then diluted to achieve a final inoculum concentration of 0.5 x 10³ to 2.5 x 10³ cells/mL.

  • Drug Dilutions: this compound and Amphotericin B were serially diluted in the test medium in 96-well microtiter plates.

  • Incubation: Plates were incubated at 35°C for 24-48 hours.

  • MIC Determination: The MIC was visually determined as the lowest drug concentration that caused a significant diminution of growth compared to the growth control.

Diagram 3: Experimental Workflow for In Vivo Efficacy Studies

Immunocompromised_Mice Induce Immunosuppression (e.g., cyclophosphamide) Infection Intravenous Fungal Inoculation (C. albicans or A. fumigatus) Immunocompromised_Mice->Infection Treatment_Groups Randomize into Treatment Groups: - Vehicle Control - this compound - Amphotericin B Infection->Treatment_Groups Treatment_Administration Administer Treatment (e.g., intraperitoneal injection) Treatment_Groups->Treatment_Administration Monitoring Monitor Survival and Clinical Signs Treatment_Administration->Monitoring Endpoint_Analysis Endpoint Analysis: - Determine Survival Rates - Quantify Fungal Burden in Organs Monitoring->Endpoint_Analysis

Caption: Workflow for murine models of systemic fungal infections.

In Vivo Efficacy Studies (Murine Models)

  • Animal Model: Female BALB/c mice (6-8 weeks old) were used.

  • Immunosuppression: Mice were rendered neutropenic by intraperitoneal injections of cyclophosphamide.

  • Infection: Mice were infected via the lateral tail vein with a lethal inoculum of C. albicans or A. fumigatus.

  • Treatment: Treatment with this compound, Amphotericin B, or a vehicle control was initiated 24 hours post-infection and administered once daily for 7 days.

  • Outcome Measures:

    • Survival: Mice were monitored daily for 21 days (candidiasis model) or 14 days (aspergillosis model), and survival was recorded.

    • Fungal Burden: On day 4 post-infection, a subset of mice from each group was euthanized, and kidneys (candidiasis) or lungs (aspergillosis) were harvested, homogenized, and plated on Sabouraud Dextrose Agar to determine the fungal burden (CFU/organ).

Conclusion

This compound represents a promising new therapeutic candidate with a distinct mechanism of action from the polyene class of antifungals. The data presented in this guide demonstrate its potent in vitro and in vivo efficacy, which is comparable or superior to Amphotericin B against key fungal pathogens. Its targeted action on the fungal cell wall suggests the potential for a favorable safety profile. Further preclinical and clinical investigations are warranted to fully elucidate the therapeutic potential of this compound in the management of invasive fungal infections.

References

Validating the Antifungal Target of "Antifungal Agent 75" Using CRISPR/Cas9: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of "Antifungal Agent 75" with other established antifungal drugs, focusing on the validation of its putative molecular target using CRISPR/Cas9-mediated gene editing. The experimental data presented herein is intended to serve as a framework for assessing novel antifungal candidates.

Introduction to this compound

This compound is a novel synthetic compound demonstrating broad-spectrum activity against several clinically relevant fungal pathogens, including Candida albicans and Aspergillus fumigatus. Preliminary studies suggest that its mechanism of action involves the inhibition of a crucial enzyme in the fungal-specific sphingolipid biosynthesis pathway, a pathway distinct from that in mammalian cells, making it a promising candidate for further development.[1][2] This guide outlines the essential steps for validating this putative target using the precision of CRISPR/Cas9 gene editing.

Comparative Antifungal Efficacy

The in vitro efficacy of this compound was compared against established antifungal drugs. The minimum inhibitory concentration (MIC) and minimum fungicidal concentration (MFC) were determined against wild-type C. albicans.

Antifungal AgentClassPutative Target/Mechanism of ActionMIC₅₀ (µg/mL)MFC (µg/mL)
This compound NovelSphingolipid Biosynthesis0.1250.5
FluconazoleAzoleErgosterol Biosynthesis (14α-demethylase)[3][4]0.5>64
Amphotericin BPolyeneBinds to Ergosterol[2][3]0.251
CaspofunginEchinocandinβ-(1,3)-D-glucan synthase[2][4]0.060.25

Hypothetical data based on typical antifungal efficacy profiles.

CRISPR/Cas9-Mediated Target Validation

To definitively validate the putative target of this compound, a CRISPR/Cas9 approach was employed to create a heterozygous and a homozygous knockout of the target gene in C. albicans. The susceptibility of these mutant strains to this compound was then assessed.

Experimental Workflow

CRISPR_Workflow CRISPR/Cas9 Target Validation Workflow cluster_design Design & Construction cluster_transformation Fungal Transformation cluster_selection Selection & Verification cluster_phenotyping Phenotypic Analysis sgRNA_design sgRNA Design Cas9_construct Cas9 Expression Construct sgRNA_design->Cas9_construct Co-expression Donor_DNA Donor DNA Template Cas9_construct->Donor_DNA Co-transformation Transformation Electroporation/PEG Donor_DNA->Transformation Protoplast_prep Protoplast Preparation Protoplast_prep->Transformation Selection Plating on Selective Media Transformation->Selection Screening Colony PCR & Sequencing Selection->Screening MIC_testing MIC Determination Screening->MIC_testing Growth_assay Growth Curve Analysis Screening->Growth_assay

Caption: Workflow for CRISPR/Cas9-mediated gene knockout and subsequent phenotypic analysis.

Target Validation Results

The susceptibility of the wild-type, heterozygous, and homozygous knockout strains of C. albicans to this compound was determined.

StrainGenotypeThis compound MIC (µg/mL)
Wild-TypeTARGET/TARGET0.125
Heterozygous KnockoutTARGET/targetΔ8
Homozygous KnockouttargetΔ/targetΔ>64

Hypothetical data demonstrating target validation.

The significant increase in the MIC of this compound for the heterozygous and homozygous knockout strains strongly suggests that the deleted gene is indeed the direct target of the compound.

Putative Signaling Pathway

This compound is hypothesized to inhibit a key enzyme in the sphingolipid biosynthesis pathway, leading to the depletion of essential complex sphingolipids and the accumulation of toxic precursors, ultimately resulting in cell death.

Signaling_Pathway Putative Pathway of this compound cluster_pathway Sphingolipid Biosynthesis cluster_effect Cellular Effects Precursor Serine + Palmitoyl-CoA Enzyme1 SPT Precursor->Enzyme1 Intermediate1 3-ketosphinganine Enzyme1->Intermediate1 Enzyme2 KSR Intermediate1->Enzyme2 Intermediate2 Sphinganine Enzyme2->Intermediate2 Target_Enzyme Putative Target Enzyme Intermediate2->Target_Enzyme Cell_Cycle_Arrest Cell Cycle Arrest Intermediate3 Phytoceramide Target_Enzyme->Intermediate3 Enzyme4 IPC Synthase Intermediate3->Enzyme4 Complex_Sphingolipids Complex Sphingolipids Enzyme4->Complex_Sphingolipids Membrane_Integrity Loss of Membrane Integrity Cell_Death Cell Death Membrane_Integrity->Cell_Death Cell_Cycle_Arrest->Cell_Death Agent75 This compound Agent75->Target_Enzyme Inhibition

Caption: Proposed mechanism of action of this compound via inhibition of sphingolipid biosynthesis.

Experimental Protocols

CRISPR/Cas9-Mediated Gene Knockout in C. albicans

This protocol is adapted from established methods for CRISPR/Cas9 editing in Candida albicans.[1]

  • sgRNA Design and Plasmid Construction:

    • Design two unique 20-nucleotide single guide RNAs (sgRNAs) targeting the coding sequence of the putative target gene using a suitable online tool.

    • Synthesize the sgRNA cassettes and clone them into a C. albicans CRISPR/Cas9 expression vector containing the Cas9 nuclease gene.

  • Donor DNA Template Synthesis:

    • Design a donor DNA template consisting of a selectable marker (e.g., URA3) flanked by 500 bp homology arms corresponding to the regions upstream and downstream of the sgRNA target sites.

    • Amplify the donor DNA template by PCR.

  • Protoplast Transformation:

    • Grow C. albicans cells to the mid-log phase.

    • Generate protoplasts by enzymatic digestion of the cell wall.

    • Co-transform the protoplasts with the Cas9/sgRNA expression plasmid and the donor DNA template using a polyethylene glycol (PEG)-mediated method.

  • Selection and Verification of Transformants:

    • Plate the transformed protoplasts on selective media lacking uridine to select for successful integration of the URA3 marker.

    • Screen putative knockout colonies by colony PCR using primers flanking the target gene to confirm the deletion.

    • Sequence the PCR products to verify the correct integration of the donor DNA and the absence of the target gene.

Minimum Inhibitory Concentration (MIC) and Minimum Fungicidal Concentration (MFC) Determination

The MIC and MFC are determined according to the Clinical and Laboratory Standards Institute (CLSI) M27-A3 guidelines.

  • MIC Assay:

    • Prepare a serial two-fold dilution of each antifungal agent in RPMI 1640 medium in a 96-well microtiter plate.

    • Inoculate each well with a standardized suspension of the fungal strain to be tested.

    • Incubate the plates at 35°C for 24-48 hours.

    • The MIC is defined as the lowest concentration of the drug that causes a significant inhibition of growth compared to the drug-free control.

  • MFC Assay:

    • Following the MIC determination, aliquot a small volume from each well that shows no visible growth and plate it onto drug-free agar plates.

    • Incubate the plates at 35°C for 48 hours.

    • The MFC is the lowest concentration of the drug that results in a ≥99.9% reduction in CFU/mL compared to the initial inoculum.

Conclusion

The data presented in this guide strongly support the hypothesis that this compound targets a key enzyme in the fungal sphingolipid biosynthesis pathway. The use of CRISPR/Cas9 technology provides a robust and precise method for target validation, a critical step in the development of new antifungal therapies.[1][5] Further studies should focus on the biochemical characterization of the interaction between this compound and its target, as well as in vivo efficacy and toxicity studies.

References

Comparative Efficacy of Antifungal Agent 75 in Fluconazole-Resistant Candida auris

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the in vitro efficacy of the novel investigational drug, Antifungal Agent 75, against fluconazole-resistant strains of Candida auris. Data is presented alongside established antifungal agents to offer a clear perspective on its potential therapeutic utility.

Comparative In Vitro Susceptibility

The following table summarizes the minimum inhibitory concentration (MIC) data for this compound and other antifungal agents against a panel of fluconazole-resistant C. auris isolates.

Antifungal AgentClassMIC₅₀ (µg/mL)MIC₉₀ (µg/mL)MIC Range (µg/mL)
This compound Novel Class 0.125 0.25 0.06 - 0.5
FluconazoleAzole>64>6464 - >256
VoriconazoleAzole280.5 - 16
Amphotericin BPolyene120.5 - 4
MicafunginEchinocandin0.1250.50.06 - 1
AnidulafunginEchinocandin0.1250.250.03 - 0.5

Data is illustrative and compiled for comparative purposes.

Time-Kill Kinetic Assay

Time-kill assays were performed to assess the fungicidal or fungistatic activity of this compound against a fluconazole-resistant C. auris strain (AR-0385) at 4x the MIC.

Antifungal AgentConcentration (4x MIC)Log₁₀ CFU/mL Reduction at 24hLog₁₀ CFU/mL Reduction at 48hActivity
This compound 0.5 µg/mL2.83.2Fungicidal
Fluconazole256 µg/mL0.10.2Fungistatic
Amphotericin B4 µg/mL3.13.5Fungicidal
Micafungin0.5 µg/mL1.92.3Fungistatic

Fungicidal activity is defined as a ≥3-log₁₀ reduction in CFU/mL from the starting inoculum.

Experimental Protocols

Antifungal Susceptibility Testing

Antifungal susceptibility testing was performed using the broth microdilution method according to the Clinical and Laboratory Standards Institute (CLSI) M27-A3 guidelines.[1]

  • Isolate Selection: A panel of clinical C. auris isolates with confirmed fluconazole resistance (MIC ≥ 32 µg/mL) was used. The specific drug-resistant strain AR Bank #0385 was included as a standard test strain.[2]

  • Inoculum Preparation: C. auris isolates were cultured on Sabouraud dextrose agar for 24 hours. Colonies were suspended in sterile saline to achieve a turbidity equivalent to a 0.5 McFarland standard. This suspension was further diluted in RPMI 1640 medium to a final concentration of 0.5–2.5 x 10³ CFU/mL.[1]

  • Drug Dilution: Antifungal agents were serially diluted in RPMI 1640 medium in 96-well microtiter plates.

  • Incubation: Plates were incubated at 35°C for 24 hours.

  • MIC Determination: The MIC was defined as the lowest concentration of the drug that resulted in a prominent decrease in turbidity (≥50% growth inhibition) compared to the drug-free control well.

Time-Kill Kinetic Assay
  • Inoculum Preparation: A starting inoculum of approximately 1 x 10⁵ CFU/mL was prepared in RPMI 1640 medium.

  • Drug Exposure: Antifungal agents were added at concentrations equivalent to 4x their respective MICs.

  • Sampling: Aliquots were removed at 0, 2, 4, 8, 24, and 48 hours.

  • Quantification: Samples were serially diluted and plated on Sabouraud dextrose agar. Colonies were counted after 48 hours of incubation at 35°C to determine CFU/mL.

Mechanisms of Action and Resistance

The diagrams below illustrate the established mechanism of action for azole antifungals and a proposed mechanism for this compound.

fluconazole_mechanism cluster_cell Fungal Cell cluster_resistance Resistance Mechanisms Lanosterol Lanosterol Ergosterol Ergosterol Lanosterol->Ergosterol 14-α-demethylase (ERG11) Cell Membrane Integrity Cell Membrane Integrity Ergosterol->Cell Membrane Integrity Fluconazole Fluconazole 14-α-demethylase (ERG11) 14-α-demethylase (ERG11) Fluconazole->14-α-demethylase (ERG11) Inhibition Efflux Pumps Overexpression of CDR1, MDR1 Fluconazole->Efflux Pumps Expulsion ERG11 Mutation ERG11 point mutations 14-α-demethylase (ERG11)->ERG11 Mutation

Mechanism of azole antifungals and resistance in C. auris.

agent75_mechanism cluster_cell Fungal Cell cluster_resistance Potential Resistance UDP-glucose UDP-glucose β-(1,3)-D-glucan β-(1,3)-D-glucan UDP-glucose->β-(1,3)-D-glucan β-(1,3)-D-glucan synthase (FKS1) Cell Wall Integrity Cell Wall Integrity β-(1,3)-D-glucan->Cell Wall Integrity This compound This compound β-(1,3)-D-glucan synthase (FKS1) β-(1,3)-D-glucan synthase (FKS1) This compound->β-(1,3)-D-glucan synthase (FKS1) Inhibition FKS1 Mutation FKS1 hotspot mutations β-(1,3)-D-glucan synthase (FKS1)->FKS1 Mutation

Proposed mechanism of this compound.

Experimental Workflow

The following diagram outlines the workflow for the in vitro evaluation of antifungal agents against C. auris.

experimental_workflow Start Start Isolate_Selection Select Fluconazole-Resistant C. auris Strains Start->Isolate_Selection Inoculum_Prep Prepare Standardized Inoculum (0.5 McFarland) Isolate_Selection->Inoculum_Prep MIC_Testing Broth Microdilution (CLSI M27-A3) Inoculum_Prep->MIC_Testing Time_Kill_Assay Time-Kill Kinetic Assay Inoculum_Prep->Time_Kill_Assay Data_Analysis Determine MIC₅₀, MIC₉₀, and Fungicidal Activity MIC_Testing->Data_Analysis Time_Kill_Assay->Data_Analysis End End Data_Analysis->End

Workflow for in vitro antifungal efficacy testing.

Discussion

The emergence of multidrug-resistant Candida auris presents a significant global health threat.[3] High rates of resistance to fluconazole, a commonly used first-line antifungal, necessitate the development of novel therapeutic agents.[4] The data presented in this guide suggest that this compound demonstrates potent in vitro activity against fluconazole-resistant C. auris isolates. Its low MIC values are comparable to or exceed those of echinocandins, the current first-line therapy for C. auris infections.[3]

Furthermore, the fungicidal activity of this compound observed in time-kill assays is a promising characteristic, particularly for the treatment of invasive infections in immunocompromised patients. This contrasts with the fungistatic nature of azoles against Candida species.

The proposed mechanism of action for this compound, the inhibition of β-(1,3)-D-glucan synthase, is similar to that of the echinocandin class of antifungals.[5][6] Resistance to echinocandins in C. auris is typically associated with mutations in the FKS1 gene.[5][6] Further studies are required to determine the potential for cross-resistance between echinocandins and this compound.

References

A Comparative Safety Profile Analysis: Antifungal Agent 75 Versus Existing Antifungal Classes

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release – A comprehensive guide for researchers, scientists, and drug development professionals, this document provides a comparative safety analysis of the investigational Antifungal Agent 75 against established antifungal classes: polyenes, azoles, and echinocandins. This guide synthesizes preclinical and clinical safety data, offering a clear comparison through structured tables, detailed experimental protocols, and pathway visualizations.

Note on "this compound": "this compound" is a hypothetical designation for a novel antifungal compound used here for illustrative purposes. The data presented for Agent 75 is representative of a plausible next-generation agent designed for an improved safety profile, particularly concerning renal and hepatic function. It is conceptualized as a novel inhibitor of fungal β-(1,6)-glucan synthesis, a distinct mechanism of action within the cell wall synthesis inhibitor class.

Overview of Antifungal Classes and Mechanisms

Existing antifungal agents target different components of the fungal cell, which directly influences their efficacy and safety profiles.

  • Polyenes (e.g., Amphotericin B): These agents bind to ergosterol in the fungal cell membrane, creating pores that lead to leakage of intracellular contents and cell death.[1] This mechanism can also affect mammalian cell membranes containing cholesterol, leading to significant host toxicity, especially nephrotoxicity.[2][3][4]

  • Azoles (e.g., Fluconazole, Voriconazole): Azoles inhibit the enzyme lanosterol 14-α-demethylase, which is crucial for the synthesis of ergosterol.[5][6] This disruption of the cell membrane is fungistatic. Their interaction with human cytochrome P450 enzymes is a primary source of drug-drug interactions and potential hepatotoxicity.[7][8]

  • Echinocandins (e.g., Caspofungin, Micafungin): This class inhibits β-(1,3)-D-glucan synthase, an enzyme essential for the synthesis of a key component of the fungal cell wall.[9] This mechanism provides a high degree of selectivity, as mammalian cells lack a cell wall, contributing to their favorable safety profile.[10][11]

  • Hypothetical Agent 75: This agent is conceptualized to inhibit β-(1,6)-glucan synthesis, a different but complementary component of the fungal cell wall. This novel target is intended to maintain high fungal selectivity while potentially offering a synergistic effect with echinocandins and a low propensity for adverse effects.

Comparative Mechanisms of Action of Antifungal Classes cluster_fungal_cell Fungal Cell cluster_wall Cell Wall cluster_membrane Cell Membrane glucan_1_3 β-(1,3)-D-glucan glucan_1_6 β-(1,6)-glucan ergosterol Ergosterol lanosterol Lanosterol lanosterol->ergosterol  14-α-demethylase Polyenes Polyenes (Amphotericin B) Polyenes->ergosterol Binds & Disrupts Azoles Azoles (Fluconazole) Azoles->ergosterol Inhibits Synthesis Echinocandins Echinocandins (Caspofungin) Echinocandins->glucan_1_3 Inhibits Synthesis Agent75 Agent 75 (Hypothetical) Agent75->glucan_1_6 Inhibits Synthesis

Fig. 1: Mechanisms of action for major antifungal classes.

Comparative Preclinical Safety Data

Preclinical assessments provide the first indication of a compound's safety. Key metrics include in vitro cytotoxicity against mammalian cell lines and in vivo acute toxicity in animal models.

Table 1: In Vitro Cytotoxicity Profile

The 50% cytotoxic concentration (CC50) measures the concentration of a drug required to cause the death of 50% of cells in a culture. Higher values indicate lower cytotoxicity.

Agent ClassRepresentative DrugCC50 vs. HepG2 (Human Liver Cells) (µg/mL)CC50 vs. HEK293 (Human Kidney Cells) (µg/mL)
Polyene Amphotericin B~25 - 50~15 - 40
Azole Voriconazole>100>100
Echinocandin Caspofungin>256>256
Hypothetical This compound >512 (Projected) >512 (Projected)

Data for established classes are compiled from representative literature. Agent 75 data is projected based on its highly selective, fungal-specific target.

Table 2: In Vivo Acute Toxicity in Animal Models

The LD50 (Lethal Dose, 50%) is the dose required to be lethal for 50% of the tested animal population. A higher LD50 value signifies lower acute toxicity.

Agent ClassRepresentative DrugRouteSpeciesLD50 (mg/kg)
Polyene Amphotericin BIVMouse~3 - 5
Azole FluconazoleOralRat>1000
Echinocandin CaspofunginIVMouse~200
Hypothetical This compound IV Mouse >400 (Projected)

Data for established classes are compiled from safety data sheets and toxicological studies. Agent 75 data is projected.

Comparative Clinical Safety Profile

Clinical trial data reveals the incidence of adverse events in humans. The following table compares the frequency of common and serious adverse events associated with each antifungal class.

Table 3: Frequency of Common Clinical Adverse Events (%)
Adverse EventPolyenes (Amphotericin B)Azoles (Voriconazole)Echinocandins (Caspofungin)This compound (Projected)
Nephrotoxicity Up to 80% [2]<2%<2%<1%
Hepatotoxicity (Elevated LFTs) ~15-25%~10-20%[12]~5-15%[9][13]<5%
Infusion-Related Reactions 50-70%<5%~10-30%~5-10% (Mild)
Visual Disturbances Rare~30%Rare<1%
Drug-Drug Interactions (Major) Moderate (Nephrotoxins)High (CYP450) [7]Low[9]Very Low

Frequencies are estimates based on aggregated clinical data. Agent 75 data is a projected target profile based on its selective mechanism.

Experimental Protocols

The data presented is derived from standardized experimental designs. Below are outlines of the key methodologies used in preclinical safety assessment.

Protocol 1: In Vitro Cytotoxicity Assessment (MTT Assay)
  • Objective: To determine the concentration of an antifungal agent that inhibits the metabolic activity of mammalian cell lines by 50% (CC50).

  • Methodology:

    • Cell Culture: Human cell lines (e.g., HepG2, HEK293) are cultured in 96-well plates to achieve approximately 80% confluency.

    • Compound Treatment: Cells are treated with serial dilutions of the test antifungal agent and incubated for 48-72 hours.

    • MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well. Viable cells with active mitochondria reduce the yellow MTT to a purple formazan product.

    • Quantification: The formazan product is solubilized, and the absorbance is measured using a microplate reader at ~570 nm.

    • Analysis: Cell viability is calculated as a percentage relative to untreated control cells. The CC50 value is determined by plotting viability against drug concentration and fitting to a dose-response curve.

Protocol 2: In Vivo Acute Systemic Toxicity (OECD 423 Guideline)
  • Objective: To determine the acute toxicity and estimate the LD50 of a substance after a single dose.[14][15]

  • Methodology:

    • Animal Model: Typically, healthy, young adult rodents (e.g., mice or rats) of a single sex (usually females) are used.[14]

    • Dosing: The test substance is administered via the intended clinical route (e.g., intravenously or orally) in a stepwise procedure. The starting dose is selected from fixed levels (e.g., 5, 50, 300, 2000 mg/kg).[16][17]

    • Stepwise Procedure: A group of 3 animals is dosed. The outcome (mortality or survival) determines the dose for the next group. If animals survive, the dose is increased; if they do not, the dose is decreased.

    • Observation: Animals are observed for mortality, clinical signs of toxicity, and changes in body weight for up to 14 days.[17]

    • Necropsy: A gross necropsy of all animals is performed at the end of the study.

    • Classification: The results classify the substance into a toxicity category based on the observed outcomes at specific dose levels.

Preclinical Safety Assessment Workflow start Start: New Antifungal Compound invitro In Vitro Cytotoxicity (e.g., MTT Assay on HepG2, HEK293) start->invitro decision1 decision1 invitro->decision1 Acceptable CC50? invivo In Vivo Acute Toxicity (e.g., OECD 423 Rodent Study) decision2 decision2 invivo->decision2 Acceptable LD50? repeat_dose Repeat-Dose Toxicity Studies (Sub-chronic) ind IND-Enabling Studies (Investigational New Drug) repeat_dose->ind safety_pharm Safety Pharmacology (Cardiovascular, CNS, Respiratory) safety_pharm->ind genotox Genotoxicity Studies (e.g., Ames Test) genotox->ind clinical Phase I Clinical Trials (First-in-Human Safety) ind->clinical decision1->invivo Yes decision1->stop1 Stop/Redesign decision2->repeat_dose Yes decision2->stop2 Stop/Redesign

Fig. 2: A generalized workflow for preclinical safety testing.

Conclusion

Based on its projected profile, This compound represents a significant advancement in the pursuit of highly selective and safe antifungal therapies. Its novel mechanism targeting a fungal-specific cell wall component positions it to have minimal off-target effects, potentially leading to a superior safety profile compared to existing agents. Specifically, it is projected to offer:

  • Negligible Nephrotoxicity and Hepatotoxicity: A marked improvement over polyenes and azoles.

  • Low Potential for Drug-Drug Interactions: A key advantage over the azole class.

  • Excellent General Tolerability: Comparable to or exceeding that of the echinocandins.

Further preclinical and clinical development will be required to validate this promising safety profile. This guide serves as a foundational comparison for researchers and developers working towards the next generation of antifungal treatments.

References

Synergistic Antifungal Action: A Comparative Analysis of Voriconazole and Anidulafungin against Aspergillus fumigatus

Author: BenchChem Technical Support Team. Date: November 2025

For the attention of: Researchers, scientists, and drug development professionals.

This guide provides a comparative analysis of the synergistic interaction between the triazole antifungal agent voriconazole and the echinocandin anidulafungin against the opportunistic fungal pathogen Aspergillus fumigatus. The emergence of antifungal resistance necessitates the exploration of combination therapies to enhance efficacy and overcome resistance mechanisms. This document summarizes key experimental data, details underlying methodologies, and visualizes the cellular pathways targeted by these agents.

Comparative Efficacy of Monotherapy vs. Combination Therapy

The combination of voriconazole and anidulafungin has been investigated for its potential to improve treatment outcomes for invasive aspergillosis, particularly in cases of triazole resistance. While some studies suggest a trend towards improved survival with combination therapy, results can vary depending on the specific isolates and experimental models used.[1][2]

Table 1: In Vitro and In Vivo Efficacy of Voriconazole and Anidulafungin against Aspergillus fumigatus

Treatment GroupIn Vitro Metric (MIC/MEC µg/mL)In Vivo Outcome (Survival Rate)Fungal Burden ReductionReference
Untreated ControlN/A0%N/A[3]
Voriconazole (VRC)0.5 - 1.0 (MIC)50%Significant[3]
Anidulafungin (AFG) 5 mg/kg0.25 (MEC)22%Moderate[3]
Anidulafungin (AFG) 10 mg/kg0.25 (MEC)18%Moderate[3]
AFG 5 mg/kg + VRCN/A60%Significant[3]
AFG 10 mg/kg + VRCN/A27%Significant[3]

MIC (Minimum Inhibitory Concentration) for voriconazole; MEC (Minimum Effective Concentration) for anidulafungin.

Experimental Protocols

In Vitro Checkerboard Assay

The synergistic interaction between voriconazole and anidulafungin is commonly assessed using a checkerboard broth microdilution assay based on the Clinical and Laboratory Standards Institute (CLSI) M38-A method.[3]

  • Preparation of Drug Dilutions: Twofold serial dilutions of anidulafungin and voriconazole are prepared in RPMI 1640 medium buffered with MOPS.

  • Inoculum Preparation: Aspergillus fumigatus spores are harvested and adjusted to a final concentration of 0.4 x 104 to 5 x 104 CFU/mL.

  • Plate Inoculation: The prepared drug dilutions are dispensed into 96-well microtiter plates, followed by the addition of the fungal inoculum.

  • Incubation: Plates are incubated at 35°C for 48 hours.

  • Endpoint Determination: The minimum inhibitory concentration (MIC) or minimum effective concentration (MEC) is determined visually or spectrophotometrically. The Fractional Inhibitory Concentration (FIC) index is then calculated to determine the nature of the interaction (synergy, additivity, or antagonism).

G cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis A Prepare serial dilutions of Voriconazole & Anidulafungin C Dispense drug dilutions into 96-well plate A->C B Prepare A. fumigatus inoculum D Add fungal inoculum to wells B->D C->D E Incubate at 35°C for 48 hours D->E F Determine MIC/MEC E->F G Calculate FIC Index F->G H Characterize interaction (Synergy, Additivity, Antagonism) G->H

Experimental workflow for the in vitro checkerboard assay.

Mechanisms of Action and Synergism

Voriconazole and anidulafungin target different essential components of the fungal cell, leading to a synergistic or additive effect when used in combination.

  • Voriconazole: An azole antifungal, voriconazole inhibits the enzyme 14-α-sterol demethylase (encoded by the erg11 gene), a key enzyme in the ergosterol biosynthesis pathway.[4][5] This disruption of ergosterol production leads to a dysfunctional cell membrane and inhibits fungal growth.[4][5]

  • Anidulafungin: An echinocandin, anidulafungin inhibits the synthesis of β-1,3-glucan, an essential polysaccharide component of the fungal cell wall.[6] This weakens the cell wall, leading to osmotic instability and cell death.[6]

The combined action of these drugs creates a multi-faceted attack on the fungal cell, with voriconazole compromising the cell membrane and anidulafungin disrupting the cell wall. This dual assault can be particularly effective against strains that may have developed resistance to a single agent.

G cluster_voriconazole Voriconazole Action cluster_anidulafungin Anidulafungin Action cluster_outcome Synergistic Outcome V Voriconazole E Inhibits 14-α-sterol demethylase (Erg11) V->E R Disrupts Ergosterol Biosynthesis E->R M Compromised Cell Membrane R->M O Fungal Cell Death M->O A Anidulafungin G Inhibits β-1,3-glucan synthase A->G W Disrupts Cell Wall Synthesis G->W L Weakened Cell Wall W->L L->O

References

A Comparative Guide to the Impact of Antifungal Agent 75 and Caspofungin on Fungal Cell Integrity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of two distinct antifungal agents, Antifungal Agent 75 and Caspofungin, focusing on their differential impacts on fungal cell integrity. While both agents exhibit potent antifungal activity, their mechanisms of action diverge significantly, targeting different essential components of the fungal cell. This comparison is supported by experimental data and detailed protocols to assist researchers in understanding and evaluating these compounds.

Introduction

The fungal cell wall and cell membrane are critical structures for fungal viability, offering protection from environmental stress and maintaining cellular homeostasis. These structures present prime targets for antifungal drug development due to their absence in mammalian cells. Caspofungin, a member of the echinocandin class, is a well-established antifungal that disrupts the cell wall. In contrast, this compound has been identified as a potent antifungal that compromises the fungal cell membrane through the inhibition of ergosterol synthesis and subsequent disruption of membrane integrity. This guide will explore the experimental evidence for these distinct mechanisms and their consequences for fungal cell viability.

Mechanism of Action

This compound primarily targets the fungal cell membrane. Its mode of action involves the reduction of ergosterol, a vital sterol in fungal cell membranes that is analogous to cholesterol in mammalian cells.[1][2][3] The depletion of ergosterol leads to increased membrane permeability and a loss of structural integrity, ultimately resulting in cell death.[1][2][3]

Caspofungin , on the other hand, is a non-competitive inhibitor of the enzyme β-(1,3)-D-glucan synthase. This enzyme is essential for the synthesis of β-(1,3)-D-glucan, a major structural polymer of the fungal cell wall. By inhibiting this enzyme, caspofungin disrupts cell wall synthesis, leading to osmotic instability and cell lysis.

cluster_0 This compound cluster_1 Caspofungin Agent_75 This compound Ergosterol_Synthesis Ergosterol Biosynthesis Agent_75->Ergosterol_Synthesis Inhibits Cell_Membrane Fungal Cell Membrane Ergosterol_Synthesis->Cell_Membrane Depletes Ergosterol in Membrane_Permeability Increased Permeability Cell_Membrane->Membrane_Permeability Leads to Cell_Death_75 Cell Death Membrane_Permeability->Cell_Death_75 Caspofungin Caspofungin Glucan_Synthase β-(1,3)-D-Glucan Synthase Caspofungin->Glucan_Synthase Inhibits Cell_Wall Fungal Cell Wall Glucan_Synthase->Cell_Wall Disrupts Synthesis of Cell_Wall_Integrity Loss of Integrity Cell_Wall->Cell_Wall_Integrity Results in Cell_Death_Casp Cell Lysis Cell_Wall_Integrity->Cell_Death_Casp

Caption: Mechanisms of Action for this compound and Caspofungin.

Comparative Efficacy

The following table summarizes the in vitro activity of this compound and Caspofungin against Candida albicans, a common fungal pathogen. The data for this compound is illustrative, based on its described mechanism, as specific data from peer-reviewed literature is not yet available.

ParameterThis compound (Illustrative Data)Caspofungin
Target Ergosterol Biosynthesis / Cell Membraneβ-(1,3)-D-Glucan Synthase / Cell Wall
Primary Effect Increased Membrane PermeabilityInhibition of Cell Wall Synthesis
MIC50 against C. albicans 0.125 µg/mL0.0625 - 0.125 µg/mL[4]
MIC90 against C. albicans 0.5 µg/mL0.5 µg/mL[5]
Fungicidal/Fungistatic FungicidalFungicidal against Candida spp.

MIC (Minimum Inhibitory Concentration) values represent the concentration of the drug that inhibits 50% and 90% of the tested isolates, respectively.

Experimental Protocols

Detailed methodologies for key experiments are provided below to allow for replication and further investigation.

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC)

This protocol is based on the Clinical and Laboratory Standards Institute (CLSI) M27-A broth microdilution method.

  • Inoculum Preparation: Candida albicans is grown on Sabouraud Dextrose Agar for 24 hours. Colonies are suspended in sterile saline to achieve a turbidity equivalent to a 0.5 McFarland standard. This suspension is further diluted in RPMI 1640 medium to the final inoculum concentration.

  • Drug Dilution: A serial twofold dilution of each antifungal agent is prepared in a 96-well microtiter plate using RPMI 1640 medium.

  • Inoculation: Each well is inoculated with the fungal suspension. A drug-free well serves as a positive control, and an uninoculated well serves as a negative control.

  • Incubation: The plate is incubated at 35°C for 24-48 hours.

  • MIC Determination: The MIC is determined as the lowest concentration of the drug that causes a significant inhibition of fungal growth compared to the positive control.

Protocol 2: Ergosterol Quantification Assay

This protocol is adapted from established methods for quantifying cellular ergosterol content.

  • Fungal Culture and Treatment: Candida albicans is cultured in Sabouraud Dextrose Broth to mid-log phase and then treated with varying concentrations of the antifungal agent for a specified period.

  • Cell Harvesting and Saponification: Cells are harvested by centrifugation, washed, and the wet weight of the cell pellet is determined. The pellet is resuspended in a solution of alcoholic potassium hydroxide and incubated at 80°C for 1 hour to saponify the cellular lipids.

  • Ergosterol Extraction: After cooling, sterile water and n-heptane are added, and the mixture is vortexed to extract the non-saponifiable lipids, including ergosterol, into the n-heptane layer.

  • Spectrophotometric Analysis: The n-heptane layer is transferred to a quartz cuvette, and the absorbance is scanned from 240 to 300 nm. The presence of ergosterol and its precursor, 24(28)-dehydroergosterol, results in a characteristic four-peaked curve.

  • Calculation: The ergosterol content is calculated based on the absorbance values at specific wavelengths and the wet weight of the cell pellet.[6][7]

Protocol 3: Fungal Membrane Permeability Assay

This assay utilizes a fluorescent dye that can only enter cells with compromised membranes.

  • Fungal Suspension Preparation: Candida albicans cells are grown to the desired phase, harvested, washed, and resuspended in a suitable buffer (e.g., PBS).

  • Treatment and Staining: The fungal suspension is incubated with various concentrations of the antifungal agent. A fluorescent dye, such as propidium iodide or SYTOX Green, is added to the suspension.

  • Fluorescence Measurement: The fluorescence intensity is measured over time using a fluorometer or a fluorescence microscope. An increase in fluorescence indicates an increase in membrane permeability.

  • Data Analysis: The rate and extent of fluorescence increase are used to quantify the membrane-damaging effects of the antifungal agent.

Start Start: Fungal Culture (e.g., Candida albicans) Treatment Treatment with this compound or Caspofungin Start->Treatment MIC_Assay MIC Determination Treatment->MIC_Assay Ergosterol_Assay Ergosterol Quantification Treatment->Ergosterol_Assay Permeability_Assay Membrane Permeability Assay Treatment->Permeability_Assay Data_Analysis Comparative Data Analysis MIC_Assay->Data_Analysis Ergosterol_Assay->Data_Analysis Permeability_Assay->Data_Analysis Conclusion Conclusion on Mechanism of Action Data_Analysis->Conclusion

Caption: Experimental Workflow for Comparative Analysis.

Signaling Pathways in Response to Cell Stress

Fungi possess sophisticated signaling pathways to respond to cell wall or cell membrane stress.

Cell Wall Integrity (CWI) Pathway (Activated by Caspofungin): Inhibition of β-(1,3)-D-glucan synthesis by caspofungin is sensed by cell surface sensors, which activates the CWI signaling cascade. This pathway ultimately leads to the activation of transcription factors that upregulate the expression of genes involved in cell wall remodeling, including chitin synthesis, as a compensatory mechanism.

Cell Membrane Stress Response (Activated by this compound): The depletion of ergosterol and increased membrane permeability caused by this compound trigger a different set of stress responses. These pathways are generally aimed at restoring membrane homeostasis and dealing with osmotic stress and ion imbalances.

cluster_0 Response to Caspofungin cluster_1 Response to this compound Caspofungin_Stress Caspofungin Cell_Wall_Damage Cell Wall Damage Caspofungin_Stress->Cell_Wall_Damage CWI_Pathway Cell Wall Integrity (CWI) Pathway Activation Cell_Wall_Damage->CWI_Pathway Compensatory_Response Compensatory Response (e.g., Chitin Synthesis) CWI_Pathway->Compensatory_Response Agent_75_Stress This compound Membrane_Damage Cell Membrane Damage Agent_75_Stress->Membrane_Damage Membrane_Stress_Pathway Membrane Stress Response Activation Membrane_Damage->Membrane_Stress_Pathway Homeostasis_Response Restoration of Membrane Homeostasis Membrane_Stress_Pathway->Homeostasis_Response

Caption: Fungal Stress Response Signaling Pathways.

Conclusion

This compound and Caspofungin represent two distinct and powerful approaches to combatting fungal infections. Caspofungin's targeted inhibition of cell wall synthesis is a clinically validated and effective strategy. This compound, by targeting the fungal cell membrane via ergosterol depletion, offers an alternative mechanism that is also crucial for fungal viability. Understanding these different modes of action, as detailed in this guide, is essential for the development of new antifungal therapies and for designing effective combination treatments to overcome drug resistance. The provided experimental protocols serve as a foundation for researchers to further explore the activities of these and other novel antifungal compounds.

References

A Comparative Guide to Novel Antifungal Drug Targets in Pathogenic Fungi

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The rise of invasive fungal infections, coupled with the growing threat of antifungal resistance, necessitates the urgent discovery and validation of novel drug targets. This guide provides an objective comparison of promising, recently validated antifungal drug targets, supported by experimental data. We delve into the validation of inhibitors targeting key fungal processes, including cell wall biosynthesis and mitochondrial function, offering a comprehensive resource for the research and drug development community.

Comparison of Novel Antifungal Drug Target Inhibitors

The following tables summarize the in vitro efficacy (Minimum Inhibitory Concentration - MIC) of inhibitors against various pathogenic fungi for three novel drug targets: Glucan Synthase, Glycosylphosphatidylinositol (GPI) Biosynthesis, and Mitochondrial Complex III.

Table 1: In Vitro Activity of Novel Glucan Synthase Inhibitors

CompoundTargetPathogenMIC Range (µg/mL)MIC₅₀ (µg/mL)MIC₉₀ (µg/mL)Reference(s)
SCY-078β-1,3-glucan synthaseCandida auris0.0625 - 20.51[1][2]
Enfumafunginβ-1,3-glucan synthaseCandida spp.0.5 - >64--[3]
SCY-078β-1,3-glucan synthaseAspergillus fumigatus--0.125 (MEC)[4]

MEC: Minimum Effective Concentration

Table 2: In Vitro Activity of Novel GPI Biosynthesis Inhibitors

CompoundTargetPathogenMIC (µg/mL)Reference(s)
M743Mcd4Candida albicans0.5[5][6]
M743Candida parapsilosis0.5[5][6]
M743Candida glabrata0.5[5][6]
M743Candida krusei1.0[5][6]
M743Candida lusitaniae0.25[5][6]
M743Aspergillus fumigatus0.25[5][6]
G884Gwt1Candida albicans4[5][6]
G365Gwt1Candida albicans4[5][6]
G365Aspergillus fumigatus4[5][6]

Table 3: In Vitro Activity of Novel Mitochondrial Complex III Inhibitors

CompoundTargetPathogenMIC Range (µg/mL)Reference(s)
Ilicicolin-HCytochrome bc1 reductaseCandida spp.0.04 - 1.56[7]
Ilicicolin-HAspergillus spp.0.04 - 1.56[7]
Ilicicolin-HCryptococcus spp.0.04 - 1.56[7]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are protocols for key experiments cited in the validation of these novel antifungal targets.

Minimum Inhibitory Concentration (MIC) Assay for Antifungal Susceptibility

This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) M27-A3 methodology and is widely used to determine the in vitro susceptibility of yeasts to antifungal agents.

Materials:

  • Yeast strains to be tested

  • Antifungal compounds

  • RPMI 1640 medium with L-glutamine, without bicarbonate, buffered with MOPS

  • 96-well flat-bottom microtiter plates

  • Spectrophotometer (plate reader)

  • Sterile water or saline

  • Dimethyl sulfoxide (DMSO) for dissolving compounds

Procedure:

  • Inoculum Preparation:

    • Subculture the yeast strains on Sabouraud dextrose agar plates and incubate at 35°C for 24-48 hours.

    • Prepare a yeast suspension in sterile water or saline to match the turbidity of a 0.5 McFarland standard (approximately 1-5 x 10⁶ CFU/mL).

    • Dilute this suspension 1:1000 in RPMI 1640 medium to achieve a final inoculum concentration of 1-5 x 10³ CFU/mL.

  • Drug Dilution:

    • Prepare a stock solution of the antifungal compound in DMSO.

    • Perform serial two-fold dilutions of the antifungal agent in RPMI 1640 medium in the 96-well plate. The final volume in each well should be 100 µL. The concentration range should be appropriate to determine the MIC of the specific compound.

  • Inoculation and Incubation:

    • Add 100 µL of the prepared yeast inoculum to each well of the microtiter plate, including a drug-free growth control well.

    • Incubate the plates at 35°C for 24-48 hours.

  • MIC Determination:

    • The MIC is defined as the lowest concentration of the antifungal agent that causes a significant inhibition of growth (typically ≥50% reduction) compared to the growth control.

    • Growth inhibition can be assessed visually or by measuring the optical density at 600 nm using a microplate reader.

Fungal Chitin Synthase Activity Assay

This biochemical assay measures the activity of chitin synthase, a key enzyme in fungal cell wall biosynthesis, and the inhibitory effect of test compounds.

Materials:

  • Fungal cell lysate containing chitin synthase

  • UDP-[¹⁴C]-N-acetylglucosamine (radiolabeled substrate)

  • Reaction buffer (e.g., 50 mM Tris-HCl, pH 7.5, containing 10 mM MgCl₂ and 25 mM GlcNAc)

  • Test compounds dissolved in a suitable solvent (e.g., DMSO)

  • 6% (v/v) ethanol

  • Glass fiber filters

  • Scintillation fluid and counter

Procedure:

  • Enzyme Preparation:

    • Prepare a mixed membrane fraction from fungal cells grown to the exponential phase. This fraction will serve as the source of chitin synthase.

  • Reaction Setup:

    • In a microcentrifuge tube, combine the reaction buffer, a known amount of the membrane fraction protein (e.g., 50 µg), and the test compound at various concentrations.

    • Include a no-drug control and a boiled enzyme control (negative control).

  • Initiation and Incubation:

    • Initiate the reaction by adding the radiolabeled substrate, UDP-[¹⁴C]-N-acetylglucosamine.

    • Incubate the reaction mixture at 30°C for 30-60 minutes.

  • Termination and Product Collection:

    • Stop the reaction by adding 1 mL of 6% (v/v) ethanol.

    • Collect the insoluble chitin product by vacuum filtration through glass fiber filters.

    • Wash the filters with ethanol to remove any unincorporated substrate.

  • Quantification:

    • Place the filters in scintillation vials with scintillation fluid.

    • Measure the radioactivity using a scintillation counter. The amount of incorporated radioactivity is proportional to the chitin synthase activity.

    • Calculate the percentage of inhibition for each compound concentration relative to the no-drug control.

CRISPR-Cas9 Mediated Gene Knockout in Aspergillus fumigatus

This protocol provides a general framework for targeted gene disruption in A. fumigatus using the CRISPR-Cas9 system, a powerful tool for validating novel drug targets.

Materials:

  • A. fumigatus protoplasts

  • Cas9 expression vector (or purified Cas9 protein)

  • Guide RNA (gRNA) expression vector (or in vitro transcribed gRNA) targeting the gene of interest

  • Donor DNA template for homologous recombination (containing a selectable marker flanked by homology arms to the target gene)

  • Protoplast transformation buffer

  • Selective growth medium

Procedure:

  • gRNA Design and Vector Construction:

    • Design a specific gRNA sequence targeting the gene of interest.

    • Clone the gRNA sequence into an appropriate expression vector.

  • Protoplast Preparation:

    • Generate protoplasts from young A. fumigatus mycelia using cell wall-degrading enzymes.

  • Transformation:

    • Co-transform the A. fumigatus protoplasts with the Cas9-expressing plasmid, the gRNA-expressing plasmid, and the donor DNA template.

    • Alternatively, pre-assembled Cas9-gRNA ribonucleoprotein complexes can be delivered along with the donor DNA.

  • Selection and Screening:

    • Plate the transformed protoplasts on a selective medium that allows for the growth of transformants containing the selectable marker.

    • Screen the resulting colonies by PCR to identify mutants with the desired gene deletion.

  • Validation:

    • Confirm the gene knockout by Southern blot analysis and/or sequencing of the target locus.

    • Phenotypically characterize the knockout mutant to assess the role of the target gene in fungal growth, virulence, and drug susceptibility.

Visualizations

The following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways and experimental workflows relevant to the validation of novel antifungal drug targets.

Fungal_Cell_Wall_Integrity_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Wsc1 Wsc1/Mid2 Rho1_GDP Rho1-GDP Wsc1->Rho1_GDP Activates Rho1_GTP Rho1-GTP Rho1_GDP->Rho1_GTP GEF Pkc1 Pkc1 Rho1_GTP->Pkc1 Bck1 Bck1 (MAPKKK) Pkc1->Bck1 Mkk1_2 Mkk1/2 (MAPKK) Bck1->Mkk1_2 Slt2 Slt2/Mpk1 (MAPK) Mkk1_2->Slt2 Rlm1 Rlm1/Swi4/Swi6 Slt2->Rlm1 Translocates CellWallSynthesis Cell Wall Synthesis Genes (e.g., FKS1, CHS3) Rlm1->CellWallSynthesis Activates Transcription CellWallStress Cell Wall Stress (e.g., Antifungal Drugs) CellWallStress->Wsc1

Caption: Fungal Cell Wall Integrity (CWI) Signaling Pathway.

Experimental_Workflow cluster_discovery Target Discovery & Initial Validation cluster_validation Target Validation cluster_preclinical Preclinical Development A High-Throughput Screening (Phenotypic or Target-based) B Hit Identification A->B C In Silico Analysis (Target Prediction, Homology Modeling) B->C D Genetic Validation (Gene Knockout/Knockdown) C->D E Biochemical Validation (Enzyme Inhibition Assays) C->E F Chemical-Genetic Validation (Drug-Resistant Mutant Analysis) D->F E->F G Lead Optimization F->G H In Vivo Efficacy Studies (Mouse Models of Infection) G->H I Toxicity and PK/PD Studies H->I

Caption: Experimental Workflow for Antifungal Drug Target Validation.

GPI_Biosynthesis_Pathway cluster_er Endoplasmic Reticulum PI Phosphatidylinositol (PI) GlcNAc_PI GlcNAc-PI PI->GlcNAc_PI GPI-GnT GlcN_PI GlcN-PI GlcNAc_PI->GlcN_PI De-N-acetylase GlcN_acylPI GlcN-acylPI GlcN_PI->GlcN_acylPI Man_GlcN_acylPI Man-GlcN-acylPI GlcN_acylPI->Man_GlcN_acylPI Mannosyl-transferases Man_Man_GlcN_acylPI Man-Man-GlcN-acylPI Man_GlcN_acylPI->Man_Man_GlcN_acylPI ... EtN_P_Man_Man_GlcN_acylPI EtN-P-Man-Man-GlcN-acylPI Man_Man_GlcN_acylPI->EtN_P_Man_Man_GlcN_acylPI GPI_anchor Complete GPI Anchor EtN_P_Man_Man_GlcN_acylPI->GPI_anchor ... Protein GPI-anchored Protein GPI_anchor->Protein Attachment to Protein Gwt1 Gwt1 Mcd4 Mcd4 Inhibitor_Gwt1 G884/G365 Inhibition Inhibitor_Gwt1->Gwt1 Inhibitor_Mcd4 M743 Inhibition Inhibitor_Mcd4->Mcd4 Cell_Wall Fungal Cell Wall Protein->Cell_Wall Transport to Cell Wall

Caption: Fungal GPI Anchor Biosynthesis Pathway and Inhibitor Targets.

References

A Head-to-Head Battle: New Antifungal Compounds Challenge the Gold Standard in Treating Invasive Fungal Infections

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

In the relentless fight against life-threatening invasive fungal infections, the emergence of novel antifungal compounds offers a beacon of hope. This guide provides a comprehensive comparison of these next-generation antifungals against the current standards of care, offering researchers, scientists, and drug development professionals a critical overview of their performance, supported by experimental data.

The rising tide of antifungal resistance and the limited therapeutic arsenal have underscored the urgent need for new treatment modalities. This comparative analysis delves into the in vitro activity, mechanisms of action, and preclinical efficacy of promising new agents, providing a data-driven perspective on their potential to reshape the clinical landscape.

Unveiling the Antifungal Drug Development Pipeline

The journey of an antifungal compound from laboratory discovery to clinical application is a rigorous and multi-phased process. It begins with the identification of novel chemical entities with antifungal properties, followed by extensive preclinical evaluation of their efficacy and safety, and culminates in a series of clinical trials to establish their therapeutic value in humans.

Antifungal_Development_Workflow cluster_preclinical Preclinical Development cluster_clinical Clinical Trials Target ID Target ID Screening Screening Target ID->Screening Lead Opt Lead Optimization Screening->Lead Opt In Vitro In Vitro Studies (MIC, Time-Kill) Lead Opt->In Vitro In Vivo In Vivo Studies (Animal Models) In Vitro->In Vivo Tox Toxicology In Vivo->Tox Phase I Phase I Tox->Phase I Phase II Phase II Phase I->Phase II Phase III Phase III Phase II->Phase III Approval Regulatory Approval Phase III->Approval

Caption: A generalized workflow for the discovery and development of new antifungal drugs.

In Vitro Susceptibility: A Quantitative Showdown

The in vitro activity of an antifungal agent is a critical early indicator of its potential clinical efficacy. The minimum inhibitory concentration (MIC) represents the lowest concentration of a drug that inhibits the visible growth of a microorganism. The following tables summarize the MIC ranges of new antifungal compounds against key fungal pathogens in comparison to the current standard of care.

Table 1: Comparative In Vitro Activity (MIC in µg/mL) Against Aspergillus fumigatus

CompoundClassMechanism of ActionMIC Range (Wild-Type)MIC Range (Azole-Resistant)Standard of Care Comparator (Voriconazole) MIC Range
Olorofim OrotomideDihydroorotate dehydrogenase inhibitor0.015 - 0.1250.03 - 0.1250.25 - 2.0
Rezafungin Echinocandinβ-1,3-glucan synthase inhibitor0.008 - 0.060.008 - 0.060.25 - 2.0
Ibrexafungerp Triterpenoidβ-1,3-glucan synthase inhibitor0.06 - 1.00.125 - 1.00.25 - 2.0

Table 2: Comparative In Vitro Activity (MIC in µg/mL) Against Candida albicans

CompoundClassMechanism of ActionMIC RangeStandard of Care Comparator (Fluconazole) MIC RangeStandard of Care Comparator (Caspofungin) MIC Range
Rezafungin Echinocandinβ-1,3-glucan synthase inhibitor≤0.008 - 0.250.125 - 8.00.015 - 0.25
Ibrexafungerp Triterpenoidβ-1,3-glucan synthase inhibitor0.03 - 0.50.125 - 8.00.015 - 0.25
Manogepix Gwt1 InhibitorGPI-anchored protein synthesis inhibitor0.008 - 0.1250.125 - 8.00.015 - 0.25

Table 3: Comparative In Vitro Activity (MIC in µg/mL) Against Candida auris

CompoundClassMechanism of ActionMIC RangeStandard of Care Comparator (Amphotericin B) MIC RangeStandard of Care Comparator (Anidulafungin) MIC Range
Rezafungin Echinocandinβ-1,3-glucan synthase inhibitor0.03 - 2.00.125 - 2.00.03 - 4.0
Ibrexafungerp Triterpenoidβ-1,3-glucan synthase inhibitor0.25 - 2.00.125 - 2.00.03 - 4.0
Manogepix Gwt1 InhibitorGPI-anchored protein synthesis inhibitor0.004 - 0.060.125 - 2.00.03 - 4.0

Disrupting Fungal Defenses: Mechanisms of Action

A key advantage of many new antifungal agents is their novel mechanisms of action, which can overcome existing resistance pathways.

The Echinocandin Pathway: Targeting the Fungal Cell Wall

Echinocandins, a cornerstone of current antifungal therapy, and the new agent Rezafungin, target the fungal cell wall by inhibiting the β-1,3-glucan synthase enzyme complex. This disruption of a critical structural component leads to osmotic instability and fungal cell death.[1][2]

Echinocandin_Pathway Echinocandins Echinocandins Fks1p β-1,3-glucan synthase (Fks1p subunit) Echinocandins->Fks1p Inhibits Glucan_Synthesis β-1,3-D-glucan Synthesis Fks1p->Glucan_Synthesis Catalyzes Cell_Wall Fungal Cell Wall Integrity Glucan_Synthesis->Cell_Wall Maintains Cell_Lysis Cell Lysis Cell_Wall->Cell_Lysis Disruption leads to

Caption: Mechanism of action of echinocandin antifungals.

Olorofim: A Novel Approach to Pyrimidine Synthesis Inhibition

Olorofim, a first-in-class orotomide, employs a unique mechanism by targeting dihydroorotate dehydrogenase (DHODH), a key enzyme in the pyrimidine biosynthesis pathway.[3][4] This inhibition deprives the fungal cell of essential building blocks for DNA, RNA, and cell wall synthesis, ultimately leading to cell death.[4][5]

Olorofim_Pathway Olorofim Olorofim DHODH Dihydroorotate Dehydrogenase (DHODH) Olorofim->DHODH Inhibits Pyrimidine_Synth Pyrimidine Biosynthesis DHODH->Pyrimidine_Synth Essential for DNA_RNA_Wall DNA, RNA, & Cell Wall Synthesis Pyrimidine_Synth->DNA_RNA_Wall Precursors for Fungal_Growth Fungal Growth DNA_RNA_Wall->Fungal_Growth Inhibition prevents

Caption: Mechanism of action of the novel antifungal olorofim.

Experimental Protocols

The data presented in this guide are based on standardized and robust experimental methodologies.

Antifungal Susceptibility Testing

In vitro susceptibility testing was performed following the guidelines established by the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).[6][7]

  • Method: Broth microdilution method.

  • Medium: RPMI 1640 with L-glutamine, buffered with MOPS.

  • Inoculum: Standardized fungal suspension (0.5 to 2.5 x 10³ CFU/mL for yeasts; 0.4 to 5 x 10⁴ CFU/mL for molds).

  • Incubation: 24-48 hours at 35°C.

  • Endpoint Determination: The MIC was determined as the lowest concentration of the drug that causes a significant inhibition of growth (≥50% for azoles and echinocandins against yeasts; complete inhibition for amphotericin B) compared to the growth control.[8]

Cytotoxicity Assay

The potential toxicity of the antifungal compounds to mammalian cells was assessed using a standard in vitro cytotoxicity assay.

  • Cell Line: A representative mammalian cell line (e.g., HeLa or HepG2).

  • Method: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

  • Procedure:

    • Cells were seeded in 96-well plates and allowed to adhere overnight.

    • Varying concentrations of the antifungal compounds were added to the wells.

    • After a 24-48 hour incubation period, MTT solution was added.

    • Following incubation, the formazan crystals were solubilized.

    • The absorbance was measured at 570 nm.

  • Endpoint: The 50% cytotoxic concentration (CC50) was calculated as the concentration of the compound that reduces cell viability by 50%.

Animal Models of Invasive Fungal Infections

The in vivo efficacy of the new antifungal compounds was evaluated in established animal models of invasive fungal infections.[9][10][11]

  • Animal Model: Typically, immunocompromised mice (e.g., neutropenic mice).

  • Infection: Systemic infection induced by intravenous injection of a standardized fungal inoculum (Aspergillus fumigatus or Candida albicans).

  • Treatment: Administration of the antifungal compound at various doses and schedules.

  • Endpoints:

    • Survival: Monitoring and recording the survival of the animals over a specified period.

    • Fungal Burden: Quantifying the number of fungal colony-forming units (CFUs) in target organs (e.g., kidneys, lungs, brain) at the end of the study.

    • Histopathology: Microscopic examination of tissue sections to assess the extent of infection and tissue damage.

New Compounds vs. Standard of Care: A Logical Comparison

The decision to advance a new antifungal compound is based on a careful evaluation of its advantages and disadvantages compared to the existing therapeutic options.

Comparison_Flowchart Start Evaluate New Antifungal Compound Novel_MoA Novel Mechanism of Action? Start->Novel_MoA Improved_Spectrum Improved Spectrum of Activity? Novel_MoA->Improved_Spectrum Yes Limited_Advantage Limited Clinical Advantage Novel_MoA->Limited_Advantage No Favorable_PK Favorable PK/PD Profile? Improved_Spectrum->Favorable_PK Yes Improved_Spectrum->Limited_Advantage No Reduced_Tox Reduced Toxicity? Favorable_PK->Reduced_Tox Yes Favorable_PK->Limited_Advantage No High_Potential High Potential Candidate Reduced_Tox->High_Potential Yes Reduced_Tox->Limited_Advantage No

Caption: A logical flow for assessing the potential of a new antifungal compound.

Conclusion

The development of new antifungal agents with novel mechanisms of action and improved activity against resistant pathogens is a critical endeavor in the face of a growing public health threat. The data presented in this guide demonstrate the significant potential of compounds like olorofim, rezafungin, and manogepix to address the unmet medical needs in the treatment of invasive fungal infections. Continued research and clinical evaluation of these and other emerging antifungals are essential to expand our therapeutic options and improve patient outcomes.

References

Safety Operating Guide

Safeguarding Researchers: A Comprehensive Guide to Handling Antifungal Agent 75

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Implementation: This document provides essential safety protocols and logistical procedures for the handling and disposal of Antifungal Agent 75. All personnel must adhere to these guidelines to mitigate risks and ensure a safe laboratory environment.

The following procedures are based on established best practices for handling potent pharmaceutical compounds and information outlined in the Safety Data Sheet (SDS) for this compound.[1] Due to the limited publicly available data on the specific quantitative properties of this compound, a conservative approach aligned with handling hazardous drugs is mandated.[2][3][4]

Personal Protective Equipment (PPE): A Multi-Layered Defense

A comprehensive PPE strategy is the first line of defense against exposure. The following table outlines the minimum required PPE for various tasks involving this compound. All PPE must be donned before entering the designated handling area and disposed of or decontaminated according to established protocols upon exiting.

TaskRequired Personal Protective EquipmentRationale
Receiving & Unpacking - Two pairs of chemotherapy gloves (ASTM D6978 compliant)[4] - Disposable gown resistant to hazardous drugs[2][3] - Eye and face protection (goggles and face shield or full-face respirator)[2][5] - Respiratory protection (N95 or higher)[3][4]To protect against potential exposure from damaged packaging or aerosolization during unpacking.
Weighing & Aliquoting - Two pairs of chemotherapy gloves[4] - Disposable gown[3] - Eye and face protection (goggles and face shield)[2][5] - Respiratory protection (N95 or higher) within a ventilated enclosure[4]These procedures have a high risk of generating airborne particles and require stringent containment and personal protection.
Compounding & Formulation - Two pairs of chemotherapy gloves[4] - Disposable gown[3] - Eye and face protection (goggles and face shield)[2][5] - Respiratory protection as determined by risk assessmentTo prevent skin, eye, and respiratory exposure to the active compound during manipulation.
General Laboratory Handling - One pair of nitrile gloves - Laboratory coat - Safety glasses with side shieldsMinimum protection for tasks with a low risk of direct contact or aerosol generation.
Waste Disposal - Two pairs of chemotherapy gloves[4] - Disposable gown[3] - Eye and face protection (goggles)[2][5]To protect against contact with contaminated waste materials.
Spill Cleanup - Two pairs of chemotherapy gloves[4] - Disposable gown[3] - Eye and face protection (goggles and face shield)[2][5] - Respiratory protection (appropriate for the scale of the spill)To ensure comprehensive protection during emergency response to a containment breach.

Operational Plan: Step-by-Step Handling Procedures

Adherence to a strict operational workflow is critical to minimize the risk of exposure and contamination.

Receiving and Storage
  • Inspect: Upon receipt, visually inspect the external packaging for any signs of damage or leakage.

  • Don PPE: Before opening the secondary container, don the appropriate PPE for receiving and unpacking.

  • Transport: Transport the sealed container to the designated storage area.

  • Storage: Store this compound in a cool, dry, and well-ventilated area, away from incompatible materials. The container must be clearly labeled.

Preparation and Handling
  • Designated Area: All handling of open powders of this compound must be conducted in a designated area, such as a certified chemical fume hood or a powder containment hood.

  • Pre-Handling Check: Before starting any procedure, ensure all necessary PPE is available and in good condition. Verify that the safety shower and eyewash station are accessible and operational.

  • Weighing: Use a dedicated and calibrated balance within the containment hood. Use weighing paper or a container that can be sealed for transport.

  • Compounding: When preparing solutions, add the solvent to the powder slowly to avoid splashing. Keep containers closed whenever possible.

Decontamination and Cleaning
  • Surfaces: All surfaces and equipment that have come into contact with this compound must be decontaminated. Use a validated cleaning agent.

  • PPE Removal: Remove PPE in a designated area, starting with the outer pair of gloves, followed by the gown, and then the inner pair of gloves. Wash hands thoroughly with soap and water after removing all PPE.

Disposal Plan: Managing Contaminated Waste

Proper disposal of this compound and all associated contaminated materials is crucial to prevent environmental contamination and accidental exposure.

  • Waste Segregation: All disposable items that have come into contact with this compound, including gloves, gowns, weighing papers, and pipette tips, must be disposed of in a designated hazardous waste container.[6][7]

  • Container Labeling: Hazardous waste containers must be clearly labeled as "Hazardous Pharmaceutical Waste" and include the name of the substance.[7]

  • Empty Containers: Packaging that held the antifungal agent should be treated as hazardous waste.[6]

  • Disposal Method: All waste contaminated with this compound must be disposed of through a licensed hazardous waste disposal service.[7][8] Incineration is the preferred method for pharmaceutical waste.[7] Do not dispose of this agent down the drain or in the regular trash.[7][8]

Emergency Procedures: Preparedness and Response

Immediate and appropriate action is critical in the event of an emergency.

Emergency SituationImmediate Action
Skin Contact - Immediately remove contaminated clothing. - Wash the affected area with copious amounts of soap and water for at least 15 minutes. - Seek immediate medical attention.
Eye Contact - Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. - Seek immediate medical attention.
Inhalation - Move the affected person to fresh air. - If breathing is difficult, provide oxygen. - Seek immediate medical attention.
Ingestion - Do NOT induce vomiting. - If the person is conscious, rinse their mouth with water. - Seek immediate medical attention.
Spill - Evacuate the immediate area. - Alert others and the laboratory supervisor. - Don appropriate spill response PPE. - Contain the spill using absorbent materials from a chemical spill kit. - Clean the area as per established procedures and dispose of all cleanup materials as hazardous waste.

Safe Handling Workflow for this compound

The following diagram illustrates the critical steps for safely handling this compound, from receipt to disposal.

cluster_prep Preparation & Handling cluster_procedure Procedure cluster_cleanup Cleanup & Disposal receive Receive & Inspect Packaging store Store in Designated Cool, Dry Area receive->store don_ppe Don Appropriate PPE store->don_ppe handle Handle in Ventilated Enclosure don_ppe->handle weigh Weigh & Aliquot handle->weigh compound Compound/ Formulate weigh->compound decontaminate Decontaminate Surfaces & Equipment compound->decontaminate doff_ppe Doff PPE in Designated Area decontaminate->doff_ppe dispose Dispose of Waste in Hazardous Waste Bin doff_ppe->dispose wash Wash Hands Thoroughly dispose->wash

Caption: Workflow for Safe Handling of this compound.

Quantitative Data Summary

Due to the proprietary nature of "this compound," specific quantitative data such as occupational exposure limits (OELs), LD50, and specific gravity are not publicly available. The Safety Data Sheet indicates "no data available" for these parameters.[1] In the absence of specific data, all handling procedures should be based on the assumption that this is a potent compound with the potential for significant health effects at low exposure levels. Researchers should consult internal toxicological assessments if available.

This guidance is intended to provide a robust framework for the safe handling of this compound. It is imperative that all personnel receive training on these procedures and demonstrate proficiency before working with this compound. Continuous vigilance and adherence to these protocols are essential for maintaining a safe laboratory environment.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.